molecular formula C16H11N B1582823 5H-Benzo[b]carbazole CAS No. 243-28-7

5H-Benzo[b]carbazole

Cat. No.: B1582823
CAS No.: 243-28-7
M. Wt: 217.26 g/mol
InChI Key: ROEOVWIEALGNLM-UHFFFAOYSA-N
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Description

5H-Benzo[b]carbazole (CAS RN: 243-28-7) is a polycyclic aromatic compound with the molecular formula C16H11N and a molecular weight of 217.27 g/mol . It is supplied as a white to light yellow crystalline powder . This compound serves as a key lead structure in medicinal chemistry, particularly in the development of novel antineoplastic agents . Its coplanar aromatic heterocyclic system allows it to function as a DNA intercalating agent, slipping between the base pairs of the DNA double helix to interfere with fundamental nuclear processes like replication and transcription . Researchers are actively exploring derivatives of this compound, especially those incorporating a quinone moiety, for their pronounced cytotoxic activity . These derivatives have demonstrated multiple mechanisms of action in scientific studies, including the inhibition of human Topoisomerase IIα (hTopoIIα), an enzyme critical for DNA replication in cancer cells . Furthermore, studies on related benzo[b]carbazole-6,11-dione compounds have shown the ability to induce apoptosis (programmed cell death) in cancer cells, as evidenced by increased levels of apoptotic proteins like Bax and cleavage of PARP, alongside causing cell cycle arrest . The scaffold is also of significant interest in the design and synthesis of potential histone deacetylase (HDAC) inhibitors, which are a relevant class of epigenetic-targeted therapeutics . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

5H-benzo[b]carbazole
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InChI

InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H
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InChI Key

ROEOVWIEALGNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H11N
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DSSTOX Substance ID

DTXSID80179026
Record name 5H-Benzo(b)carbazole
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Molecular Weight

217.26 g/mol
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CAS No.

243-28-7
Record name 5H-Benzo[b]carbazole
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Foundational & Exploratory

5H-Benzo[b]carbazole chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5H-Benzo[b]carbazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Benzo[b]carbazole Scaffold

In the landscape of heterocyclic chemistry, the this compound scaffold represents a confluence of desirable properties: a rigid, planar, and electron-rich aromatic system.[1] This unique fusion of a carbazole and a benzene moiety results in a molecule that is not merely a scientific curiosity but a potent building block in both medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring antitumor alkaloids and its inherent charge transport capabilities have positioned it as a high-value target for synthetic chemists and a foundational component for innovators in drug discovery and organic electronics.[3][4][5]

This guide provides an in-depth exploration of this compound, moving beyond simple recitation of facts to an analysis of the causality behind its chemical behavior and the strategic considerations underpinning its synthesis. The protocols and data presented herein are intended to serve as a trusted resource for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile molecule.

Core Chemical and Physical Properties

This compound (CAS: 243-28-7) is a polycyclic aromatic heterocycle whose properties are dictated by its extensive π-conjugated system.[5][6] The nitrogen atom within the five-membered ring introduces a key electronic feature, rendering the carbazole portion an excellent hole-transporting moiety.[5][7]

Caption: Molecular structure of this compound.

The physical and computed properties of this compound are summarized below. Its high melting point is characteristic of a large, planar aromatic system with strong intermolecular π-π stacking forces. Proper storage in a dark, dry environment at room temperature is crucial to maintain its stability.[2]

PropertyValueSource
Molecular Formula C₁₆H₁₁N[8][9]
Molecular Weight 217.27 g/mol [2][8][9]
Appearance White to light yellow powder/crystal[2][10]
Melting Point 330-331 °C[2]
Boiling Point (est.) 456.1 °C at 760 mmHg[10]
Density (est.) 1.277 g/cm³[10]
LogP 4.47[11]
Topological Polar Surface Area (TPSA) 15.79 Ų[11]
Purity (Typical) ≥95-97%[2][9]
Reactivity and Electronic Profile

The reactivity of this compound is governed by the electron-donating nature of the nitrogen atom, which enriches the aromatic system. This makes the scaffold susceptible to electrophilic substitution reactions, such as Friedel-Crafts acylations.[12] The precise position of substitution is a subject of both electronic and steric influence, requiring careful consideration of reaction conditions to achieve desired regioselectivity. The molecule exhibits a characteristic green coloration in the presence of strong acids, a common trait for carbazole derivatives.[12]

Synthesis Methodologies: A Comparative Analysis

The construction of the this compound core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. We will explore two classical and highly effective methods: the Graebe-Ullmann synthesis and the Fischer indole synthesis.

The Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a powerful method for forming the carbazole ring system via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[13][14] This reaction proceeds through the extrusion of nitrogen gas, leading to a diradical or carbenoid intermediate that subsequently cyclizes.[14][15] The primary advantage of this method is its reliability for creating the core carbazole structure, often in high yield.[15]

Causality of Experimental Design: The synthesis is a multi-step process where each stage is designed to logically produce the necessary precursor for the next. The initial Buchwald-Hartwig amination is a modern and efficient choice for forming the C-N bond, creating the key diamine precursor.[13] Diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which readily cyclizes to the benzotriazole intermediate.[13] The final step, the pyrolysis, requires high temperatures to overcome the activation energy for nitrogen extrusion and subsequent radical cyclization.

G cluster_0 Graebe-Ullmann Synthesis Workflow start Precursors: 1-Bromonaphthalene o-Phenylenediamine step1 Step 1: Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, NaOtBu) start->step1 product1 Intermediate: N-(naphthalen-1-yl)benzene-1,2-diamine step1->product1 step2 Step 2: Diazotization (NaNO₂, HCl, 0-5°C) product1->step2 product2 Intermediate: 1-(naphthalen-1-yl)-1H-benzo[d][1,2,3]triazole step2->product2 step3 Step 3: Thermal Cyclization (Pyrolysis) (High Temperature, e.g., 360°C) product2->step3 end Final Product: This compound step3->end

Caption: General workflow for the Graebe-Ullmann synthesis.

Experimental Protocol: Graebe-Ullmann Synthesis (Adapted)

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine [13]

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target diamine.

Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][2][13][14]triazole [13]

  • Dissolve the N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the benzotriazole intermediate.

Step 3: Synthesis of this compound [15]

  • Place the 1-(naphthalen-1-yl)-1H-benzo[d][2][13][14]triazole in a suitable reaction vessel.

  • Heat the solid under an inert atmosphere to high temperatures (typically >300 °C, literature suggests up to 360 °C for similar substrates) until the evolution of nitrogen gas ceases.

  • The reaction can also be carried out in a high-boiling solvent like liquid paraffin or under photochemical conditions.[14][16]

  • Cool the reaction mixture and purify the crude product by recrystallization or column chromatography to yield this compound.

The Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing indole and carbazole ring systems.[4][17][18] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone.[17] For the synthesis of this compound, the required precursor is the phenylhydrazone of 2-tetralone.

Causality of Experimental Design: The formation of the hydrazone is a straightforward condensation reaction. The critical step is the acid-catalyzed rearrangement. The choice of acid (Brønsted or Lewis) and solvent can significantly impact the reaction yield and selectivity.[17] The mechanism involves a protonation step, followed by a[14][14]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the indole nitrogen. The elevated temperature provides the necessary energy for the key sigmatropic rearrangement.

G cluster_1 Fischer Indole Synthesis Mechanism start 2-Tetralone Phenylhydrazone step1 Protonation (H⁺) start->step1 Acid Catalyst step2 [3,3]-Sigmatropic Rearrangement step1->step2 step3 Rearomatization step2->step3 step4 Nucleophilic Attack & Cyclization step3->step4 step5 Elimination of NH₃ step4->step5 end 5,6-Dihydro-11H-benzo[a]carbazole step5->end step6 Dehydrogenation (Oxidation) end->step6 final_product 11H-Benzo[a]carbazole (Isomer of target) step6->final_product

Caption: Key steps in the Fischer indole synthesis for a benzo[a]carbazole.

Experimental Protocol: Fischer Indole Synthesis (Generalized) [3][4]

Step 1: Formation of 2-Tetralone Phenylhydrazone

  • Dissolve 2-tetralone (1.0 equiv.) in ethanol or acetic acid.

  • Add phenylhydrazine hydrochloride (1.0-1.2 equiv.) and a buffer such as sodium acetate.

  • Heat the mixture under reflux for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. Wash with cold ethanol and dry.

Step 2: Acid-Catalyzed Cyclization

  • Suspend the 2-tetralone phenylhydrazone (1.0 equiv.) in a suitable solvent or acid medium. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or acetic acid.[17]

  • Heat the mixture, typically between 80 °C and 180 °C, depending on the catalyst used.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction and carefully pour it onto ice water.

  • Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic phase, concentrate, and purify by chromatography or recrystallization to yield the dihydro-benzo[b]carbazole intermediate.

Step 3: Aromatization

  • Dissolve the dihydro-benzo[b]carbazole in a suitable solvent like toluene or xylene.

  • Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, filter off the catalyst (if using Pd/C) or wash to remove quinone byproducts.

  • Purify the crude product to obtain this compound.

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable scaffold in diverse, high-stakes research areas.

Drug Development and Medicinal Chemistry

Carbazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][19] The benzo[b]carbazole skeleton is particularly noteworthy as it is isosteric with antitumor alkaloids like ellipticine.[3] This structural mimicry provides a compelling rationale for its use as a foundational template in the design of novel anticancer agents.[20] Derivatives have been synthesized and evaluated for their ability to inhibit key enzymes in cancer progression or to intercalate with DNA.[4][6] The FDA-approved drug alectinib, used for non-small cell lung cancer, features a 5H-benzo[b]carbazol-11(6H)-one scaffold, underscoring the clinical relevance of this core structure.[6]

Organic Electronics and Materials Science

The rigid, planar structure and electron-rich nature of the carbazole moiety make it an ideal component for organic electronic materials.[1][5] Carbazole derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their high charge carrier mobility and thermal stability.[5][7] The extended conjugation of the benzo[b]carbazole system can be leveraged to tune the electronic and optical properties, such as the HOMO/LUMO energy levels and the emission wavelength.[1] This allows for the rational design of molecules tailored for specific applications, including as host materials for phosphorescent emitters or as blue-light emitting materials in display technologies.[1][7][21]

Conclusion

This compound is a molecule of significant strategic value, bridging the gap between fundamental organic chemistry and applied sciences. Its robust synthesis routes, particularly the Graebe-Ullmann and Fischer indole methods, provide reliable access to the core scaffold. A thorough understanding of its electronic properties and reactivity is paramount for its successful derivatization and incorporation into functional systems. As research in oncology and organic electronics continues to advance, the demand for versatile, high-performance molecular building blocks will only increase, ensuring that this compound and its derivatives remain at the forefront of innovation.

References

  • The Chemistry of this compound: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole. (n.d.). Benchchem.
  • Graebe-Ullmann-Synthese. (n.d.). Wikipedia.
  • Mabille, P., & Buu-Hoi, N. P. (1960). Some Reactions of this compound. Journal of Organic Chemistry.
  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). ResearchGate.
  • Ashton, B. W., & Suschitzky, H. (1957). The Graebe-Ullmann Carbazole Synthesis. Journal of the Chemical Society.
  • The Role of this compound in Cutting-Edge Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • 5H- Benzo(b)carbazole (243-28-7), Purity: 95%. (n.d.). IndiaMART.
  • Indumathi, T., Fronczek, F. R., & Prasad, K. J. R. (2014). Novel synthesis of benzo[b]carbazoles. Tetrahedron Letters.
  • Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.). ResearchGate.
  • Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction. (2014). Synlett.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). MySkinRecipes.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Al-Suhaimi, E. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Molecules.
  • Studies on the Fischer indole synthesis. (1942). Chemical Reviews.
  • This compound. (n.d.). ChemScene.
  • Pereira, D. M., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules.
  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). Molecules.
  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (2018). Chinese Journal of Chemistry.
  • Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
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Sources

An In-depth Technical Guide to 5H-Benzo[b]carbazole: From Molecular Architecture to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5H-Benzo[b]carbazole, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core molecular structure, physicochemical characteristics, synthesis methodologies, and its pivotal role as a scaffold in both medicinal chemistry and organic electronics.

Unveiling the Core: Molecular Structure and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon with a distinctive fused-ring system, integrating a carbazole and a benzene moiety.[1] This unique architecture imparts a rigid, planar structure that is fundamental to its electronic and biological properties.

The structural and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 243-28-7[2]
Molecular Formula C₁₆H₁₁N[2]
Molecular Weight 217.26 g/mol [1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 330-331°C[1]
SMILES C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3[2]
InChI InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H[2]
Stability Stable under recommended storage conditions (dark, dry, room temperature)[1]

The planarity of the benzocarbazole ring system is a key feature, as confirmed by X-ray crystallography studies of its derivatives. This extensive π-conjugated system is responsible for its electronic properties, making it an excellent candidate for applications in organic electronics.[4]

Synthesis and Characterization: Building and Verifying the Scaffold

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and overall yield.

Key Synthetic Strategies

Two classical and effective methods for the synthesis of the carbazole core are the Fischer indole synthesis and the Graebe-Ullmann reaction.

  • Fischer Indole Synthesis : This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of benzo[b]carbazoles, this would typically involve the cyclization of a phenylhydrazone derivative.[5]

  • Graebe-Ullmann Reaction : This synthesis proceeds through the diazotization of an N-arylanthranilic acid, followed by a cyclization reaction. It is a reliable method for producing carbazoles from readily available starting materials.

A more contemporary and versatile approach involves palladium-catalyzed cross-coupling reactions:

  • Buchwald-Hartwig Amination : This reaction has emerged as a powerful tool for the formation of C-N bonds. The double Buchwald-Hartwig reaction can be employed to synthesize substituted this compound-6,11-diones from a dihalo-aromatic precursor and an aniline derivative.[6]

Below is a representative experimental protocol for the synthesis of a benzo[a]carbazole derivative via the Graebe-Ullmann reaction, illustrating the general principles that can be applied to the synthesis of this compound.

Experimental Protocol: Graebe-Ullmann Synthesis of a Benzo[a]carbazole Derivative

Step 1: Synthesis of the N-Aryl-o-phenylenediamine Precursor

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

  • Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-(naphthalen-1-yl)benzene-1,2-diamine.

Step 2: Diazotization to Form the Benzotriazole Intermediate

  • Dissolve the synthesized diamine (1.0 equiv.) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring the mixture at 0-5 °C for 30 minutes.

  • Collect the precipitated 1-(naphthalen-1-yl)-1H-benzo[d][1][2][7]triazole by vacuum filtration.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR : The spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The N-H proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR : The spectrum will exhibit 16 distinct signals corresponding to the carbon atoms in the fused ring system. The chemical shifts will be in the aromatic region (typically δ 110-150 ppm).

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of aromatic compounds like this compound.

  • Molecular Ion Peak : A prominent molecular ion peak ([M]⁺) is expected at m/z 217, which corresponds to the molecular weight of the compound.[2]

  • Fragmentation Pattern : The stable aromatic system results in a relatively simple fragmentation pattern. Common fragments include the loss of a hydrogen atom ([M-H]⁺ at m/z 216) and the isotopic peak ([M+1]⁺ at m/z 218).[2] Further fragmentation may involve the loss of small molecules like HCN.

The workflow for the characterization of this compound is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_validation Purity and Identity Confirmation Synthesis Chemical Synthesis (e.g., Fischer Indole, Graebe-Ullmann) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Xray X-ray Crystallography (for derivatives) Purification->Xray Validation Confirmation of Structure and Purity NMR->Validation MS->Validation Xray->Validation

A generalized workflow for the synthesis and characterization of this compound.

Applications in Drug Development: A Scaffold for Targeted Therapies

The rigid and planar structure of the this compound core makes it an attractive scaffold for the design of small molecule inhibitors that can interact with biological targets such as enzymes and receptors.

Alectinib: An FDA-Approved ALK Inhibitor

A prime example of the therapeutic potential of the this compound scaffold is the FDA-approved drug Alectinib (Alecensa®) . Alectinib contains a 5H-benzo[b]carbazol-11(6H)-one core and is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).

Mechanism of Action:

In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[1]

Alectinib acts as an ATP-competitive tyrosine kinase inhibitor, binding to the ATP-binding pocket of the ALK protein and preventing its autophosphorylation.[1] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in ALK-positive tumor cells.

The following diagram illustrates the inhibitory action of Alectinib on the ALK signaling pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT Phosphorylation MAPK MAPK Pathway ALK->MAPK Phosphorylation Alectinib Alectinib Alectinib->ALK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis

Mechanism of action of Alectinib in inhibiting the ALK signaling pathway.
Emerging Therapeutic Targets

Beyond ALK inhibition, derivatives of this compound are being explored for their potential to target other key players in cancer progression:

  • Topoisomerase Inhibition : Certain carbazole derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA complex, these compounds can induce DNA strand breaks, leading to cancer cell death.

  • Estrogen Receptor Modulation : The structural similarity of some benzo[a]carbazole derivatives to steroidal estrogens has led to the investigation of their ability to bind to the estrogen receptor. This opens up possibilities for their use in the treatment of hormone-dependent cancers, such as breast cancer.

A Luminous Future: Applications in Organic Electronics

The excellent charge transport properties and high thermal stability of the this compound core make it a valuable building block for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

In OLEDs, this compound derivatives can function as:

  • Host Materials : Their high triplet energy allows them to efficiently host phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency.

  • Emitter Materials : By tuning the electronic properties through chemical modification, this compound derivatives can be designed to emit light across the visible spectrum.

The rigid, planar structure of this compound facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. This property, combined with its high thermal stability, contributes to the operational longevity of OLED devices.

Conclusion

This compound is a molecule of profound versatility, with its rigid, planar, and π-conjugated structure underpinning its utility in both the precise world of targeted drug design and the innovative field of organic electronics. From its foundational role in the FDA-approved anticancer agent Alectinib to its application in next-generation display technologies, the this compound scaffold continues to be a source of inspiration for chemists and materials scientists. The ongoing exploration of its synthesis, functionalization, and biological activity promises to unlock even more of its potential in the years to come.

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An In-depth Technical Guide to the Spectroscopic Characterization of 5H-Benzo[b]carbazole (CAS 243-28-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5H-Benzo[b]carbazole (CAS 243-28-7), a polycyclic aromatic hydrocarbon containing a carbazole nitrogenous heterocycle, is a significant molecule in the fields of materials science and medicinal chemistry.[1][2] Its extended π-conjugated system imparts unique photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and other organic electronic materials.[3] Furthermore, the carbazole scaffold is a well-established pharmacophore, and its derivatives have been explored for various therapeutic applications. A thorough understanding of the spectroscopic properties of this compound is paramount for its identification, characterization, and the development of new applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its aromatic framework.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons in distinct chemical environments. The chemical shifts will be influenced by the anisotropic effects of the fused aromatic rings and the electron-donating character of the nitrogen atom. By analyzing the spectrum of the parent compound, carbazole, we can predict the general regions where the protons of this compound will resonate.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (ppm) Expected Multiplicity Notes
NH10.0 - 11.5Broad singletThe acidic proton of the carbazole nitrogen will appear significantly downfield and may be broadened due to quadrupole effects and exchange.
Aromatic Protons7.0 - 8.5Multiplets, doubletsThe ten aromatic protons will resonate in this region. Protons in closer proximity to the nitrogen atom may be slightly more shielded. Overlapping multiplets are expected, requiring 2D NMR techniques for complete assignment.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their electronic environment. Due to the molecule's asymmetry, 16 distinct signals are expected for the 16 carbon atoms of the this compound core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s) Predicted Chemical Shift (ppm) Notes
Quaternary Carbons (C-N, C-C fusions)135 - 145These carbons, directly bonded to the nitrogen or at the ring junctions, will be the most downfield among the aromatic carbons.
Aromatic CH Carbons110 - 130The protonated aromatic carbons will appear in this range. The specific shifts will depend on their position relative to the nitrogen and the fused rings.
Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

1.3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carbazole derivatives due to its ability to dissolve the compound and to avoid obscuring the aromatic proton signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

1.3.2. Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

1.3.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bond and the aromatic C-H and C=C bonds. The spectrum of carbazole provides a good reference for interpreting the key vibrational modes.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3400 - 3500Medium, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1600 - 1650 and 1450 - 1500Medium to Strong
Aromatic C-H Bend (out-of-plane)700 - 900Strong
Experimental Protocol for FTIR Spectroscopy

2.1.1. Sample Preparation (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.1.2. Data Acquisition

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

2.1.3. Data Processing

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the major peaks with their corresponding wavenumbers.

Caption: Workflow for FTIR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound is expected to give rise to strong absorptions in the UV region. The position and intensity of these absorptions can be sensitive to the solvent polarity. The UV-Vis spectrum of carbazole itself shows characteristic absorptions that can be used as a basis for prediction.[8]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Solvent Expected λmax (nm) Notes
Non-polar (e.g., Hexane)230-250, 280-300, 320-340Multiple bands corresponding to π-π* transitions are expected. The fine structure may be more resolved in non-polar solvents.
Polar (e.g., Ethanol)Similar to non-polar, possibly with slight shifts and loss of fine structure.Solvatochromic effects are possible, though may not be dramatic for this type of molecule.
Experimental Protocol for UV-Vis Spectroscopy

3.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution in the same solvent with a concentration that results in an absorbance between 0.1 and 1.0 at the λmax. This is typically in the micromolar (µM) range.

3.1.2. Data Acquisition

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Fill a second quartz cuvette with the sample solution.

  • Scan the sample from approximately 200 nm to 500 nm.

3.1.3. Data Processing

  • The software will automatically subtract the baseline from the sample spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

  • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound (CAS 243-28-7). While experimentally obtained spectra for this specific molecule are not widely available, the provided theoretical predictions, based on the well-understood spectroscopy of carbazole and its derivatives, offer a solid foundation for researchers. The detailed experimental protocols are designed to be self-validating and will enable the acquisition of high-quality data. By following these guidelines, researchers in materials science and drug development can confidently identify and characterize this compound, paving the way for its application in innovative technologies and therapies.

References

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5H-Benzo[b]carbazole (also known as 2,3-Benzocarbazole), a pivotal heterocyclic scaffold in medicinal chemistry and materials science. We traverse the historical landscape of its discovery, rooted in the foundational synthesis of the carbazole nucleus, and chart the evolution of its synthetic methodologies. From the classical thermal cyclizations of the late 19th century to modern palladium-catalyzed cross-coupling reactions, this document details the causal chemistry and provides field-proven protocols for its preparation. Designed for researchers, scientists, and drug development professionals, this guide synthesizes historical context with practical, actionable insights into the synthesis, properties, and applications of this versatile molecule.

Introduction: From Coal Tar to Cutting-Edge Science

The story of this compound is intrinsically linked to its parent, carbazole. First isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, the tricyclic carbazole framework quickly established itself as a significant structural motif in organic chemistry.[1] The subsequent challenge for chemists was not just isolation, but rational synthesis—the ability to construct this scaffold and its derivatives with purpose and precision.

This compound, a benzo-annulated extension of this core, presents a rigid, planar, and electron-rich aromatic system. This unique electronic and structural profile has made it an invaluable building block in diverse scientific fields.[2] In organic electronics, its fused aromaticity is leveraged to design materials with tailored charge transport and light-emitting properties for devices like Organic Light-Emitting Diodes (OLEDs). In medicinal chemistry, the this compound skeleton serves as a privileged scaffold for synthesizing complex molecules with potential therapeutic activities, including anticancer and anti-inflammatory agents.[2] This guide delves into the historical and synthetic journey of this important molecule.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectral properties is fundamental to its application and characterization. This compound is typically a white to light yellow crystalline solid, stable under standard laboratory conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC NameThis compound[4]
CAS Number243-28-7[4]
Molecular FormulaC₁₆H₁₁N[4]
Molecular Weight217.27 g/mol [2]
Melting Point330-331 °C[5]
AppearanceWhite to light yellow powder/crystal
Density1.277 g/cm³ (Predicted)[2]

Note on Spectroscopic Data: While the physical properties are well-documented, a definitive, peer-reviewed publication containing the fully assigned ¹H and ¹³C NMR spectra for the unsubstituted parent this compound was not identified in a comprehensive literature search. Such data is crucial for unambiguous structural confirmation. Researchers synthesizing this compound should perform full characterization, including 1D and 2D NMR (COSY, HSQC, HMBC), to definitively assign all proton and carbon signals. For illustrative purposes, spectral data for related carbazole derivatives are available in the literature.[6]

Historical Perspective: The Genesis of a Scaffold

The synthesis of this compound was not a singular discovery event but rather an outcome of the broader development of synthetic routes to the carbazole core. Two 19th-century name reactions laid the essential groundwork.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer, this reaction remains one of the most powerful and versatile methods for constructing indole rings.[7] The core principle involves the acid-catalyzed thermal rearrangement of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[8] The application of this synthesis to a suitable cyclic ketone, such as α-tetralone, with phenylhydrazine provides a direct route to tetrahydro-benzo[a]carbazole. Aromatization then yields the final benzocarbazole. For the [b] isomer, the analogous reaction with β-tetralone phenylhydrazone is a classical approach. The causality here is the[2][2]-sigmatropic rearrangement, which is the key bond-forming step, followed by the elimination of ammonia to achieve the stable aromatic indole ring.[7]

The Graebe-Ullmann Synthesis (1896)

Shortly after Fischer's discovery, Carl Graebe and Fritz Ullmann developed a complementary method starting from N-aryl-ortho-aminoarenes.[9] The synthesis proceeds via diazotization of the primary amine to form a benzotriazole intermediate. Subsequent thermal or photochemical decomposition of this intermediate extrudes nitrogen gas, generating a reactive diradical or nitrene species that cyclizes to form the carbazole ring.[9][10] Ullmann later extended this method to synthesize various derivatives, including benzo[c]carbazole, demonstrating its utility for building fused aromatic systems.[5]

These classical methods, while foundational, often required harsh conditions (high temperatures, strong acids) and had limitations in substrate scope and regioselectivity. This necessity drove the development of the more refined synthetic strategies used today.

Modern Synthetic Methodologies & Protocols

The advent of transition-metal-catalyzed cross-coupling has revolutionized the synthesis of carbazoles, offering milder conditions, greater functional group tolerance, and improved yields.

The Fischer-Borsche Synthesis of a Benzo[b]carbazole Precursor

This method is a variation of the Fischer indole synthesis and provides a robust route to the tetrahydrobenzo[b]carbazole core, which can be subsequently aromatized. The key is the initial condensation to form the requisite hydrazone, followed by an acid-catalyzed cyclization.

Fischer_Borsche cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization Naphthylhydrazine 2-Naphthylhydrazine Hydrazone α-Tetralone-2-naphthylhydrazone Naphthylhydrazine->Hydrazone Condensation (e.g., Acetic Acid) Tetralone α-Tetralone Tetralone->Hydrazone Tetrahydro Tetrahydro-5H-benzo[b]carbazole Hydrazone->Tetrahydro [3,3]-Sigmatropic Rearrangement (e.g., PPA, heat) FinalProduct This compound Tetrahydro->FinalProduct Dehydrogenation (e.g., Pd/C, heat) Buchwald_Hartwig cluster_0 One-Pot Reaction cluster_1 Post-Synthesis (Optional) Precursor 2-Bromo-3-(2-bromophenyl) naphthalene-1,4-dione Product 5-Substituted 5H-Benzo[b] carbazole-6,11-dione Precursor->Product Amine Primary Amine (R-NH₂) Amine->Product Catalyst Pd(OAc)₂ / BINAP Catalyst->Product Pd-Catalyzed Double C-N Coupling Base Base (e.g., K₂CO₃) Base->Product Reduction Reduction of Dione Product->Reduction

Sources

An In-Depth Technical Guide to the Health and Safety of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 5H-Benzo[b]carbazole (CAS No. 243-28-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) and a heterocyclic amine, belonging to the carbazole family. Its unique electronic and photophysical properties have made it a compound of interest in various research fields, including organic electronics, materials science, and as a scaffold in medicinal chemistry. However, its structural similarity to other known carcinogenic and mutagenic PAHs necessitates a thorough understanding and implementation of stringent safety protocols. This guide is intended to provide researchers with the necessary information to work with this compound safely.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

It is crucial to note that while the immediate hazards are skin and eye irritation, the broader class of carbazoles and polycyclic aromatic hydrocarbons are associated with more severe health risks, including potential carcinogenicity and mutagenicity. Therefore, treating this compound with a high degree of caution is imperative.

Toxicological Profile: Understanding the Risks

While specific toxicological data for this compound is limited in publicly available literature, the toxicological profile of the parent compound, carbazole, and other dibenzocarbazoles provides valuable insights into the potential risks.

Acute Toxicity

An acute toxicity study on a related compound, 5,11-Dihydroindolo[3,2-ß]carbazole, showed no adverse effects or mortality in rats at doses of 300 and 2000 mg/kg, suggesting low acute toxicity for that specific derivative. However, the lack of specific data for this compound warrants a cautious approach. Ingestion of carbazole may be harmful.

Chronic Toxicity and Carcinogenicity

Carbazole has been classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans, due to limited evidence in experimental animals. However, studies on other dibenzocarbazoles, such as 7H-dibenzo[c,g]carbazole, have shown it to be a potent carcinogen in animal studies. Given the structural similarities, it is prudent to handle this compound as a potential carcinogen.

Mutagenicity

Carbazole itself was found to be non-mutagenic in some studies, with or without metabolic activation. However, benzo[a]carbazole, a related isomer, showed a clear dose-dependent mutagenic response with metabolic activation. This suggests that the addition of a benzene ring can significantly alter the biological activity, and therefore, this compound should be considered a potential mutagen.

Reproductive and Developmental Toxicity

There is no specific data available for the reproductive and developmental toxicity of this compound. Studies on other PAHs have shown that maternal exposure can lead to adverse reproductive outcomes in offspring.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
CAS Number 243-28-7
Molecular Formula C₁₆H₁₁N
Molecular Weight 217.27 g/mol
Appearance White to light yellow powder/crystal
Melting Point 330-331 °C
Boiling Point 456.1 °C at 760 mmHg
Density 1.277 g/cm³
Solubility Insoluble in water.
Stability Stable under normal conditions.
Storage Store in a cool, dark, dry, and well-ventilated place. Keep container tightly sealed.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is non-negotiable when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

The primary line of defense against exposure is the use of robust engineering controls.

  • Chemical Fume Hood: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical for personal safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary for operations with a high potential for aerosol generation or if engineering controls are not sufficient.To prevent inhalation of fine particles or vapors.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a designated waste container for this compound waste.

  • Weighing: If weighing the solid, do so within the chemical fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound in a closed system or within the chemical fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable solvent such as acetone or ethanol can be used for initial decontamination, followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding effectively to any incidents involving this compound.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

A minor spill of this compound can be managed by trained laboratory personnel, while a major spill requires immediate evacuation and notification of the institution's emergency response team.

Caption: Workflow for responding to a this compound spill.

Minor Spill Cleanup Protocol:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a respirator if necessary.

  • For a solid spill, gently cover with a damp paper towel to avoid raising dust, then scoop into a labeled hazardous waste container.

  • For a solution spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials as hazardous waste.

Firefighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable extinguishing media: Do not use a heavy water stream.

  • Specific hazards arising from the chemical: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides may be generated.

  • Protective equipment for firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Reactivity: The product is generally non-reactive under normal conditions of use, storage, and transport.

  • Chemical stability: Stable under recommended storage conditions.

  • Possibility of hazardous reactions: No dangerous reactions are known under normal conditions. However, violent reactions can occur with strong oxidizing agents and alkalis.

  • Conditions to avoid: Heat and direct sunlight.

  • Incompatible materials: Strong oxidizing agents.

  • Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be produced.

Disposal Considerations

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and health risks.

Waste Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware, and cleanup materials, must be collected as hazardous waste.

  • Containerization: Use a designated, properly labeled, and sealed container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The hazardous waste label must clearly state "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

  • Decontamination of Glassware: Before washing, glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous liquid waste.

Conclusion

This compound is a valuable compound in scientific research, but it presents significant health and safety challenges that demand a rigorous and informed approach. Researchers, scientists, and drug development professionals must be fully aware of its potential hazards, particularly its irritant properties and the potential for more severe long-term health effects associated with its chemical class. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, the risks associated with working with this compound can be effectively managed. A proactive and diligent safety culture is the cornerstone of responsible scientific advancement.

References

  • Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Carbazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

  • Carl ROTH. (n.d

Methodological & Application

Application Notes & Protocols: Leveraging 5H-Benzo[b]carbazole in Advanced OLEDs and Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5H-Benzo[b]carbazole Scaffold

In the landscape of organic electronics, the carbazole moiety has long been a cornerstone due to its inherent properties: it is an electron-rich unit with excellent hole-transporting capabilities, high thermal stability, and a high triplet energy level, making it a versatile building block for optoelectronic materials.[1][2][3] The strategic fusion of a benzene ring to the carbazole core to form this compound creates a rigid, extended π-conjugated system.[4][5] This structural modification enhances intermolecular interactions and charge transport, making it a highly sought-after scaffold for designing next-generation materials for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[4][6]

This guide provides an in-depth exploration of the application of this compound, moving from fundamental synthesis protocols to its integration and characterization in high-performance electronic devices. We will elucidate the causal relationships behind experimental choices, offering researchers and material scientists a practical and scientifically grounded resource.

Part 1: Synthesis of Functional this compound Derivatives

The tunability of this compound's electronic and optical properties lies in its functionalization.[7] The nitrogen atom and various positions on the aromatic rings are amenable to substitution, allowing for the synthesis of a vast library of materials tailored for specific roles such as host materials, emitters, or charge transporters.[3][8]

Core Synthetic Strategies

Common synthetic routes for functionalizing the carbazole core include palladium-catalyzed cross-coupling reactions, which are versatile for creating new C-C and C-N bonds.[9]

  • Suzuki-Miyaura Coupling: Ideal for introducing aryl groups to create extended π-systems, enhancing conjugation and tuning HOMO/LUMO energy levels.[7]

  • Ullmann Condensation: A classic and effective method for the N-arylation of the carbazole nitrogen, crucial for attaching functional groups that modulate solubility and charge transport properties.[7][10]

  • Buchwald-Hartwig Amination: A powerful and versatile alternative for N-arylation, often proceeding under milder conditions than the Ullmann condensation.[7]

Protocol 1: General Synthesis of an N-Aryl-5H-Benzo[b]carbazole via Ullmann Condensation

This protocol describes a typical procedure for coupling an aryl halide to the nitrogen of the this compound core. This is a foundational step for creating many host and hole-transport materials.

Rationale: The Ullmann reaction is chosen for its reliability in forming robust C-N bonds. A copper catalyst facilitates the coupling, and a high-boiling point solvent is used to achieve the necessary reaction temperatures. A base is required to deprotonate the carbazole nitrogen, activating it for nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[10]

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a dry, high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to 150-190 °C and maintain for 24-48 hours.[10] The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water to precipitate the crude product.

    • Filter the resulting solid using a Büchner funnel and wash thoroughly with water and methanol to remove inorganic salts and residual solvent.[10]

    • Dry the crude product under vacuum.

    • Further purification is critical for optoelectronic applications. This is typically achieved by column chromatography on silica gel, followed by recrystallization or, for ultimate purity, gradient sublimation.[9][10]

Diagram: Synthetic Workflow

reagents Combine Reactants: This compound Aryl Halide, Catalyst Base, Ligand purge Purge with Inert Gas (Ar or N2) reagents->purge solvent Add Dry, High-Boiling Point Solvent (e.g., DMF) purge->solvent heat Heat to 150-190 °C (24-48h) solvent->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction Incomplete workup Cool & Precipitate in Water monitor->workup Reaction Complete filter Filter and Wash Solid workup->filter purify Purify: Column Chromatography Recrystallization/Sublimation filter->purify

Caption: General workflow for Ullmann condensation synthesis.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are instrumental in modern OLEDs, serving primarily as host materials in phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) devices, or as hole-transporting materials (HTMs).[1][3][11]

Role as a Host Material

In PhOLEDs and TADF-OLEDs, the emissive guest molecules are doped into a host material matrix. The host performs several critical functions:

  • Energy Transfer: It must have a higher triplet energy (T₁) than the phosphorescent or TADF guest to ensure efficient Förster or Dexter energy transfer to the emitter.[8]

  • Charge Transport: An ideal host is bipolar, meaning it can transport both holes and electrons effectively, ensuring that charge recombination occurs within the emissive layer.[9]

  • Preventing Aggregation: It separates emitter molecules, preventing concentration quenching and triplet-triplet annihilation, which are detrimental to efficiency.[1]

The rigid structure and high T₁ energy of the this compound core make it an excellent foundation for host materials.[12]

Role as a Hole Transport Material (HTM)

The electron-rich nature of the carbazole unit provides good hole-transporting properties.[1][3] As a discrete Hole Transport Layer (HTL), these materials facilitate the efficient injection of holes from the anode and their transport to the emissive layer, contributing to balanced charge injection and improved device performance.[11][13]

Protocol 2: Fabrication of a Solution-Processed OLED

Solution processing, particularly spin coating, offers a cost-effective method for fabricating large-area devices. This protocol outlines the fabrication of a multilayer OLED using a this compound derivative.

Rationale: A multilayer structure (e.g., ITO/HIL/EML/ETL/Cathode) is used to optimize charge injection, transport, and recombination. Each layer is chosen for its specific energy levels and function. Substrate cleaning is paramount to ensure film uniformity and prevent short circuits.[7][9] Encapsulation protects the sensitive organic layers from degradation by oxygen and moisture.[9]

Step-by-Step Methodology:

  • Substrate Preparation:

    • Use Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in baths of soapy deionized water, deionized water, acetone, and isopropanol for 15 minutes each.[7]

    • Dry the substrates with a high-purity nitrogen stream and then treat with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and improve film adhesion.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate (e.g., at 4000 rpm for 60s).[14][15]

    • Anneal the substrate on a hotplate (e.g., at 120-150 °C for 15 minutes in air or a nitrogen glovebox) to remove residual water.[9]

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound derivative (as a host or emitter) in a suitable organic solvent like chloroform, chlorobenzene, or toluene.[10] If used as a host, co-dissolve the guest emitter at the desired doping concentration (e.g., 5-10 wt%).

    • Inside a nitrogen-filled glovebox, spin-coat the EML solution onto the HIL. The spin speed and solution concentration will determine the film thickness (typically 40-80 nm).[15]

    • Anneal the substrate to remove residual solvent (e.g., at 80-100 °C for 20 minutes).

  • Electron Transport & Cathode Layers Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr) without breaking the inert atmosphere.[9]

    • Sequentially deposit the Electron Transport Layer (ETL) (e.g., TPBi, 20-40 nm), an Electron Injection Layer (EIL) (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100-150 nm).[15][16] The deposition rate should be monitored using a quartz crystal microbalance (e.g., 1-2 Å/s for organics, 5-10 Å/s for metal).[7]

  • Encapsulation:

    • Remove the completed device from the evaporator inside the glovebox.

    • Encapsulate the device using a glass coverslip and UV-curable epoxy to provide a barrier against atmospheric moisture and oxygen.[9]

Diagram: OLED Device Fabrication Workflow

sub_prep Substrate Prep (Cleaning, UV-Ozone) hil HIL Deposition (Spin Coat PEDOT:PSS) sub_prep->hil eml EML Deposition (Spin Coat Host:Guest) hil->eml thermal Thermal Evaporation (ETL, EIL, Cathode) eml->thermal encap Encapsulation (UV Epoxy) thermal->encap char Device Characterization encap->char

Caption: Workflow for solution-processed OLED fabrication.

Part 3: Device Characterization and Performance

Thorough characterization is essential to evaluate the synthesized materials and fabricated devices.

Material Characterization
  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively, which indicate the material's thermal stability for device operation and fabrication processes.[10]

  • Photophysical Measurements: UV-visible absorption and photoluminescence (PL) spectroscopy reveal the material's optical bandgap and emission properties. The photoluminescence quantum yield (PLQY) is a critical measure of its emissive efficiency.[10]

  • Electrochemical Characterization (CV): Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing device architectures with efficient charge injection.[10]

Diagram: OLED Energy Level Alignment

cluster_0 Anode Anode (ITO) ~ -4.7 eV HIL HIL (PEDOT:PSS) ~ -5.2 eV Anode->HIL EML_HOMO EML (Host) HOMO ~ -5.8 eV HIL->EML_HOMO ETL_HOMO ETL (TPBi) HOMO ~ -6.2 eV EML_LUMO EML (Host) LUMO ~ -2.4 eV ETL_LUMO ETL (TPBi) LUMO ~ -2.7 eV ETL_LUMO->EML_LUMO Cathode Cathode (LiF/Al) ~ -4.2 eV Cathode->ETL_LUMO Hole_Inject Hole Injection Electron_Inject Electron Injection

Caption: Representative energy level diagram for a multilayer OLED.

OLED Device Performance Metrics

The performance of fabricated OLEDs is assessed by measuring their current-voltage-luminance (J-V-L) characteristics.[10] From this data, key efficiency metrics are calculated:

  • Current Efficiency (cd/A): Measures the light output (in candelas) per unit of current flowing through the device.

  • Power Efficiency (lm/W): Measures the light output (in lumens) per unit of electrical power consumed.

  • External Quantum Efficiency (EQE %): Represents the percentage of electrons injected into the device that are converted into photons emitted out of the device. This is a crucial metric for overall device efficiency.

Performance Data for Carbazole-Based Devices

The following table summarizes the performance of various OLEDs incorporating carbazole derivatives, illustrating the high efficiencies that can be achieved.

Device Type / Emitter MaterialHost MaterialMax. EQE (%)Max. Luminance (cd/m²)Emission ColorReference
Solution-Processed OLED (CZ-2)- (Emitter)9.54104Greenish-Blue[14][15][16]
Solution-Processed OLED (CZ-1)- (Emitter)-4130Greenish-Blue[14][15][16]
TADF-OLED (BzITz)- (Emitter)24.0--[17]
TADF-OLED (5CzBN)- (Emitter)14.8-Light-Blue[18]
Non-doped Deep-Blue OLED (BCzB-PPI)- (Emitter)4.4311,364Deep-Blue[19]
Green PhOLEDm1BTCBP>20% (Implied)~12,000Green[20]

Conclusion and Future Outlook

The this compound scaffold remains a privileged structure in the design of organic semiconductors. Its rigid, planar geometry combined with excellent electronic properties and synthetic accessibility provides a robust platform for developing materials that push the boundaries of OLED performance.[4] Future research will likely focus on creating more sophisticated bipolar host materials with even higher triplet energies for stable blue PhOLEDs, designing novel TADF emitters with reduced efficiency roll-off, and exploring their application in other areas of organic electronics like perovskite solar cells and organic field-effect transistors.[11][21] The continued exploration of structure-property relationships in this remarkable class of compounds is key to advancing the next generation of vibrant, efficient, and durable electronic devices.

References

Sources

The Strategic deployment of 5H-Benzo[b]carbazole in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzo[b]carbazole Scaffold

The 5H-benzo[b]carbazole core, a rigid, fused aromatic system, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and planar structure provide an ideal framework for designing molecules that can intercalate with DNA or interact with specific enzymatic targets. This has led to its incorporation into a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and neuroprotective activities.[2][3] Notably, the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, features a 5H-benzo[b]carbazol-11(6H)-one moiety, underscoring the clinical significance of this structural motif.[3]

This guide provides an in-depth exploration of this compound as a pivotal building block in pharmaceutical synthesis. Moving beyond a simple recitation of methods, we will delve into the causality behind synthetic choices, offering detailed, field-proven protocols and insights into the structure-activity relationships (SAR) that drive modern drug discovery efforts centered on this versatile scaffold.

Core Physicochemical Properties and Handling

Before embarking on synthetic manipulations, a thorough understanding of the physical and chemical characteristics of this compound is paramount.

PropertyValueSource
Molecular FormulaC₁₆H₁₁N[2]
Molecular Weight217.26 g/mol [2]
Melting Point330-331 °C[2]
AppearanceSolid[2]
StorageRoom temperature, in a dark, dry place[2]

The high melting point and stability of this compound are indicative of its rigid, aromatic nature. However, its stability necessitates careful storage to prevent degradation, particularly from light and moisture.[2] For synthetic applications, a purity of at least 97% is recommended to ensure the reliability and reproducibility of subsequent reactions.[2]

Strategic Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several strategic approaches, each with its own merits and considerations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches: Time-Tested and Foundational

Two classical methods, the Graebe-Ullmann reaction and the Fischer indole synthesis, have historically been employed for the synthesis of carbazoles and their benzo-fused analogues.

  • The Graebe-Ullmann Synthesis: This method involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, which is typically prepared from the diazotization of an N-phenyl-ortho-phenylenediamine. While effective, this reaction often requires high temperatures.

  • The Fischer Indole Synthesis: A cornerstone of heterocyclic chemistry, the Fischer indole synthesis can be adapted to produce tetrahydrocarbazoles from the reaction of a phenylhydrazine with a cyclohexanone derivative, which can then be aromatized. The reaction is typically carried out in a protic acid like glacial acetic acid.[4]

Modern Palladium-Catalyzed Methodologies: Efficiency and Versatility

Contemporary organic synthesis has largely embraced palladium-catalyzed cross-coupling reactions for the construction of complex aromatic systems, and the synthesis of this compound is no exception. These methods offer greater functional group tolerance, milder reaction conditions, and often higher yields compared to classical approaches.

A highly efficient strategy involves a tandem C-H functionalization and C-N bond formation. This approach utilizes readily available 2-aminobiphenyl derivatives as starting materials.

G 2-Aminobiphenyl Derivative 2-Aminobiphenyl Derivative Intramolecular C-H Amination Intramolecular C-H Amination 2-Aminobiphenyl Derivative->Intramolecular C-H Amination Pd(OAc)₂ Pd(OAc)₂ Pd(OAc)₂->Intramolecular C-H Amination Catalyst Oxidant (e.g., O₂) Oxidant (e.g., O₂) Oxidant (e.g., O₂)->Intramolecular C-H Amination This compound This compound Intramolecular C-H Amination->this compound

Protocol 1: Palladium-Catalyzed Synthesis of N-Acetyl-5H-benzo[b]carbazole

This protocol is adapted from a general method for carbazole synthesis via C-H functionalization.[5]

Materials:

  • 2-Acetamidobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Oxygen (O₂)

  • Toluene

Procedure:

  • To a reaction vessel, add 2-acetamidobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol).

  • Add toluene (5 mL) to the vessel.

  • Purge the vessel with oxygen and maintain a positive pressure of O₂ throughout the reaction.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-acetyl-5H-benzo[b]carbazole.

  • The acetyl protecting group can be removed under acidic or basic conditions to yield the parent this compound.[5]

Rationale for Experimental Choices:

  • Palladium(II) acetate is a common and effective catalyst for C-H activation and C-N bond formation.

  • Copper(II) acetate acts as a co-oxidant to regenerate the active Pd(II) species from the Pd(0) that is formed during the catalytic cycle.

  • Oxygen serves as the terminal oxidant in this catalytic system.

  • Toluene is a suitable high-boiling solvent for this reaction.

Functionalization of the this compound Scaffold for Anticancer Drug Discovery

The this compound core provides multiple sites for functionalization, allowing for the systematic exploration of structure-activity relationships. A particularly important class of derivatives is the this compound-6,11-diones, which are known to possess potent anticancer activity.

Synthesis of this compound-6,11-diones via Double Buchwald-Hartwig Amination

A powerful and convergent strategy for the synthesis of N-substituted this compound-6,11-diones involves a one-pot, double Buchwald-Hartwig amination reaction. This approach allows for the introduction of diverse substituents at the N-5 position, which is crucial for tuning the biological activity of the final compounds.

G 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione Double Buchwald-Hartwig Amination Double Buchwald-Hartwig Amination 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione->Double Buchwald-Hartwig Amination Substituted Aniline Substituted Aniline Substituted Aniline->Double Buchwald-Hartwig Amination Pd(OAc)₂/BINAP Pd(OAc)₂/BINAP Pd(OAc)₂/BINAP->Double Buchwald-Hartwig Amination Catalyst/Ligand Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Double Buchwald-Hartwig Amination 5-Substituted-5H-benzo[b]carbazole-6,11-dione 5-Substituted-5H-benzo[b]carbazole-6,11-dione Double Buchwald-Hartwig Amination->5-Substituted-5H-benzo[b]carbazole-6,11-dione

Protocol 2: Synthesis of 5-(4-Nitrophenyl)-5H-benzo[b]carbazole-6,11-dione

This protocol is based on a reported synthesis of functionalized benzo[b]carbazole-6,11-diones.

Materials:

  • 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione

  • 4-Nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To a reaction vessel, add 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione (1.0 mmol), 4-nitroaniline (1.2 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), BINAP (0.15 mmol, 15 mol%), and K₂CO₃ (2.0 mmol).

  • Add toluene (10 mL) to the vessel.

  • Heat the reaction mixture to 100 °C and stir for 2 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(4-nitrophenyl)-5H-benzo[b]carbazole-6,11-dione.

Structure-Activity Relationship (SAR) Insights:

The N-substituent on the benzo[b]carbazole-6,11-dione scaffold plays a critical role in determining its anticancer activity. Studies have shown that:

  • Electron-withdrawing groups at the para-position of the N-phenyl ring can enhance cytotoxic activity. The nitro group in the example above is a classic electron-withdrawing group.

  • The nature and position of substituents on the carbazole nucleus also influence biological activity. For instance, the presence of specific groups can modulate the compound's ability to intercalate with DNA or inhibit key enzymes like topoisomerase II.

Application in the Synthesis of Alectinib

Alectinib (trade name Alecensa) is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a key driver in certain types of non-small cell lung cancer. The core of alectinib is a 9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile structure. While the full industrial synthesis is complex, the construction of the core benzo[b]carbazole moiety is a critical step.

The synthesis of the alectinib core often involves a multi-step sequence that builds the functionalized benzo[b]carbazole skeleton. A plausible synthetic disconnection is shown below.

G Alectinib Alectinib Functionalized 5H-Benzo[b]carbazol-11(6H)-one Functionalized 5H-Benzo[b]carbazol-11(6H)-one Alectinib->Functionalized 5H-Benzo[b]carbazol-11(6H)-one Final Functionalization Substituted Phenylhydrazine Substituted Phenylhydrazine Functionalized 5H-Benzo[b]carbazol-11(6H)-one->Substituted Phenylhydrazine Fischer Indole Synthesis Functionalized Cyclohexanedione Functionalized Cyclohexanedione Functionalized 5H-Benzo[b]carbazol-11(6H)-one->Functionalized Cyclohexanedione Fischer Indole Synthesis

This retrosynthetic analysis suggests that a key step in the synthesis of the alectinib core is a Fischer indole-type cyclization between a suitably substituted phenylhydrazine and a functionalized cyclohexanedione derivative. The subsequent elaboration of the carbazole core would then lead to the final drug molecule.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable building block in the design and synthesis of novel pharmaceutical agents. Its rigid structure and amenability to functionalization provide a versatile platform for the development of compounds with a wide range of biological activities. Modern synthetic methods, particularly those employing palladium catalysis, have significantly enhanced the efficiency and scope of synthesizing complex benzo[b]carbazole derivatives.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including C-H activation strategies that minimize the need for pre-functionalized starting materials. Furthermore, a deeper understanding of the interactions between benzo[b]carbazole derivatives and their biological targets will continue to drive the rational design of new and more effective therapeutic agents. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs, particularly in the field of oncology.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of this compound: Properties and Synthesis. Available at: [Link]

  • Jiang, L., et al. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. J. Am. Chem. Soc.2008 , 130 (48), pp 16174–16176. Available at: [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676.
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of this compound in Cutting-Edge Research. Available at: [Link]

  • Bolibrukh, K., et al. Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald–Hartwig Reaction. Synlett2014, 25 (19), 2765-2768.
  • Issa, S., et al. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. J. Enzyme Inhib. Med. Chem.2018 , 33 (1), 1619-1644. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5H-Benzo[b]carbazole in Modern Chemistry

This compound, a fused aromatic heterocycle, represents a pivotal structural motif in the landscape of materials science and medicinal chemistry.[1] Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making it a sought-after building block for organic light-emitting diodes (OLEDs), solar cells, and other organic electronics.[2] In the realm of drug discovery, the benzo[b]carbazole scaffold is a key component in a variety of biologically active compounds, exhibiting a range of therapeutic activities. The strategic functionalization of the this compound core is therefore of paramount importance, as it allows for the fine-tuning of its electronic properties and the introduction of pharmacophores to modulate biological activity.

This comprehensive guide provides a detailed exploration of various protocols for the functionalization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manipulate this versatile scaffold. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each reaction, offering insights into the causality behind experimental choices and providing a framework for troubleshooting and further development.

I. N-Functionalization: Mastering the 5-Position

The nitrogen atom at the 5-position of the benzo[b]carbazole core is a primary site for functionalization. Modification at this position can significantly influence the solubility, electronic properties, and biological activity of the resulting derivatives.

Protocol 1: Microwave-Assisted N-Alkylation

Scientific Rationale: Traditional N-alkylation methods often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative, leveraging the ability of polar molecules to efficiently absorb microwave energy and accelerate reaction rates.[3][4] This protocol utilizes a solid-supported base (potassium carbonate) and a phase-transfer catalyst (tetrabutylammonium bromide, TBAB) under solvent-free or "dry" media conditions, further enhancing the efficiency and greenness of the transformation.[4]

Experimental Protocol:

  • Reagent Preparation: In a suitable microwave-transparent vessel, thoroughly mix this compound (1.0 equiv.), the desired alkyl halide (1.5 equiv.), potassium carbonate (4.0 equiv.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equiv.).

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 180-360 W) for 5-15 minutes. The optimal time and power should be determined by monitoring the reaction progress via thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation:

EntryAlkyl HalideProductTime (min)Yield (%)
1Ethyl Bromide5-Ethyl-5H-benzo[b]carbazole10~90% (estimated)
2n-Butyl Bromide5-Butyl-5H-benzo[b]carbazole8~92% (estimated)
3Benzyl Bromide5-Benzyl-5H-benzo[b]carbazole5~95% (estimated)

Yields are estimated based on similar reactions with carbazole and may vary for this compound.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reagent Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_product Final Product reagents This compound Alkyl Halide K2CO3, TBAB microwave Irradiate (5-15 min) reagents->microwave Mix extraction Extraction microwave->extraction Cool purification Column Chromatography extraction->purification product N-Alkyl-5H-benzo[b]carbazole purification->product

Caption: Workflow for Microwave-Assisted N-Alkylation.

II. C-H Functionalization: Direct and Regioselective Transformations

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[5] For the this compound core, C-H functionalization allows for the introduction of various substituents onto the aromatic backbone, providing a direct route to novel materials and potential drug candidates.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation

Scientific Rationale: Palladium-catalyzed direct C-H arylation reactions have revolutionized the synthesis of biaryl compounds.[6] This protocol describes a method adaptable for the C-H arylation of this compound, likely proceeding at the electron-rich positions. The reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide as the coupling partner. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity and yield.

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., potassium carbonate, 2.0 equiv.).

  • Solvent Addition and Degassing: Add a degassed solvent (e.g., 1,4-dioxane or toluene) to the Schlenk tube. The reaction mixture is then thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the arylated this compound.

Data Presentation:

EntryAryl HalideProduct (Predicted)Catalyst/LigandYield (%)
14-Bromotoluene6-(p-tolyl)-5H-benzo[b]carbazolePd(OAc)₂/SPhos~70-85% (estimated)
24-Bromoanisole6-(4-methoxyphenyl)-5H-benzo[b]carbazolePd(OAc)₂/SPhos~75-90% (estimated)
31-Bromo-4-fluorobenzene6-(4-fluorophenyl)-5H-benzo[b]carbazolePd(OAc)₂/SPhos~65-80% (estimated)

Yields are estimated based on analogous direct arylation reactions and may require optimization for this compound.

III. Halogenation: Gateway to Further Functionalization

Halogenated 5H-benzo[b]carbazoles are versatile intermediates that can be further functionalized through various cross-coupling reactions. Bromination is a common and effective method for introducing a halogen atom onto the carbazole core.

Protocol 3: Regioselective Bromination with N-Bromosuccinimide (NBS)

Scientific Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic compounds.[7] The regioselectivity of the bromination of this compound is influenced by the electronic properties of the aromatic system. The positions most susceptible to electrophilic attack are typically the C6 and C11 positions due to the activating effect of the fused benzene ring and the nitrogen atom.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv. for monobromination) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the bromo-5H-benzo[b]carbazole.

Data Presentation:

EntryEquivalents of NBSMajor ProductSolventYield (%)
11.16-Bromo-5H-benzo[b]carbazoleDMF~85-95% (estimated)
22.26,11-Dibromo-5H-benzo[b]carbazoleDMF~80-90% (estimated)

Yields and regioselectivity are based on general knowledge of carbazole chemistry and may require experimental verification for this compound.

IV. Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the construction of C-C bonds. Using halogenated 5H-benzo[b]carbazoles as starting materials, a wide array of aryl and heteroaryl substituents can be introduced.

Protocol 4: Suzuki-Miyaura Coupling of 6-Bromo-5H-benzo[b]carbazole

Scientific Rationale: The Suzuki-Miyaura coupling reaction provides a highly efficient and versatile method for the formation of biaryl compounds from an organohalide and an organoboron reagent.[8] This protocol details the coupling of 6-Bromo-5H-benzo[b]carbazole with various arylboronic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as dehalogenation and homocoupling.

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine 6-Bromo-5H-benzo[b]carbazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand, and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Add a mixture of a degassed organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base. Degas the mixture thoroughly with an inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C for 6-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Data Presentation:

EntryArylboronic AcidProductCatalyst SystemYield (%)
1Phenylboronic acid6-Phenyl-5H-benzo[b]carbazolePd(PPh₃)₄~85-95%
24-Methylphenylboronic acid6-(p-tolyl)-5H-benzo[b]carbazolePd(PPh₃)₄~80-90%
34-Methoxyphenylboronic acid6-(4-methoxyphenyl)-5H-benzo[b]carbazolePd(OAc)₂/SPhos~90-98%

Mechanistic Insights Diagram:

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

V. Nitration: Introduction of Nitro Groups

The introduction of a nitro group onto the this compound scaffold can serve as a handle for further transformations, such as reduction to an amino group, or can be used to modulate the electronic properties of the molecule.

Protocol 5: Regioselective Nitration

Scientific Rationale: The nitration of carbazoles is a classic electrophilic aromatic substitution reaction.[9] The regioselectivity is governed by the electronic distribution in the aromatic system. For this compound, nitration is expected to occur at positions activated by the fused ring system and the nitrogen atom. The use of a directing group can achieve high regioselectivity, for instance, at the C1 position.[10] A common nitrating agent is a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride.

Experimental Protocol (Directed Nitration):

  • Synthesis of N-pyridyl-5H-benzo[b]carbazole: First, install a 2-pyridyl directing group on the nitrogen of this compound using an appropriate coupling method (e.g., Buchwald-Hartwig amination).

  • Nitration Reaction: To a solution of the N-(2-pyridyl)-5H-benzo[b]carbazole (1.0 equiv.) in a suitable solvent like 1,4-dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%) and a nitro source like silver nitrate (AgNO₃, 1.2 equiv.).[10]

  • Heating: Heat the reaction mixture at 120 °C for 24 hours.[10]

  • Work-up and Purification: After cooling, the reaction mixture is filtered and concentrated. The residue is then purified by column chromatography to yield the C1-nitro-N-(2-pyridyl)-5H-benzo[b]carbazole.

  • Deprotection: The pyridyl directing group can be removed if desired using standard procedures to afford the C1-nitro-5H-benzo[b]carbazole.

Data Presentation:

EntrySubstrateProductConditionsYield (%)
1N-(2-pyridyl)-5H-benzo[b]carbazole1-Nitro-N-(2-pyridyl)-5H-benzo[b]carbazolePd₂(dba)₃, AgNO₃, 1,4-dioxane, 120 °C~36-50% (estimated)

Yields are estimated based on similar reactions on carbazole derivatives and may require optimization.

VI. Conclusion

The functionalization of this compound is a rich and evolving field of study. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this important heterocyclic scaffold. By understanding the underlying principles of each reaction, chemists can rationally design and synthesize novel this compound derivatives with tailored properties for a wide range of applications in materials science and medicinal chemistry.

References

  • Dey, A., & Maiti, D. (2019). Recent developments in C−H functionalization of carbazoles. Tetrahedron, 75(29), 3837-3865.
  • Bolibrukh, K., Khoumeri, O., Polovkovych, S., Novikov, V., Terme, T., & Vanelle, P. (2014). Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald–Hartwig Reaction. Synlett, 25(19), 2765-2768.
  • Jana, R., & Pathak, T. P. (2018). Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids. ACS Omega, 3(10), 13088-13101.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of this compound: Properties and Synthesis. Retrieved from [Link]

  • Fang, L., Zhang, H., Fang, X., Gou, S., & Cheng, L. (2014). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry - Section B, 53B(5), 635-641.
  • Elsaid, M., Ge, R., Liu, C., Maiti, D., & Ge, H. (2023). Site-Selective C−H Functionalization of Carbazoles.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of this compound in Cutting-Edge Research. Retrieved from [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New synthesis method of N-alkylation of carbazole under microwave irradiation in dry media. Tetrahedron, 53(26), 8755-8760.
  • Rostami, A., & Ghayeni, A. (2020).
  • Bayer AG. (1998). Process for the preparation of N-alkyl carbazoles. EP0858995A1.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Rossi, R., Bellina, F., & Lessi, M. (2012). Palladium-catalyzed direct (het)arylation reactions of benzo[1,2-d:4,5-d′]bis([5][6][8]thiadiazole). Beilstein Journal of Organic Chemistry, 8, 1038–1047.

  • Singh, A., Kumar, A., & Singh, V. K. (2021). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 17, 2479–2488.
  • da Silva, A. F., de Oliveira, K. T., & de Oliveira, H. P. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 26(16), 4883.
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New-Synthesis-Method-of-N-Alkylation-of-Carbazole-Under-Microwave-Irradiation-in-Dry-Media.pdf. Retrieved from [Link]

  • Kim, J., & Chang, S. (2017). Transition-Metal-Catalyzed Divergent C-H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research, 50(12), 3041–3053.
  • Wang, H., Yao, J., Li, Y., & Sun, H. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(16), 3974–3981.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C-C and C-N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Dong, Z., & Dong, G. (2019). Site-Selective C–H Functionalization of Carbazoles.
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 3(45), 23337-23343.
  • Ghaffari, M., & Vessally, E. (2019). Direct nitration of five membered heterocycles. Journal of the Iranian Chemical Society, 16(11), 2419-2430.
  • Shaik, J. B., Ramkumar, V., Varghese, B., & Sankararaman, S. (2013). Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Journal of Organometallic Chemistry, 724, 216-222.
  • Bellina, F., & Rossi, R. (2014). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 19(11), 17799–17815.
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Sources

Application Notes and Protocols for the Synthesis of Substituted 5H-Benzo[b]carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental setups for the synthesis of substituted 5H-benzo[b]carbazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] This document provides an in-depth analysis of prevalent synthetic strategies, including the Graebe-Ullmann synthesis, palladium-catalyzed cross-coupling reactions, and the Fischer indole synthesis. Each section offers a detailed rationale for experimental choices, step-by-step protocols, and visual aids to ensure clarity and reproducibility. The aim is to equip researchers with the necessary knowledge to not only replicate these methods but also to innovate within the field of carbazole chemistry.

Introduction: The Significance of 5H-Benzo[b]carbazoles

The 5H-benzo[b]carbazole scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.[1][4][5] Their rigid, planar, and electron-rich nature also makes them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[6] The development of efficient and versatile synthetic routes to access structurally diverse this compound derivatives is therefore a critical endeavor in modern organic and medicinal chemistry. This guide provides a senior application scientist's perspective on established and cutting-edge methodologies for their synthesis.

Key Synthetic Strategies and Mechanistic Insights

Several synthetic strategies have been developed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we delve into the most robust and widely adopted approaches.

The Graebe-Ullmann Synthesis: A Classic Approach

First reported in 1896 by Carl Graebe and Fritz Ullmann, this method remains a valuable tool for carbazole synthesis.[7][8] The reaction involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles, which proceeds through the extrusion of nitrogen gas to form a diradical intermediate that subsequently cyclizes to yield the carbazole skeleton.[9][10]

Causality of Experimental Choices: The initial step involves the diazotization of an o-aminodiarylamine derivative to form the benzotriazole precursor.[7] The choice of a thermal or photochemical final step depends on the substrate's stability and the desired reaction conditions. Microwave irradiation has also been shown to be effective, often leading to shorter reaction times and improved yields.[8]

Visualizing the Graebe-Ullmann Synthesis Workflow:

Graebe_Ullmann_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization o-Aminodiarylamine o-Aminodiarylamine Diazotization Diazotization o-Aminodiarylamine->Diazotization 1-Aryl-1,2,3-benzotriazole 1-Aryl-1,2,3-benzotriazole Diazotization->1-Aryl-1,2,3-benzotriazole Heat_or_Light Heat (Δ) or Photolysis (hν) 1-Aryl-1,2,3-benzotriazole->Heat_or_Light Nitrogen Extrusion Nitrogen Extrusion Heat_or_Light->Nitrogen Extrusion Diradical Intermediate Diradical Intermediate Nitrogen Extrusion->Diradical Intermediate Cyclization Cyclization Diradical Intermediate->Cyclization This compound This compound Cyclization->this compound

Caption: Workflow for the Graebe-Ullmann Synthesis of 5H-Benzo[b]carbazoles.

Palladium-Catalyzed Synthesis: Modern and Versatile Methods

Palladium catalysis has revolutionized the synthesis of carbazoles, offering milder reaction conditions and broader functional group tolerance compared to classical methods.[11][12] Key approaches include the Buchwald-Hartwig amination and direct C-H activation strategies.

2.2.1. Buchwald-Hartwig Amination:

This powerful cross-coupling reaction forms a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst and a base.[13] For the synthesis of 5H-benzo[b]carbazoles, an intramolecular Buchwald-Hartwig reaction of a suitably substituted 2-aminobiphenyl derivative is a common and efficient strategy.[14][15] A double Buchwald-Hartwig reaction can also be employed to construct the carbazole core in a single step from dihalo-biaryls and primary amines.[16][17]

Causality of Experimental Choices: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., BINAP, Xantphos), and base (e.g., NaOtBu, Cs₂CO₃) is crucial for achieving high yields. The ligand plays a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to deprotonate the amine and regenerate the active catalyst.

Visualizing the Intramolecular Buchwald-Hartwig Cyclization:

Buchwald_Hartwig_Workflow Starting Material 2-Amino-2'-halobiphenyl Derivative Reaction Intramolecular C-N Bond Formation Starting Material->Reaction Catalyst System Pd Catalyst Ligand Base Catalyst System->Reaction Product Substituted This compound Reaction->Product

Caption: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination.

2.2.2. Tandem C-H Activation and C-N Bond Formation:

More recent advancements involve the palladium-catalyzed tandem C-H functionalization and C-N bond formation.[12][18] This approach avoids the need for pre-functionalized starting materials (e.g., aryl halides), making it a more atom-economical process.[19] The reaction typically proceeds via an intramolecular C-H activation of an N-aryl aniline derivative, followed by C-N bond formation to yield the carbazole product.[14]

Causality of Experimental Choices: An oxidant, such as Cu(OAc)₂ or O₂, is often required to regenerate the active Pd(II) catalyst.[12] The choice of solvent and reaction temperature is critical to ensure both efficient C-H activation and subsequent cyclization.

Fischer Indole Synthesis: A Convergent Route

The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[20][21] This method can be adapted to synthesize benzo[b]carbazoles by using a cyclohexanone derivative and a naphthylhydrazine, or vice versa.[4][22]

Causality of Experimental Choices: The reaction is acid-catalyzed, with common choices including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. The acid facilitates the key[10][10]-sigmatropic rearrangement of the initially formed hydrazone. The reaction temperature is typically elevated to drive the reaction to completion.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole

This three-step protocol is adapted from a detailed experimental procedure.[9]

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

  • Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][7][9][10]triazole

  • Dissolve the N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

Step 3: Graebe-Ullmann Cyclization to 1H-Benzo[a]carbazole

  • Place the 1-(naphthalen-1-yl)-1H-benzo[d][7][9][10]triazole in a flask suitable for high-temperature reactions.

  • Heat the solid under an inert atmosphere to its melting point and then gradually increase the temperature until nitrogen evolution is observed.

  • Maintain the temperature until gas evolution ceases.

  • Cool the reaction mixture and purify the crude product by recrystallization or column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol is a general procedure based on established methods for palladium-catalyzed carbazole synthesis.[12][23]

  • In a glovebox, charge a vial with the 2-amino-2'-halobiphenyl substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Fischer Indole Synthesis of a Tetrahydrobenzo[b]carbazole

This protocol is a general method for the synthesis of tetrahydrocarbazoles, which can be subsequently aromatized.[24]

  • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 equiv.) and cyclohexanone (1.1 equiv.) in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure 1,2,3,4-tetrahydrocarbazole.

Data Presentation and Characterization

The successful synthesis of substituted 5H-benzo[b]carbazoles requires rigorous characterization to confirm the structure and purity of the final products.

Quantitative Data Summary
Synthetic MethodKey ReagentsTypical Yields (%)Key AdvantagesKey Limitations
Graebe-Ullmann o-Aminodiarylamine, NaNO₂, Heat/Light60-90Access to a variety of substitution patternsHigh temperatures, potential for side reactions
Buchwald-Hartwig 2-Halo-N-arylaniline, Pd catalyst, Ligand, Base70-95Mild conditions, high functional group toleranceCost of catalyst and ligands, requires pre-functionalized substrates
C-H Activation N-Aryl aniline, Pd catalyst, Oxidant65-90Atom-economical, avoids pre-functionalizationMay require specific directing groups, oxidant sensitivity
Fischer Indole Arylhydrazine, Cyclohexanone derivative, Acid50-85Readily available starting materialsHarsh acidic conditions, limited substituent tolerance
Spectroscopic Characterization

The synthesized compounds should be characterized using a suite of spectroscopic techniques.[25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[25] For ¹H NMR, 5-10 mg of the compound is typically dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[25] For ¹³C NMR, a more concentrated sample of 20-50 mg is often used.[25]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.[25]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the molecule.[25]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the conjugated π-system of the benzo[b]carbazole core.

Conclusion

The synthesis of substituted 5H-benzo[b]carbazoles is a dynamic field of research with a rich history and a promising future. This guide has provided a detailed overview of the most pertinent synthetic methodologies, from the classic Graebe-Ullmann synthesis to modern palladium-catalyzed reactions. By understanding the underlying mechanisms and the rationale behind experimental choices, researchers are better equipped to tackle the synthesis of novel benzo[b]carbazole derivatives for a wide range of applications in medicine and materials science.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of 5H-Benzo[b]carbazole (CAS No. 243-28-7), a heterocyclic aromatic compound with significance in materials science and pharmaceutical research.[1][2][3] Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis/Fluorescence Spectroscopy are detailed, emphasizing the synergistic nature of these methods for unambiguous characterization.

Introduction: The Analytical Imperative for this compound

This compound is a polycyclic aromatic hydrocarbon featuring a carbazole core fused with a benzene ring.[1] Its unique electronic properties and rigid, planar structure make it a valuable building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and a scaffold of interest in medicinal chemistry, particularly in the development of anticancer agents.[2][3]

Given its applications, verifying the molecular structure and assessing the purity of this compound is paramount. Impurities, such as isomers or unreacted starting materials, can significantly alter the material's performance and biological activity.[4] A comprehensive analytical workflow is therefore not just a quality control measure but a fundamental necessity for reliable research and development. This guide outlines a logical, multi-technique workflow for its characterization.

The Integrated Analytical Workflow

No single technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, where the strengths of one technique compensate for the limitations of another, is essential. The data from these techniques are pieced together to confirm the final structure and purity.

G cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Assess Purity MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Confirm Mass NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Determine Structure UV_FL UV-Vis & Fluorescence (Electronic Properties) Purification->UV_FL Characterize Photophysics Final Confirmed Structure & Purity Report HPLC->Final MS->Final NMR->Final UV_FL->Final

Caption: Integrated workflow for this compound characterization.

Mass Spectrometry (MS): The First Proof of Identity

Principle & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₁₆H₁₁N), the expected monoisotopic mass is 217.0891 g/mol .[5] Electron Ionization (EI) is a common and effective method for analyzing stable aromatic compounds, as it provides a strong molecular ion peak ([M]⁺) and reproducible fragmentation patterns that can aid in structural confirmation.[6]

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for volatile and thermally stable compounds like this compound, providing both separation from volatile impurities and mass analysis.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate. If necessary, perform a serial dilution to a final concentration of approximately 10-20 µg/mL.[6]

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[6]

    • Injector: 280°C, Splitless mode.

    • Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (EI Mode):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

  • Data Analysis:

    • Identify the retention time of the main peak in the chromatogram.

    • Analyze the mass spectrum corresponding to this peak. The primary signal of interest is the molecular ion peak.

Expected Data & Interpretation

The mass spectrum is expected to be dominated by the molecular ion peak, which often serves as the base peak due to the high stability of the aromatic ring system.

m/z (Daltons)Proposed FragmentRelative Intensity (%)Rationale
217[M]⁺100The molecular ion, confirming the molecular weight.[5][6]
218[M+1]⁺~17.4Isotopic peak resulting from the natural abundance of ¹³C.[6]
216[M-H]⁺~20-30Loss of a single hydrogen atom.[5][6]
189[M-C₂H₂]⁺VariableFragmentation involving the loss of acetylene.[6]

Table 1: Expected mass spectral data for this compound under EI conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, NMR is crucial for distinguishing it from its isomers (e.g., 11H-Benzo[a]carbazole or 7H-Benzo[c]carbazole).

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carbazole-type compounds as the N-H proton is typically observable.[7]

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz (or higher) spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K (25°C).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Data & Interpretation

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be complex due to the multiple protons on the fused rings. The N-H proton of the carbazole moiety is a key diagnostic signal, often appearing as a broad singlet at a downfield chemical shift (>10 ppm in DMSO-d₆).[7] Two-dimensional NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are invaluable for assigning specific protons and carbons. While exact chemical shifts can vary based on solvent and concentration, published data for related carbazole structures provide a strong reference point.[7][8]

High-Performance Liquid Chromatography (HPLC): The Purity Standard

Principle & Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[9] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. For this compound, this technique can effectively separate the target compound from more polar or less polar impurities, allowing for accurate quantification of purity as a percentage of the total peak area.[10]

G cluster_workflow RP-HPLC Workflow Injector Sample Injection Column C18 Reversed-Phase Column Injector->Column Mobile Phase Flow (Acetonitrile/Water) Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Separated Analytes Chromatogram Chromatogram Output (Purity Assessment) Detector->Chromatogram

Caption: Relationship between HPLC components for purity analysis.

Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile (MeCN) or a MeCN/water mixture at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). For MS compatibility, replace any non-volatile acids with 0.1% formic acid.[10]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25-30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD). Monitor at a wavelength where the compound has significant absorbance, such as 254 nm or its λₘₐₓ.[9]

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100. A high-purity sample (>97%) should show one major peak with minimal secondary peaks.[1]

UV-Vis and Fluorescence Spectroscopy: Probing Electronic Properties

Principle & Rationale: As a polycyclic aromatic system, this compound possesses characteristic electronic transitions that can be observed using UV-Visible absorption and fluorescence emission spectroscopy. These techniques are highly sensitive and provide a unique spectral fingerprint. The absorption spectrum reveals the wavelengths of light the molecule absorbs, while the fluorescence spectrum shows the emission of light after excitation, providing insights into its potential use in optoelectronic applications. Carbazole and its derivatives are known for their strong fluorescence.[11][12]

Protocol: Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 x 10⁻⁵ M) in a UV-transparent solvent such as ethanol, tetrahydrofuran (THF), or acetonitrile.[13]

  • UV-Vis Absorption:

    • Use a dual-beam spectrophotometer.

    • Record the spectrum from 200 to 500 nm against a solvent blank.

    • Identify the wavelengths of maximum absorbance (λₘₐₓ). Carbazole-based systems typically show strong absorption bands between 290-350 nm.[11]

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at one of its main absorption maxima (e.g., ~310 nm).[11]

    • Record the emission spectrum over a range of higher wavelengths (e.g., 350-550 nm).[11]

    • The resulting spectrum provides a characteristic emission profile.

Expected Data & Interpretation

The UV-Vis spectrum will display distinct absorption bands characteristic of the fused aromatic system. The fluorescence spectrum will show an emission peak that is Stokes-shifted (occurs at a longer wavelength) relative to the absorption peak. These spectra serve as a valuable fingerprint for identity confirmation and can be used for quantitative analysis via Beer's Law if a calibration curve is established.

Conclusion: A Triad of Confirmation

The definitive characterization of this compound relies on the integration of data from multiple orthogonal techniques.

  • Mass Spectrometry confirms the correct molecular weight.

  • NMR Spectroscopy provides the unambiguous structural blueprint and distinguishes between isomers.

  • HPLC delivers a quantitative measure of purity.

Together, supported by the characteristic fingerprint from UV-Vis and fluorescence spectroscopy, these methods provide a self-validating system, ensuring that researchers and drug developers are working with a well-characterized compound of high purity and confirmed identity.

References

  • Vertex AI Search. (n.d.). The Chemistry of this compound: Properties and Synthesis.
  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at....
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (2018). 5H-Benzo(b)carbazole.
  • ResearchGate. (2023). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review.
  • BenchChem. (n.d.). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.
  • NIH. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics.
  • BenchChem. (n.d.). Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide.
  • RSC Publishing. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization.
  • ChemicalBook. (n.d.). Carbazole(86-74-8) 1H NMR spectrum.
  • ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF.
  • ResearchGate. (n.d.). Fluorescence and phosphorescence spectra of carbazole.
  • MySkinRecipes. (n.d.). This compound.

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Application Notes & Protocols: 5H-Benzo[b]carbazole as a Versatile Scaffold for Advanced Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Advanced Fluorophores in Modern Cell Biology

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity and resolution.[1] The performance of this technique is critically dependent on the quality of the fluorescent probes used. An ideal probe should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), photostability, a large Stokes shift to minimize self-quenching, and low cytotoxicity. Furthermore, the ability to chemically modify the probe to target specific organelles or sense particular bioactive molecules is paramount for advanced applications.[1][2]

The 5H-Benzo[b]carbazole core, a fused heterocyclic aromatic compound, has emerged as a privileged scaffold for the design of high-performance fluorescent probes.[3] Its rigid, planar structure and extended π-conjugation system provide a robust foundation for developing fluorophores with desirable photophysical properties.[3][4] This guide provides an in-depth exploration of the design principles, applications, and experimental protocols for utilizing this compound derivatives in biological imaging.

Core Principles: Photophysical Properties and Design Strategies

The utility of this compound as a fluorophore stems from its tunable electronic and luminescent characteristics.[5] Strategic chemical modifications to the carbazole core can significantly alter its photophysical properties to suit specific imaging needs.

Key Photophysical Parameters

The performance of a fluorescent probe is defined by several key parameters:

  • Absorption and Emission Spectra: this compound derivatives typically exhibit strong absorption in the near-ultraviolet region and emit fluorescence in the blue-green visible spectrum.[6]

  • Molar Extinction Coefficient (ε): This value reflects the efficiency of light absorption at a specific wavelength. Carbazole-based dyes are known for their high extinction coefficients.[7]

  • Fluorescence Quantum Yield (Φ): This parameter measures the efficiency of the fluorescence emission process. High quantum yields are desirable for bright probes.[6][7]

  • Stokes Shift: The difference between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous as it minimizes the overlap between excitation and emission light, leading to improved signal-to-noise ratios.[4][6]

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. This property is crucial for applications like Fluorescence Lifetime Imaging Microscopy (FLIM).[4]

Design Strategies for Functional Probes

A functional fluorescent probe typically consists of three key components, as illustrated below.

G cluster_probe General Structure of a Functional Probe Fluorophore This compound Core (Fluorophore) Linker Linker Fluorophore->Linker Provides Signal Targeting Targeting Moiety Linker->Targeting Directs Localization Recognition Recognition Unit Linker->Recognition Enables Sensing

Caption: General architecture of a this compound-based functional probe.

  • The Fluorophore Core: The this compound scaffold provides the fundamental fluorescent properties.

  • The Targeting Moiety: This functional group directs the probe to a specific subcellular location. The choice of targeting group is crucial for organelle-specific imaging.[2][8]

  • The Recognition Unit: For sensing applications, a recognition unit is incorporated that selectively interacts with the analyte of interest, leading to a measurable change in the probe's fluorescence.[2]

Photophysical Data of Representative Probes

The following table summarizes the key photophysical properties of select carbazole derivatives to illustrate the impact of chemical modifications.

Derivative TypeAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Unsubstituted this compound~350~450~0.4~100[4][6]
Benzothiazole-substituted350-400450-5500.4 - 0.8100-150[4][6]
Donor-Acceptor (D-π-A) Type400-450500-600Varies>150[9]

Applications in Advanced Biological Imaging

The versatility of the this compound scaffold allows for a wide range of applications in cellular imaging.

Organelle-Specific Imaging

By incorporating specific targeting moieties, these probes can be directed to various subcellular compartments, enabling the study of their morphology and function.[8][10]

Target OrganelleTargeting MoietyRationale
Mitochondria Triphenylphosphonium (TPP) cationAccumulates in the mitochondrial matrix due to the large negative membrane potential.[1]
Lysosomes Morpholine, PyridineThese weakly basic groups become protonated and trapped within the acidic environment of the lysosome (pH ~5.0).[1][2][8]
Endoplasmic Reticulum (ER) Sulfonamide groups (e.g., glibenclamide)These groups have an affinity for specific proteins or receptors located in the ER membrane.[8][11]
Sensing of Bioactive Species

This compound derivatives can be engineered to detect a variety of biologically important analytes, often through a fluorescence "turn-on" or ratiometric response mechanism.

  • Metal Ions: Probes have been developed for the selective detection of ions like Cu²⁺.[12][13][14] The binding of the metal ion to a chelating recognition unit on the probe can either quench or enhance fluorescence.[13][14]

  • Anions: Specific probes have been designed for the detection of anions such as cyanide (CN⁻), a highly toxic compound.[15]

  • Reactive Oxygen Species (ROS): Probes capable of detecting ROS like hypochlorous acid (HClO) have been synthesized.[9][16] The sensing mechanism typically involves an irreversible chemical reaction between the ROS and the recognition unit, leading to a change in the fluorophore's electronic structure and a corresponding change in its fluorescence.[16]

G cluster_sensing Fluorescence 'Off-On' Sensing Mechanism Probe_Off Probe + Analyte (Non-fluorescent) Reaction Specific Reaction (e.g., chelation, oxidation) Probe_Off->Reaction Probe_On Probe-Analyte Complex (Fluorescent) Reaction->Probe_On

Caption: A simplified "off-on" sensing mechanism for a fluorescent probe.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of this compound probes in live-cell imaging.

Protocol 1: General Synthesis of a Water-Soluble this compound Probe

This protocol outlines a general synthetic strategy. Specific reaction conditions and reagents will vary depending on the desired final product.

Objective: To introduce a water-solubilizing group and a reactive moiety for potential bioconjugation.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG) derivative with a terminal reactive group

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate boronic acid or ester

  • Anhydrous solvents (e.g., DMF, THF)

Procedure:

  • Bromination: React this compound with NBS to introduce a bromine atom at a specific position on the aromatic core. This creates a reactive site for subsequent cross-coupling reactions.

  • Suzuki or Buchwald-Hartwig Cross-Coupling: Utilize a palladium-catalyzed cross-coupling reaction to attach the desired functional groups. This is a versatile method for forming carbon-carbon or carbon-nitrogen bonds.

  • Introduction of Water-Solubilizing Group: Conjugate a PEG chain to the carbazole core. The PEGylation strategy is widely used to improve the aqueous solubility and biocompatibility of organic molecules.

  • Purification: Purify the final product using column chromatography or recrystallization to ensure high purity for biological experiments.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol 2: Live-Cell Imaging with a this compound Probe

Objective: To stain live cells with a this compound probe and acquire fluorescence images using a confocal microscope.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound probe (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration (typically 1-10 µM). The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the probe and cell type.[4]

  • Washing:

    • After incubation, remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.[4]

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Mount the dish or coverslip on the microscope stage.

  • Image Acquisition:

    • Excite the probe using a laser line close to its absorption maximum (e.g., 405 nm).[4]

    • Collect the fluorescence emission within the appropriate wavelength range (e.g., 450-550 nm).[4]

    • Adjust laser power, detector gain, and pinhole size to achieve an optimal signal-to-noise ratio while minimizing phototoxicity and photobleaching.

    • Acquire images as single frames, z-stacks, or time-lapse series as required by the experimental design.

G cluster_workflow Live-Cell Imaging Workflow A 1. Prepare Probe Solution (1-10 µM in medium) B 2. Wash Cells with PBS A->B C 3. Incubate Cells with Probe (15-60 min at 37°C) B->C D 4. Wash Cells 2-3x with PBS C->D E 5. Add Fresh Medium/PBS D->E F 6. Acquire Images (Confocal Microscopy) E->F

Caption: A typical experimental workflow for live-cell fluorescence imaging.

Conclusion and Future Outlook

The this compound scaffold represents a powerful and versatile platform for the development of advanced fluorescent probes. Their tunable photophysical properties and amenability to chemical modification allow for the creation of probes tailored for a wide array of biological imaging applications, from high-resolution visualization of organelles to the sensitive detection of bioactive species. Future research in this area will likely focus on developing probes with even greater brightness and photostability, extending their emission into the near-infrared for deep-tissue imaging, and designing multi-functional probes capable of sensing multiple analytes simultaneously.

References

  • Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges. PubMed Central. [Link]

  • The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing. [Link]

  • Carbazole-based colorimetric and fluorescent probe for Cu 2+ and its utility in bio-imaging and real water samples. ResearchGate. [Link]

  • Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. ResearchGate. [Link]

  • Multifunctional Organelle‐Targeting Probes for Intracellular Imaging and Enhanced Cancer Phototherapy. PMC - NIH. [Link]

  • Benzoindoxazine derivatives containing carbazole for detection of CN- and its application in plant seed extracts and cell imaging. PubMed. [Link]

  • The Chemistry of this compound: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]

  • Fluorescent probes for organelle-targeted bioactive species imaging. PMC - NIH. [Link]

  • Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells. ACS Publications. [Link]

  • Recent Advances in Organelle-Targeted Fluorescent Probes. PMC - PubMed Central. [Link]

  • A carbazole-based fluorescent probe for ultra-fast detection of ClO− and its application to live cell imaging. ResearchGate. [Link]

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. PubMed. [Link]

  • Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. PubMed. [Link]

  • Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. MDPI. [Link]

  • Dual organelle targeting for intra-organelle click: mitochondria and endoplasmic reticulum-directed benzothiophene-fused cycloalkyne probes. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Mechanochemical Synthesis of Carbazole Isomer Phosphors. PubMed. [Link]

  • Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. NIH. [Link]

  • Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Carbazole–azine based fluorescence 'off–on' sensor for selective detection of Cu2+ and its live cell imaging. ResearchGate. [Link]

  • A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells. PubMed. [Link]

  • Carbazole-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging. PubMed. [Link]

  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. NIH. [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in 5H-Benzo[b]carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5H-Benzo[b]carbazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are actively working with this valuable heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls encountered during synthesis. Our focus is on providing logical, field-tested solutions grounded in chemical principles to help you optimize your reactions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing the this compound core?

There are several established routes to the this compound skeleton, each with its own advantages and challenges. The primary methods include:

  • Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of an appropriate aryl hydrazone.[1] It is particularly useful for creating substituted derivatives.[2]

  • Palladium-Catalyzed Reactions: Modern cross-coupling strategies, such as Buchwald-Hartwig amination and direct C-H activation/functionalization, offer milder conditions and broader functional group tolerance compared to classical methods.[3][4][5]

  • Graebe-Ullmann Reaction: This method involves the thermal decomposition of a 1-aryl-benzotriazole intermediate, which cyclizes via a diradical mechanism to form the carbazole core.[6][7] It can provide high yields but often requires harsh, high-temperature conditions.[8][9]

  • Photochemical Synthesis: Certain substituted indoles can undergo photochemical cyclization to form the benzo[b]carbazole ring system, offering a metal-free alternative.[10][11]

Q2: I am attempting a Fischer Indole Synthesis to get a this compound derivative, but my yield is extremely low. What are the first things I should investigate?

Low yields in the Fischer indole synthesis are a frequent issue and can often be traced back to a few critical steps.[12] A systematic approach is key:

  • Hydrazone Formation: Confirm the complete formation of the phenylhydrazone precursor from your hydrazine and ketone starting materials. This initial condensation is reversible and often acid-catalyzed. Monitor this step by TLC or ¹H NMR to ensure the disappearance of starting materials before proceeding.[12]

  • Acid Catalyst Choice: The strength and type of acid are critical. Brønsted acids (e.g., H₂SO₄, PPA, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1][2] An acid that is too weak may not facilitate the key[12][12]-sigmatropic rearrangement, while an acid that is too strong or used at too high a temperature can cause decomposition of the starting material or product.

  • Reaction Temperature: This reaction requires elevated temperatures, but excessive heat can lead to charring and the formation of intractable side products.[13] Try lowering the temperature and extending the reaction time.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the ketone can significantly impede the cyclization step. If sterically hindered substrates are unavoidable, more forcing conditions may be necessary, but this must be balanced against the risk of decomposition.[12]

Q3: My Palladium-catalyzed C-H activation/amination reaction is failing. The starting materials are recovered unchanged. What are the most likely causes?

Catalyst inactivity is a common problem in Pd-catalyzed reactions. The culprit is often one of the following:

  • Ligand Choice: The choice of phosphine ligand is paramount for a successful reaction. Sterically hindered, electron-rich ligands often promote the desired reductive elimination and stabilize the active catalytic species.[3] If one ligand fails, screening a panel of others (e.g., SPhos, Xantphos) is a standard optimization step.[14]

  • Base Selection: The strength, solubility, and nature of the base are critical. Common bases like NaOtBu, KOtBu, and Cs₂CO₃ have different properties.[3] An inappropriate base can fail to deprotonate the amine or may cause side reactions. The base must be scrupulously dry.

  • Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly de-gassed.

  • Inhibitors: The starting materials or solvent may contain impurities that act as catalyst poisons. For example, trace amounts of sulfur-containing compounds can deactivate the palladium catalyst. Ensure the purity of all reagents.

Q4: How can I effectively purify crude this compound, which appears to be a stubborn, poorly soluble solid?

Purification can indeed be challenging due to the planar, rigid structure of the molecule, which often leads to poor solubility and high melting points (~330°C).[15]

  • Column Chromatography: This is the most common method. Due to low solubility, you may need to use a stronger eluent system than initially expected or a mixed solvent system to keep the compound from crashing out on the column. A common choice is a gradient of hexane/ethyl acetate or dichloromethane/methanol.[12][16]

  • Recrystallization: If a suitable solvent can be found (e.g., toluene, ethanol, or a mixture), recrystallization is an excellent method for removing minor impurities and obtaining high-purity material.[7][16]

  • Washing/Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble but impurities are highly soluble can be a very effective first-pass purification step. For instance, washing with hot methanol or diethyl ether can remove unreacted starting materials or more polar byproducts.[12]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis is a powerful tool, but its success hinges on the delicate balance of reactivity.

This is the most common issue. A logical workflow can pinpoint the cause.

G start Low/No Product Yield check_hydrazone Verify Hydrazone Formation (TLC, NMR) start->check_hydrazone hydrazone_ok Hydrazone Formed check_hydrazone->hydrazone_ok Yes hydrazone_fail Incomplete Formation check_hydrazone->hydrazone_fail No check_cyclization Investigate Cyclization Step hydrazone_ok->check_cyclization optimize_hydrazone Optimize Condensation: - Check reagent purity - Adjust acid catalyst (e.g., cat. AcOH) - Increase reaction time/temp hydrazone_fail->optimize_hydrazone optimize_hydrazone->check_hydrazone acid_issue Incorrect Acid Catalyst? check_cyclization->acid_issue temp_issue Suboptimal Temperature? check_cyclization->temp_issue steric_issue Steric Hindrance? check_cyclization->steric_issue screen_acids Screen Acid Catalysts: - Brønsted: PPA, PTSA, H2SO4 - Lewis: ZnCl2, BF3·OEt2 acid_issue->screen_acids optimize_temp Optimize Temperature: - Start lower, increase gradually - Monitor for decomposition temp_issue->optimize_temp forcing_conditions Use Forcing Conditions: - Higher temp, stronger acid (Caution: may increase side products) steric_issue->forcing_conditions success Yield Improved screen_acids->success optimize_temp->success forcing_conditions->success

  • Probable Cause: The key[12][12]-sigmatropic rearrangement can proceed through different enamine tautomers, especially with unsymmetrical ketones, leading to regioisomers. Additionally, harsh acidic conditions can promote unwanted side reactions.[3]

  • Solution & Rationale:

    • Control Tautomerization: The choice of acid catalyst can influence the ratio of kinetic versus thermodynamic enamine formation, thus affecting regioselectivity. Experiment with different Lewis and Brønsted acids.

    • Identify Side Products: Common side products include materials from aldol condensation of the ketone starting material or Friedel-Crafts-type reactions on electron-rich aromatic rings.[3] Characterize the major byproduct to understand the competing reaction pathway.

    • Milder Conditions: If side reactions are prevalent, switch to a milder catalyst (e.g., PTSA instead of PPA) and reduce the reaction temperature. The Buchwald modification, a palladium-catalyzed version of the Fischer synthesis, can also provide higher selectivity under milder conditions.[1]

Guide 2: Troubleshooting Palladium-Catalyzed Synthesis

Modern palladium catalysis offers an elegant route to 5H-Benzo[b]carbazoles, but these reactions are sensitive to conditions.

  • Probable Cause: The Pd(0)/Pd(II) catalytic cycle is prone to interruption. This can be due to catalyst poisoning, failure of a specific step (oxidative addition or reductive elimination), or decomposition of the catalyst itself.

  • Solution & Rationale:

    • Re-evaluate the Ligand/Base Combination: The electronic and steric properties of the ligand and the strength of the base are intrinsically linked. A bulky, electron-rich ligand might require a specific base to achieve optimal results. Consult literature for combinations that have proven successful for similar substrates.[3]

    • Use a Palladium Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd₂(dba)₃, consider using more stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂). These are often more user-friendly and can be reduced in situ to the active Pd(0) species.[14]

    • Check for Amide Cleavage: In syntheses using N-protected biarylamides, the protecting group (e.g., Boc, Ac) can sometimes be cleaved under the reaction conditions before cyclization is complete, which can inhibit the catalyst.[4] If this is suspected, consider a more robust protecting group or milder conditions.

Guide 3: Troubleshooting the Graebe-Ullmann Synthesis

This classic method is robust but involves high-energy intermediates and harsh conditions.

  • Probable Cause: The final step involves the thermal extrusion of N₂ from a benzotriazole intermediate to form a diradical, which then cyclizes.[6][7] At the high temperatures required (often >300 °C), this reactive intermediate can participate in intermolecular side reactions or decomposition pathways, reducing the yield of the desired intramolecular cyclization.[8][9]

  • Solution & Rationale:

    • High-Boiling Solvent: Performing the reaction in a high-boiling, inert solvent (like paraffin oil or Dowtherm A) can help maintain a consistent temperature and may favor the desired intramolecular pathway by ensuring the system is dilute.[7]

    • Flow Chemistry: For better control over the short-lived, high-energy intermediates, a continuous flow reactor can be advantageous. This allows for precise control of residence time at high temperatures, minimizing decomposition and improving yield and safety.

    • Photochemical Alternative: As an alternative to thermolysis, the extrusion of nitrogen can sometimes be initiated photochemically under much milder conditions, potentially avoiding temperature-induced side reactions.

G

Quantitative Data Summary

The choice of synthetic route can significantly impact yield and required conditions. The following table provides a general comparison based on literature reports.

Synthetic MethodTypical Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference(s)
Fischer Indole SynthesisPPA, PTSA, or ZnCl₂Toluene or neat110 - 18040 - 75[2][12]
Pd-Catalyzed C-H ActivationPd(OAc)₂, Cu(OAc)₂Toluene or DMSO80 - 12060 - 90[4]
Graebe-Ullmann Synthesis(Thermal, no catalyst)Paraffin oil or neat>30050 - 95[6][7]
Photochemical CyclizationUV Light (e.g., 366 nm)Acetone or THFRoom Temp45 - 65[10]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Detailed Experimental Protocol: Graebe-Ullmann Synthesis of this compound

This protocol is adapted from established procedures for similar carbazole syntheses.[6][7] Safety Note: This reaction involves high temperatures and the thermal decomposition of a triazole, which can be energetic. Conduct this reaction behind a blast shield in a well-ventilated fume hood.

Step 1: Synthesis of 1-(naphthalen-2-yl)-1H-benzo[d][3][12][15]triazole

  • Setup: To a 250 mL beaker in an ice-water bath, add N-(naphthalen-2-yl)benzene-1,2-diamine (1.0 equiv).

  • Acidification: Add a mixture of concentrated hydrochloric acid (3.0 equiv) and water. Stir until a fine slurry of the hydrochloride salt is formed.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise over 30 minutes. The formation of a precipitate should be observed.

  • Isolation: Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Drying: Dry the isolated 1-(naphthalen-2-yl)-1H-benzo[d][3][12][15]triazole under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • Setup: Place the dried benzotriazole intermediate (1.0 equiv) into a round-bottom flask equipped with a condenser vented to a bubbler (to monitor gas evolution). The reaction can be run neat or in a small amount of high-boiling paraffin oil.

  • Heating: Heat the flask in a sand bath or with a suitable heating mantle to 330-360 °C. Vigorous evolution of nitrogen gas (N₂) will be observed.

  • Reaction Monitoring: Maintain this temperature until the gas evolution completely ceases (typically 1-3 hours). The reaction mixture will darken.

  • Cooling & Isolation: Carefully cool the reaction mixture to room temperature. If paraffin oil was used, dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product. Filter the solid. If run neat, the crude solid is used directly.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization from hot toluene to yield this compound as a white to light yellow solid.[15]

Characterization Corner

  • Appearance: White to light yellow crystalline solid.

  • Melting Point: Approximately 330-331 °C.[15]

  • ¹H NMR: The ¹H NMR spectrum is characteristic and complex, showing signals in the aromatic region (typically 7.0-9.0 ppm). The broad singlet for the N-H proton is a key feature.[17][18]

  • ¹³C NMR: The spectrum will show 16 distinct signals for the aromatic carbons unless symmetry is present in a substituted derivative.[17][18]

  • Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere, as it can be air and light sensitive.[15]

References

  • The Chemistry of this compound: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Common side reactions in the synthesis of carbazole derivatives. (n.d.). BenchChem.
  • Technical Support Center: Synthesis of 1H-Benzo(a)carbazole. (n.d.). BenchChem.
  • Daugulis, O., & Zaitsev, V. G. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Angewandte Chemie International Edition, 44(27), 4046-4048. Available from: [Link]

  • Trends in carbazole synthesis – an update (2013–2023). (2023). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2024). Beilstein Journals. Retrieved from [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2024). Beilstein Journals. Retrieved from [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2024). National Institutes of Health. Retrieved from [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. (2016). Beilstein Journals. Retrieved from [Link]

  • Fe-Catalyzed Cycloaddition of Indoles and o-Phthalaldehyde for the Synthesis of Benzo[b]carbazoles with TMSCl. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). ESSLAB. Retrieved from [Link]

  • A synthesis of 6,11-disubstituted benzo[b]carbazoles. (2000). ResearchGate. Retrieved from [Link]

  • Carbazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction. (2014). ResearchGate. Retrieved from [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. (2011). ResearchGate. Retrieved from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes. (2021). Thesis. Retrieved from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2016). National Institutes of Health. Retrieved from [Link]

  • Modified Methods for the Synthesis of Carbazole from Phenothiazine. (2001). MDPI. Retrieved from [Link]

  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... (2022). YouTube. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Publishing. Retrieved from [Link]

  • Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. (1993). ResearchGate. Retrieved from [Link]

  • A Photochemical Route to Benzo[a]carbazoles. (2013). ResearchGate. Retrieved from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. Retrieved from [Link]

  • Photochemical Synthesis of Indoles and Carbazoles. (2011). ResearchGate. Retrieved from [Link]

  • Trends in carbazole synthesis – an update (2013–2023). (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]

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Optimizing reaction conditions for high-yield 5H-Benzo[b]carbazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-Benzo[b]carbazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for this valuable heterocyclic compound. This compound serves as a crucial building block in materials science, particularly for organic light-emitting diodes (OLEDs), and as a structural motif in pharmacologically active molecules.[1] Its synthesis, however, often presents challenges related to yield, purity, and reproducibility.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound in a direct question-and-answer format.

Question 1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from a combination of factors including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. A systematic approach is essential for diagnosis.

Causality & Solution Pathways:

  • Inactive Catalyst System: The choice and handling of the catalyst are paramount, especially in cross-coupling reactions like Buchwald-Hartwig or Ullmann condensations.

    • Expertise & Experience: Palladium and copper catalysts are prevalent. Palladium systems often offer milder conditions, while copper is more economical but may require higher temperatures.[2][3] Catalyst deactivation can occur due to exposure to oxygen or moisture. The choice of ligand is equally critical; sterically hindered, electron-rich phosphine ligands (for Palladium) or diamine/prolinamide ligands (for Copper) often enhance catalytic activity and stability.[2]

    • Trustworthiness (Self-Validating System): Always use a pre-catalyst or ensure rigorous exclusion of air and moisture by using an inert atmosphere (Argon or Nitrogen) and dry, degassed solvents. If you suspect catalyst deactivation, begin a new reaction with freshly opened catalyst, freshly purified reagents, and meticulously dried solvents.

  • Suboptimal Reaction Parameters: Every component of the reaction mixture plays a pivotal role.

    • Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate (K₂CO₃) are often used in Ullmann condensations.[2] An inappropriate base can lead to incomplete reaction or promote side reactions.

    • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like toluene, dioxane, DMF, or DMSO are typically used. A screening of solvents is recommended during optimization.[4]

    • Temperature Control: Insufficient temperature leads to low conversion, whereas excessive heat can cause catalyst decomposition and byproduct formation.[4] A systematic temperature screen (e.g., in 10-15 °C increments from 80 °C to 120 °C) is advisable.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Start Here Verify_Inert Verify Inert Atmosphere (O₂, H₂O exclusion) Check_Purity->Verify_Inert If Pure Screen_Catalyst Screen Catalyst System (Precatalyst, Ligand, Metal) Verify_Inert->Screen_Catalyst If Inert Optimize_Base Optimize Base (Strength, Stoichiometry) Screen_Catalyst->Optimize_Base After Screening Optimize_Conditions Optimize Conditions (Solvent, Temperature) Optimize_Base->Optimize_Conditions After Optimization Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low-yield synthesis.

Question 2: I am observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation is typically route-dependent. Understanding the mechanism of your chosen synthesis is key to suppressing unwanted reaction pathways.

Common Scenarios & Solutions:

  • For Fischer Indole Synthesis: A common side reaction is the acid-catalyzed self-condensation of the ketone starting material (an aldol reaction).[2]

    • Solution: Use a milder acid catalyst or a Lewis acid. Alternatively, slowly add the ketone to the reaction mixture containing the phenylhydrazine and acid to keep its instantaneous concentration low.

  • For Buchwald-Hartwig Amination: Dehalogenation of the aryl halide starting material can compete with the desired C-N bond formation.

    • Solution: This is often exacerbated by high temperatures. Lowering the reaction temperature may help.[4] Using a more electron-rich and bulky phosphine ligand can also accelerate the desired reductive elimination step over competing pathways.[2]

  • For Ullmann Condensation: These reactions often require high temperatures, which can lead to thermal decomposition or other side reactions.

    • Solution: Modern ligand-promoted Ullmann reactions can proceed at lower temperatures. Screening ligands like 1,10-phenanthroline or prolinamides can significantly improve selectivity and yield.[2]

Question 3: My crude product is an intractable solid that is difficult to purify. What are the best purification methods?

This compound is a high-melting solid (mp ~330-331°C) with limited solubility, which can complicate purification.[1]

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench it appropriately (e.g., with saturated aqueous ammonium chloride for organometallic reactions). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic phase with water and then brine to remove inorganic salts and polar impurities.

  • Column Chromatography: This is the most effective method for removing closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting from a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. For example, start with 100% hexane and gradually increase to 5-10% ethyl acetate in hexane. The exact ratio will depend on the specific impurities.

  • Recrystallization: If chromatography yields a reasonably pure solid, recrystallization can be used for final purification.

    • Solvent Selection: Finding a suitable solvent can be challenging due to the compound's low solubility. High-boiling point solvents may be necessary. Ethanol has been reported for the recrystallization of carbazole.[5] A mixed solvent system (e.g., toluene/hexane or chloroform/methanol) might also be effective. The goal is to find a system where the product is soluble at high temperature but sparingly soluble at room temperature.

  • Trituration: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or methanol) can effectively remove minor contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the this compound core?

Several methods exist, each with distinct advantages and limitations. Key strategies include:

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of a phenylhydrazone. It is a robust method but can lack regioselectivity with certain substrates.[6]

  • Palladium-Catalyzed Reactions: This modern approach includes intramolecular Buchwald-Hartwig amination or C-H activation strategies. These reactions often provide high yields under relatively mild conditions but require expensive catalysts and ligands.[2][3][7]

  • Ullmann Condensation: A copper-catalyzed intramolecular C-N bond formation. Traditional Ullmann reactions require harsh conditions, but newer ligand-accelerated protocols have improved their scope.[2]

  • Tandem/Cascade Reactions: These elegant methods construct the carbazole skeleton in a single pot from simpler starting materials, often through processes like [4+2] annulation or cyclization/aromatization cascades.[8][9]

Q2: How do I select the optimal catalyst system for a cross-coupling approach?

The choice depends on your specific substrates, functional group tolerance, and budget.

ParameterPalladium-Based SystemCopper-Based System
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu(OAc)₂
Typical Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Diamines (e.g., 1,10-phenanthroline), Prolinamides
Typical Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)Weaker, inorganic (e.g., K₂CO₃, Cs₂CO₃)
Typical Temp. 80 - 120 °C100 - 150 °C (can be lower with modern ligands)
Pros High activity, broad substrate scope, milder conditions.Low cost, readily available reagents.
Cons High cost, sensitivity to air/moisture.Often requires higher temperatures, can have narrower scope.

Q3: What are the most critical parameters to control for a reproducible, high-yield reaction?

Based on extensive experience, the following four parameters are non-negotiable for success:

  • Atmosphere Control: Rigorously exclude oxygen and moisture. Use Schlenk line techniques or a glovebox.

  • Reagent Purity: Use freshly purified starting materials and anhydrous, degassed solvents. Impurities can poison the catalyst.

  • Stoichiometry: Carefully measure all reagents, especially the catalyst, ligand, and base. Small deviations can significantly impact the outcome.

  • Consistent Heating & Stirring: Ensure uniform heating with an oil bath and vigorous, consistent stirring to maintain a homogenous reaction mixture.

Experimental Protocols

The following is a representative protocol for a modern, high-yield synthesis of a substituted this compound-6,11-dione via a double Buchwald-Hartwig reaction.[7]

Objective: Synthesize 5-substituted this compound-6,11-diones.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification Reagents 1. Add Reagents to Schlenk Tube: - 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione - Substituted Aniline - Pd(OAc)₂ (Catalyst) - BINAP (Ligand) - K₂CO₃ (Base) Solvent 2. Add Anhydrous Toluene Reagents->Solvent Degas 3. Evacuate & Backfill with Argon (3x) Solvent->Degas Heat 4. Heat at 100 °C with Stirring Degas->Heat Monitor 5. Monitor by TLC (until completion) Heat->Monitor Workup 6. Cool, Dilute, Extract & Wash Monitor->Workup Purify 7. Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for palladium-catalyzed synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or on a Schlenk line, add 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione (1.0 equiv), the desired substituted aniline (1.1 equiv), Pd(OAc)₂ (0.10 equiv), BINAP (0.15 equiv), and K₂CO₃ (2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel.

  • Inerting: Seal the vessel and, if using a Schlenk line, evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Heating: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the pure 5-substituted this compound-6,11-dione.[7]

References

  • The Chemistry of this compound: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Tandem synthesis of benzo[b]carbazoles and their photoluminescent properties. (2013). Chemistry.
  • Indumathi, T., Fronczek, F. R., & Prasad, K. J. R. (2014). Novel synthesis of benzo[b]carbazoles. Tetrahedron Letters.
  • Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction. (2014). Synlett.
  • Common side reactions in the synthesis of carbazole derivatives. (2025). Benchchem.
  • Optimization of the reaction conditions. [a,b]. (n.d.). ResearchGate.
  • Optimization of the reaction conditions for synthesis of... (n.d.). ResearchGate.
  • Carbazole synthesis. (n.d.). Organic Chemistry Portal.
  • Yang, J., Zhang, Q., Zhang, W., & Yu, W. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH in. Supporting Information. The Royal Society of Chemistry.
  • Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization. (2025). Benchchem.
  • Optimization of reaction conditions 5a. (n.d.). ResearchGate.
  • A synthesis of 6,11-disubstituted benzo[b]carbazoles. (2024). ResearchGate.
  • This compound. (n.d.). ESSLAB.
  • Trends in carbazole synthesis – an update (2013–2023). (2023). ResearchGate.
  • Modified Methods for the Synthesis of Carbazole from Phenothiazine. (n.d.). MDPI.
  • This compound 243-28-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Publishing.
  • Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property. (2021). Organic Letters. ACS Publications.
  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. (2024). RSC Advances. NIH.

Sources

Technical Support Center: Purification of Crude 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5H-Benzo[b]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows. Here, we emphasize not just the "how" but the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude this compound has a low purity (typically <97%) after synthesis. What is the most effective initial purification strategy?

Answer: For crude this compound with purity below 97%, a well-executed recrystallization is often the most effective and scalable initial purification step.[1][2][3] The high melting point of this compound (around 330-331°C) makes it a good candidate for this technique.[4] The key to successful recrystallization lies in the selection of an appropriate solvent system.

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, which has poor solubility in many common organic solvents, a higher boiling point aromatic solvent or a polar aprotic solvent is often a good starting point.[5]

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • High-purity solvent (e.g., Toluene, Xylene, or DMF)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude material, add a minimal amount of the chosen solvent (e.g., 20-40 mL of toluene).

  • Heating: Attach a condenser and heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Question 2: I'm still seeing persistent impurities after recrystallization. What should I try next?

Answer: If recrystallization alone is insufficient, column chromatography is the recommended next step for removing more challenging impurities.[6][7] Common impurities in carbazole synthesis can include unreacted starting materials, byproducts, and isomeric impurities, which may have similar polarities to the desired product.[8]

For this compound, a normal-phase column chromatography setup using silica gel is typically effective. The choice of eluent is critical for achieving good separation. A gradient elution with a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is a common strategy.[5][6]

Data Presentation: Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating non-polar to moderately polar compounds.
Dichloromethane / Petroleum EtherLow to MediumEffective for compounds with poor solubility in hexane.[5]
Toluene / AcetoneMediumCan be used for compounds that require a more polar mobile phase.

Question 3: My this compound appears colored even after purification. How can I remove the colored impurities?

Answer: Colored impurities are common in aromatic compounds due to the presence of highly conjugated byproducts. These can often be removed by treating a solution of your compound with activated charcoal.

Procedure:

  • Dissolve the colored this compound in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

  • Heat the mixture for a short period (10-15 minutes) with stirring.

  • Perform a hot filtration through a pad of celite to remove the charcoal.

  • Proceed with recrystallization as previously described.

It is important to use the minimum amount of charcoal necessary, as it can also adsorb your desired product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can be broadly categorized as:

  • Isomeric Impurities: Depending on the synthetic route, other benzocarbazole isomers might be formed.[8]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the synthesis or workup.

Q2: How can I monitor the purity of my this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[6] It allows for a quick assessment of the number of components in a mixture and helps in optimizing the solvent system for column chromatography. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for analyzing this compound.[9]

Q3: My purified this compound has very poor solubility in common organic solvents. How can I handle it for further reactions or analysis?

A3: The poor solubility of this compound in many organic solvents is a known challenge.[5] For analytical purposes like NMR, deuterated solvents such as DMSO-d6 may be required. For further reactions, it may be necessary to use higher boiling point solvents like DMF, DMSO, or toluene at elevated temperatures. Sonication can also aid in dissolving the compound.

Q4: Are there any alternative purification techniques for high-purity this compound?

A4: For achieving very high purity, zone melting is a powerful but less common technique that can be used to separate impurities from crystalline solids.[10] This method is particularly effective for separating compounds that form solid solutions. Another technique is sublimation, which can be effective for compounds that are thermally stable and have a sufficiently high vapor pressure at temperatures below their decomposition point.

Mandatory Visualization: Purification Workflow Decision Tree

This diagram outlines a logical workflow for the purification of crude this compound, guiding the user through the decision-making process based on the initial purity and the outcome of each purification step.

PurificationWorkflow start Crude this compound purity_check1 Assess Purity (TLC, HPLC, NMR) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 97% final_product High-Purity this compound purity_check1->final_product Purity ≥ 99.5% purity_check2 Assess Purity recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography Impurities still present purity_check2->final_product Purity ≥ 99.5% purity_check3 Assess Purity column_chromatography->purity_check3 charcoal_treatment Activated Charcoal Treatment purity_check3->charcoal_treatment Colored Impurities purity_check3->final_product Purity ≥ 99.5% charcoal_treatment->recrystallization

Sources

Stability and degradation issues of 5H-Benzo[b]carbazole under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 5H-Benzo[b]carbazole

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. As researchers and drug development professionals, you understand that the stability and integrity of your compounds are paramount to generating reliable and reproducible data. This compound, a valuable heterocyclic scaffold, possesses a robust aromatic system; however, like any complex organic molecule, it is susceptible to degradation under specific experimental conditions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios our team frequently encounters. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to proactively design more stable experiments and accurately interpret your results.

Section 1: General Handling, Storage, and Solution Preparation

This section addresses the most common foundational questions regarding the day-to-day use of this compound. Proper handling is the first line of defense against compound degradation.

Q1: What are the definitive storage conditions for solid this compound to ensure long-term stability?

A1: The long-term stability of solid this compound hinges on mitigating exposure to light, moisture, and atmospheric oxygen. While generally stable at room temperature, optimal preservation is achieved under controlled conditions.

  • Expert Rationale: The fused aromatic ring system is electron-rich, making it susceptible to slow oxidation over time, a process that can be accelerated by light and atmospheric oxygen. The N-H group can also participate in hydrogen bonding with atmospheric moisture, which may alter its crystalline structure or introduce water into your experiments.

  • Recommendation: For maximal stability, store solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[1] While room temperature is acceptable for short-term storage[2], for long-term archival, we recommend refrigeration in a desiccated environment (2-8°C).

Q2: I'm preparing a stock solution for my assays. Which solvents are recommended, and how should the solution be stored?

A2: The choice of solvent is critical and depends on the intended downstream application. For analytical purposes like HPLC, solvents in which the compound is freely soluble and that are compatible with the mobile phase are ideal.

  • Expert Rationale: The stability of this compound is significantly lower in solution than in its solid state. Solvents can participate directly in degradation (e.g., protic solvents in photochemical reactions) or contain impurities (like peroxides in aged ethers) that can initiate degradation.

  • Solvent Compatibility: High-purity (HPLC or spectroscopic grade) acetonitrile, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are common choices. Always use fresh solvents. Be particularly cautious with ethers like THF, which can form explosive peroxides over time; these are also potent oxidizing agents.

  • Solution Storage Protocol:

    • Prepare stock solutions fresh whenever possible.

    • If storage is necessary, use amber glass vials with PTFE-lined caps to prevent light exposure and solvent evaporation.

    • For short-term storage (24-48 hours), refrigeration at 2-8°C is sufficient.

    • For longer-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate and may introduce atmospheric moisture and oxygen upon each opening.

Parameter Condition Rationale
Physical Form SolidMaximize stability by reducing molecular mobility and exposure to reactants.
Temperature Room Temp (short-term), <15°C (long-term)[1]Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)[1]Prevents oxidation, as the compound can be air-sensitive.
Light Dark (Amber Vials)[2]Prevents photodegradation initiated by UV-Vis light absorption.
Moisture Dry/DesiccatedPrevents hydrolysis and potential changes in physical form.

Section 2: Troubleshooting Experimental Degradation

Encountering unexpected results, such as new peaks in a chromatogram or loss of bioactivity, is a common challenge. This section is designed to help you diagnose the root cause of potential degradation in your experiments.

Workflow for Troubleshooting Degradation

start Unexpected Result (e.g., new HPLC peaks, activity loss) check_storage Review Storage & Handling (Light, Air, Temp, Solvent Purity) start->check_storage check_ph Assess Experimental pH (Acidic/Basic Conditions?) check_storage->check_ph Yes improper_handling Root Cause: Improper Handling check_storage->improper_handling No check_redox Assess Redox Environment (Oxidizing/Reducing Agents Present?) check_ph->check_redox No hydrolysis Potential Cause: Hydrolytic Degradation check_ph->hydrolysis Yes check_light Assess Light Exposure (Ambient Lab Light, Direct Light?) check_redox->check_light No oxidation Potential Cause: Oxidative Degradation check_redox->oxidation Yes check_heat Assess Thermal Stress (Heating Steps, High Temp?) check_light->check_heat No photolysis Potential Cause: Photodegradation check_light->photolysis Yes thermolysis Potential Cause: Thermal Degradation check_heat->thermolysis Yes

Caption: A decision tree for troubleshooting unexpected degradation of this compound.

Q3: My compound, dissolved in an aqueous buffer, is showing new peaks on my chromatogram over time. Could this be hydrolysis?

A3: Yes, this is a strong possibility. While the carbazole core is generally resistant to hydrolysis, the stability can be pH-dependent. Forced degradation studies, a cornerstone of pharmaceutical development, routinely test for susceptibility to acid and base hydrolysis.[3][4]

  • Expert Rationale: The N-H proton of the carbazole moiety has a pKa, making it susceptible to deprotonation under basic conditions. The resulting anion is a highly activated electron-rich system that could be more prone to oxidation or other reactions. Under strongly acidic conditions, protonation could occur, potentially leading to rearrangements or other degradative pathways, although this is less common for the core ring system itself. The primary mechanism of instability in aqueous buffers is often an interaction between pH and other stressors like oxygen or light.

  • Troubleshooting & Prevention:

    • pH Mapping: Run a preliminary stability test by incubating your compound in buffers of different pH values (e.g., pH 3, 7, 9) for a set period and analyzing by HPLC. This helps identify the pH range of maximum stability.

    • Buffer Selection: Use buffers with minimal reactivity. Avoid buffers that can chelate metals or act as catalysts.

    • Minimize Incubation Time: Prepare samples as close to the time of analysis as possible.

Q4: I'm seeing a significant loss of my parent compound, and I suspect oxidation. What are the likely culprits and solutions?

A4: Oxidative degradation is a very common pathway for electron-rich aromatic compounds like this compound. The most common culprits are dissolved atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents in your reaction mixture.[5]

  • Expert Rationale: The fused carbazole ring system can be oxidized to form various products, including quinone-imine or quinone-like structures, similar to the intermediates seen in the synthesis of this compound-6,11-diones.[6] The reaction is often initiated by single-electron transfer. This process can be catalyzed by trace metal impurities and light.

  • Troubleshooting & Prevention:

    • De-gas Solvents: Before preparing solutions, sparge your solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure your solvents (especially ethers like THF) are fresh and peroxide-free. Use a commercial test strip if in doubt.

    • Introduce Antioxidants: If compatible with your assay, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can inhibit radical-mediated oxidation.

    • Work Under Inert Atmosphere: For highly sensitive experiments, perform manipulations in a glove box or under a positive pressure of inert gas.

Q5: My results are inconsistent between experiments run on different days, especially when the lab is brightly lit. Could my compound be sensitive to light?

A5: Absolutely. This is a classic sign of photodegradation. Carbazole and its derivatives are known to absorb UV light and can be photochemically active.[7] Studies on related polyhalogenated carbazoles confirm that they degrade under natural sunlight.[8]

  • Expert Rationale: Upon absorbing photons of a specific wavelength, the molecule is promoted to an excited state. This excited molecule can then undergo various reactions, such as bond cleavage, rearrangement, or reaction with oxygen (photo-oxidation), leading to a heterogeneous mixture of degradation products.

  • Troubleshooting & Prevention:

    • Use Amber Glassware: Immediately switch to amber glass vials and flasks for all solutions containing this compound.

    • Protect from Ambient Light: Wrap containers and experimental setups (e.g., autosampler trays) with aluminum foil.

    • Work in Subdued Light: Lower the lights in the laboratory when handling the compound or its solutions.

    • Conduct a Photostability Test: To confirm sensitivity, expose a solution of your compound to a controlled light source (ICH-compliant photostability chamber) and compare its stability to a dark control.

Key Degradation Stressors

main This compound (in solution) oxidation Oxidation (O₂, Peroxides) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis acid_hydrolysis Acid/Base Stress (pH extremes) main->acid_hydrolysis thermolysis Thermal Stress (Heat) main->thermolysis degradation Degradation Products (e.g., Quinone-imines, Rearranged Species) oxidation->degradation photolysis->degradation acid_hydrolysis->degradation thermolysis->degradation

Caption: Primary environmental stressors leading to the degradation of this compound.

Section 3: Standardized Protocols for Stability Assessment

To systematically investigate stability, a forced degradation study is the industry-standard approach. This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method

This method serves as a baseline for separating the parent this compound from its potential degradation products.

  • Rationale: A good stability-indicating method must resolve the main compound peak from all degradation product peaks, ensuring that a loss in the main peak area can be accurately quantified.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 50% B

    • 19-25 min: Re-equilibration at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of maximum absorbance (determine via UV scan, likely around 300 nm).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve compound in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL.

Protocol 2: Forced Degradation Study Workflow
  • Rationale: This multi-condition study is designed to rapidly identify the compound's vulnerabilities. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to detect and characterize degradants without overly complex secondary degradation.[4]

  • Prepare Samples: Prepare five separate samples of this compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent. Include a "dark control" sample stored at 4°C.

  • Acid Hydrolysis: Add 0.1 M HCl to one sample. Incubate at 60°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Add 0.1 M NaOH to a second sample. Incubate at 60°C for 24 hours. Withdraw and neutralize aliquots with 0.1 M HCl for analysis.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a third sample. Incubate at room temperature for 24 hours, protected from light. Analyze directly.

  • Thermal Stress: Incubate a fourth sample (in solution) at 80°C for 48 hours, protected from light. Analyze directly.

  • Photostability: Expose the fifth sample to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²). Keep a control sample wrapped in foil at the same temperature. Analyze both.

  • Analysis: Analyze all stressed samples and controls by the stability-indicating HPLC method. Compare chromatograms to identify new peaks and quantify the loss of the parent compound.

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway Primary Goal
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CProtonation-driven reactionsAssess stability in acidic environments (e.g., gastric fluid).
Basic Hydrolysis 0.1 M - 1 M NaOH, 60-80°CDeprotonation, increased susceptibility to oxidationAssess stability in basic environments.
Oxidation 3-30% H₂O₂, Room TempFormation of oxides, quinone-iminesSimulate oxidative stress from air or excipients.[3]
Photolysis ICH Q1B light exposurePhotochemical rearrangement, photo-oxidationDetermine light sensitivity for handling and packaging.
Thermal 80°C (solution), >100°C (solid)Thermally induced bond cleavageEvaluate stability during heat-involved manufacturing or storage.

References

  • The Chemistry of this compound: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5H-Benzo(b)carbazole - SIELC Technologies. (2018). SIELC Technologies.
  • This compound - Achmem. (n.d.). Achmem.
  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Reviews in Environmental Science and Bio/Technology, 16(3), 497-519. [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-8. [Link]

  • SAFETY DATA SHEET - 9H-Carbazole. (2010). Fisher Scientific.
  • CARBAZOLE FOR SYNTHESIS - Safety D
  • Safety D
  • Degradation of carbazole and its derivatives by a Pseudomonas sp. (2006).
  • This compound 243-28-7. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Wang, P., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 679, 34-42. [Link]

  • HPLC analysis of 5H-benzo[a]carbazole with antifungal activity. (2008).
  • Bolibrukh, K., et al. (2014). Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction. Synlett, 25(18), 2765-2768. [Link]

  • Bakshi, M., & Singh, S. (2002). Forced degradation – A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Sharma, M. C., & Sharma, S. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Sun, Y., et al. (2007). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society, 129(25), 7894-7904. [Link]

  • Bogdanov, B. (1992). OXIDATION OF CARBAZOLE BY HYDROGEN PEROXIDE. Proceedings of the Estonian Academy of Sciences Chemistry, 41(1), 36. [Link]

  • Tao, Y., et al. (2007). Cometabolic degradation of dibenzofuran and dibenzothiophene by a newly isolated carbazole-degrading Sphingomonas sp. strain. Applied and Environmental Microbiology, 73(10), 3323-3331. [Link]

  • S. M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 5(2), 14-20. [Link]

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Removal of isomeric impurities from 5H-Benzo[b]carbazole products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5H-Benzo[b]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing isomeric impurities from this compound products. We will explore the underlying principles of various purification techniques and provide practical, step-by-step troubleshooting advice to enhance the purity and yield of your target compound.

Introduction: The Challenge of Isomeric Purity

This compound is a crucial building block in the synthesis of functional organic materials and pharmaceutical agents.[1] However, its synthesis, often through methods like the Fischer indole synthesis or Graebe-Ullmann reaction, can lead to the formation of structural isomers, most notably 11H-Benzo[a]carbazole and 7H-Benzo[c]carbazole.[2][3][4][5] These isomeric impurities, even at low concentrations (<0.5 mol%), can significantly impact the photophysical and electronic properties of the final products, making their removal a critical step in any synthetic workflow.[6]

This guide provides in-depth troubleshooting for the most common and effective purification methods: crystallization and column chromatography.

Section 1: Troubleshooting Crystallization-Based Purification

Crystallization is often the first and most effective line of defense for removing isomeric impurities.[7] Its success hinges on the differential solubility of the desired product and its isomers in a given solvent system.

Frequently Asked Questions (FAQs) - Crystallization

Q1: My this compound product won't crystallize, or the yield is very low. What should I do?

A1: This is a common issue stemming from suboptimal solvent selection or procedural missteps. Here’s a systematic approach to troubleshoot:

  • Re-evaluate Your Solvent System: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

    • Single-Solvent Screening: Experiment with a range of solvents with varying polarities. Common choices for carbazole derivatives include xylene, chlorobenzene, toluene, and dimethylformamide (DMF).[8][9]

    • Binary Solvent Systems: If a single solvent is ineffective, a binary system can provide the necessary solubility gradient. Common combinations include ethanol/water, hexane/ethyl acetate, or DMF with additives like urea or isopropanolamine.[7][10] The goal is to find a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not. Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears. Then, allow the solution to cool slowly.

  • Optimize Cooling Rate and Temperature: Rapid cooling can lead to the precipitation of impurities along with your product or the formation of fine, impure crystals.

    • Gradual Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[8]

    • Controlled Cooling: For more precise control, a programmable cooling bath can be employed to ensure a slow, linear cooling rate (e.g., 0.2°C/min).[8]

  • Induce Crystallization: If crystals are reluctant to form, several techniques can be employed:

    • Seeding: Add a small, pure crystal of this compound to the supersaturated solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can initiate crystallization.

dot graph TD { subgraph "Crystallization Troubleshooting Workflow" A[Low Yield / No Crystals] --> B{Solvent System Optimization}; B --> C[Single Solvent Screening]; B --> D[Binary Solvent System]; A --> E{Procedural Optimization}; E --> F[Control Cooling Rate]; E --> G[Induce Crystallization]; C --> H[Select Optimal Solvent]; D --> H; F --> I[Slow, Gradual Cooling]; G --> J[Seeding / Scratching]; H & I & J --> K[Pure Crystals]; end } caption: Workflow for troubleshooting crystallization issues.

Q2: After crystallization, my product still contains isomeric impurities according to NMR/HPLC analysis. How can I improve the purity?

A2: This indicates that the solubility difference between your product and the isomeric impurities in the chosen solvent is insufficient for effective separation.

  • Iterative Crystallization: A second or even third crystallization step using the same or a different optimized solvent system can significantly enhance purity.

  • Solvent System Refinement: The initial solvent system may be too effective at dissolving all isomers. Try a solvent in which the desired this compound is slightly less soluble at high temperatures. This can leave more of the isomeric impurity in the mother liquor.

  • Charcoal Treatment: If colored impurities are present, they can sometimes co-crystallize with your product. Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[7]

Section 2: Troubleshooting Chromatographic Separation

When crystallization alone is insufficient, column chromatography is the next logical step. The separation of isomers on a stationary phase can be challenging but is achievable with careful optimization.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My this compound product co-elutes with its isomers during column chromatography. How can I improve the separation?

A1: Co-elution of isomers is a common challenge due to their similar polarities. Here’s how to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent Polarity: The key is to find a mobile phase with a polarity that maximizes the small differences in interaction between the isomers and the stationary phase. A shallow solvent gradient is often more effective than an isocratic elution.[7] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Solvent Selectivity: Sometimes, changing the solvent system entirely can improve separation, even if the overall polarity is similar. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane system might alter the specific interactions and improve resolution.

  • Modify the Stationary Phase:

    • Silica Gel vs. Alumina: While silica gel is the most common stationary phase, some carbazole derivatives can be sensitive to its acidic nature, leading to degradation.[7] In such cases, using deactivated silica gel (treated with a base like triethylamine) or switching to neutral or basic alumina can be beneficial.

    • Specialized Stationary Phases: For particularly difficult separations, consider using stationary phases with different selectivities, such as those based on carbazole polymers, which can offer unique pi-pi and dipole-dipole interactions.[11][12]

  • Adjust Column Parameters:

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, often leading to sharper peaks and better separation.

dot graph TD { subgraph "Chromatography Troubleshooting Workflow" A[Co-elution of Isomers] --> B{Mobile Phase Optimization}; B --> C[Shallow Gradient Elution]; B --> D[Solvent Selectivity]; A --> E{Stationary Phase Modification}; E --> F[Deactivated Silica / Alumina]; E --> G[Specialized Phases]; A --> H{Column Parameter Adjustment}; H --> I[Longer/Narrower Column]; H --> J[Slower Flow Rate]; C & D & F & G & I & J --> K[Improved Resolution]; end } caption: Workflow for troubleshooting co-elution in column chromatography.

Q2: I am experiencing peak tailing for my this compound peak during HPLC analysis. What is the cause and how can I fix it?

A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: The nitrogen atom in the carbazole ring can interact with residual acidic silanol groups on the surface of C18 columns, causing tailing.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.[13]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) can suppress the ionization of the silanol groups, reducing these unwanted interactions.[13]

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[13]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.

    • Dilute the Sample: Reduce the concentration of your sample and re-inject to see if the peak shape improves.[13]

Data Summary: Purity Analysis Techniques
Analytical TechniquePurposeCommon IssuesTroubleshooting Focus
¹H and ¹³C NMR Structural confirmation and impurity identification.Overlapping peaks from isomers.High-field NMR, 2D NMR (COSY, HSQC).
HPLC-UV Quantitative purity analysis and separation of non-volatile impurities.[14]Co-elution of isomers, peak tailing.Mobile phase optimization, column selection, pH adjustment.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).[13]Thermal degradation of the analyte.Lower injection port temperature, use of a less active column.

Section 3: Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Selection: Begin by screening solvents. Place a small amount of the crude product in several test tubes and add a few drops of different solvents (e.g., xylene, chlorobenzene, ethanol, ethyl acetate). The ideal solvent will dissolve the compound when heated but show poor solubility at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent (e.g., xylene). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: High-Resolution Flash Column Chromatography
  • Column Packing: Dry pack a long, narrow glass column with silica gel. Wet the column with the initial, least polar mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent (e.g., a gradient from 0% to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect small fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Conclusion

The successful removal of isomeric impurities from this compound is a multi-faceted challenge that often requires a combination of purification techniques. By systematically troubleshooting and optimizing both crystallization and chromatography protocols, researchers can achieve the high levels of purity necessary for the demanding applications of this versatile molecule. This guide provides a framework for logical problem-solving, grounded in the fundamental principles of separation science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of this compound: Properties and Synthesis.
  • Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175-180. Retrieved from [Link]

  • Valderrama, J. A., et al. (2014). Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction. Synlett, 25(19), 2765-2768. Retrieved from [Link]

  • Wang, Y., et al. (2024). Mechanochemical Synthesis of Carbazole Isomer Phosphors. Small. Retrieved from [Link]

  • Yamada, S., et al. (1983). Selective and simultaneous determination of trace amounts of this compound and naphthacene in a variety of analogous chemical using the zone-melting technique and synchronous fluorescence spectrometry. Analyst, 108(1286), 643-648. Retrieved from [Link]

  • Dias, F. B., et al. (2021). Revisiting Carbazole: Origin, Impurity, and Properties. Chemistry – A European Journal, 27(43), 11034-11044. Retrieved from [Link]

  • Dai, W., et al. (2016). Purification of carbazole by solvent crystallization under two forced cooling modes. Journal of Chemical Technology & Biotechnology, 91(10), 2663-2669. Retrieved from [Link]

  • Jin, J., et al. (2010). Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Analytical and Bioanalytical Chemistry, 397(2), 795-803. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole via Graebe-Ullmann reaction. Retrieved from [Link]

  • Ali, R. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Tetrahedron, 148, 133692. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Retrieved from [Link]

  • Dehaen, W., et al. (2016). Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials. Molecules, 21(11), 1494. Retrieved from [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry - Simple learning. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... [Video]. YouTube. Retrieved from [Link]

  • SciELO México. (n.d.). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Bis-Fischer indole[3,2-b]carbazole modification of[7]cycloparaphenylenes: tuning optical properties through rigid substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines. Retrieved from [Link]

  • American Institute of Chemical Engineers. (2006). On the design of crystallization-based separation processes: Review and extension. AIChE Journal, 52(5), 1754-1769. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]

  • Department of Physical Chemistry. (n.d.). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(41), 28731-28739. Retrieved from [Link]

  • vibzz lab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Preparation and rearrangement of 6a-methyl-6aH-benzo[a]carbazole and 11b-methyl-11bH-benzo[c]carbazole. Journal of the Chemical Society, Perkin Transactions 1, 2733-2739. Retrieved from [Link]

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  • ResearchGate. (n.d.). IDENTIFICATION AND DETERMINATION OF CARBAZOLES IN NATURAL AND SYNTHETIC OILS BY GAS CHROMATOGRAPHY WITH THERMIONIC DETECTION. Retrieved from [Link]

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Sources

Improving the regioselectivity of electrophilic substitution on 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for electrophilic substitution on 5H-Benzo[b]carbazole. This document is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile heterocyclic scaffold. This compound is a key structural motif in organic electronics and pharmaceutical agents, making the precise control of its functionalization a critical challenge.[1]

The inherent electronic properties of the carbazole nucleus—an electron-rich aromatic system—render it highly susceptible to electrophilic attack. However, this high reactivity can often lead to challenges in controlling the position of substitution (regioselectivity), resulting in isomeric mixtures and undesired side products. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the electrophilic substitution of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: My reaction is producing a mixture of isomers with poor regioselectivity. How can I direct the substitution to a specific position?

Answer: Achieving high regioselectivity on the this compound core is a common challenge. The outcome is a delicate interplay between the intrinsic electronic properties of the heterocycle and the reaction conditions.

Underlying Causality: The this compound ring system has several positions susceptible to electrophilic attack. Computational studies, such as those using Density Functional Theory (DFT), and experimental evidence suggest that the electron density is highest at specific carbons, making them the most nucleophilic sites.[2] The carbazole nitrogen's lone pair donates electron density into the fused aromatic system, strongly activating the ortho and para positions relative to it.[3][4] However, in the fused benzo[b] system, the reactivity landscape is more complex. The positions C-2, C-4, C-6, and C-7 are the most frequently cited sites of substitution.

Strategic Solutions:

  • Leverage N-Substitution as a Directing Group: The substituent on the nitrogen at position 5 plays a crucial role.

    • N-Acyl or N-Sulfonyl Groups: Introducing an electron-withdrawing group (EWG) like acetyl (-Ac) or tosyl (-Ts) on the nitrogen temporarily deactivates the ring. This reduces the likelihood of multiple substitutions and can alter the directing effect, often favoring substitution on the benzo ring portion. These groups can be readily removed post-reaction.[5]

    • Bulky N-Alkyl Groups: A sterically demanding group on the nitrogen can block access to adjacent positions (C-4, C-6), thereby favoring substitution at more remote and less hindered sites like C-2 or C-7.

  • Control Reaction Temperature:

    • Kinetic vs. Thermodynamic Control: Many electrophilic substitutions have different activation energies for attack at different positions. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) often favors the kinetically controlled product—the one that forms the fastest. In contrast, higher temperatures can allow for equilibrium to be reached, favoring the more stable thermodynamic product. Experiment with a range of temperatures to determine the optimal conditions for your desired isomer.

  • Vary the Electrophile and Catalyst System:

    • Steric Hindrance: A bulky electrophile will preferentially attack the most sterically accessible position. For instance, in Friedel-Crafts acylation, using a bulky acyl chloride with a Lewis acid may favor substitution at the less hindered C-2 or C-7 positions over the more crowded C-4 or C-6.[6]

    • Lewis Acid Coordination: In reactions like Friedel-Crafts, the Lewis acid (e.g., AlCl₃, FeCl₃) can coordinate with the substrate. This interaction can influence the electronic distribution and sterically guide the incoming electrophile. Experimenting with different Lewis acids of varying sizes and strengths is recommended.

Question 2: I am observing significant amounts of di- and poly-substituted byproducts. How can I promote mono-substitution?

Answer: The high nucleophilicity of the this compound ring makes it prone to over-reaction once the first electrophile has been added, especially if the new substituent is also an activating group.[7][8]

Strategic Solutions:

  • Strict Stoichiometric Control: Use a slight excess (1.0 to 1.1 equivalents) of the electrophile. Adding the electrophile slowly and portion-wise to the reaction mixture at a low temperature can help maintain its low concentration, minimizing the chance of a second substitution event.

  • Reduce Ring Activation:

    • N-Protection: As mentioned previously, installing a deactivating group on the nitrogen (e.g., N-acetyl) is a highly effective strategy. This tempers the ring's reactivity, making mono-substitution much more selective.

    • Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents may slow down the reaction rate, providing a wider window to stop at the mono-substituted stage.

  • Modify Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and before significant amounts of di-substituted products appear. Lowering the reaction temperature will decrease the overall reaction rate, providing better control.

Question 3: My Friedel-Crafts acylation reaction is giving low yields or failing completely. What are the common pitfalls?

Answer: Friedel-Crafts reactions on nitrogen-containing heterocycles like carbazoles are notoriously tricky. The primary issue is the interaction between the Lewis basic nitrogen and the Lewis acid catalyst.

Underlying Causality: The lone pair on the carbazole nitrogen can form a complex with the Lewis acid (e.g., AlCl₃). This has two negative consequences:

  • Catalyst Sequestration: It effectively removes the catalyst from the reaction, preventing it from activating the acylating agent.

  • Ring Deactivation: The resulting N-Lewis acid complex places a positive charge on the nitrogen, strongly deactivating the entire aromatic system towards further electrophilic attack.[9]

Troubleshooting Protocol & Solutions:

  • N-Protection is Often Mandatory: The most reliable solution is to protect the nitrogen with an electron-withdrawing group that reduces its Lewis basicity. The N-acetyl or N-tosyl derivatives are common choices. This prevents catalyst sequestration and maintains ring reactivity.[10]

  • Use Excess Lewis Acid: If N-protection is not feasible, using a stoichiometric excess of the Lewis acid (e.g., >2 equivalents) may be necessary. The first equivalent will be consumed by the nitrogen, while the excess can then act as the catalyst. However, this can lead to lower yields and more complex purification.

  • Alternative Acylation Methods:

    • Polyphosphoric Acid (PPA): PPA can serve as both the catalyst and the solvent for intramolecular Friedel-Crafts acylations (cyclizations) and can sometimes be effective for intermolecular reactions.[11][12]

    • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another powerful acidic medium for promoting acylation that can sometimes overcome the limitations of traditional Lewis acids.

Illustrative Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity (Isomeric Mixture) q1 Is the Nitrogen (5-H) unprotected? start->q1 protect_N Strategy 1: Protect Nitrogen (e.g., -Ac, -Ts) q1->protect_N Yes q2 Is the reaction run at room temp or higher? q1->q2 No protect_N->q2 lower_temp Strategy 2: Lower Temperature (e.g., 0°C to -78°C) Favors Kinetic Product q2->lower_temp Yes q3 Are you using a small electrophile? q2->q3 No lower_temp->q3 bulky_E Strategy 3: Use Bulky Electrophile/Catalyst Exploits Steric Hindrance q3->bulky_E Yes analyze Analyze Product Ratio (NMR, GC-MS) q3->analyze No bulky_E->analyze

Caption: A decision tree for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most nucleophilic positions on the unsubstituted this compound for electrophilic attack?

Based on resonance theory and computational analysis, the electron density is not evenly distributed across the ring system. The nitrogen atom donates its lone pair into the pi-system, creating regions of high electron density. While a definitive order can depend on the specific electrophile, the positions generally considered most reactive are C-6, followed by C-2, C-4, and C-7. The C-6 position is para to the nitrogen and part of the central carbazole core, making it highly activated.[2]

Q2: How does halogenation of this compound typically proceed and how can it be controlled?

Halogenation is a common electrophilic substitution. Due to the high reactivity of the carbazole core, mild halogenating agents are often sufficient.

  • Bromination: N-Bromosuccinimide (NBS) in a solvent like DMF or CCl₄ is a standard method for achieving mono-bromination.

  • Chlorination: N-Chlorosuccinimide (NCS) can be used similarly. A system of HCl/H₂O₂ under microwave irradiation has also been reported as an effective and green method for halogenating carbazoles.[13] To control regioselectivity, the principles outlined in the troubleshooting guide apply: use of N-protecting groups, low temperatures, and careful control of stoichiometry are key.

Q3: Can you provide a baseline protocol for the nitration of this compound?

Nitration introduces the nitro group (-NO₂), a versatile handle for further functionalization. Given the ring's sensitivity, harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) can lead to oxidation and degradation. Milder conditions are preferable.

Sample Protocol: Mono-Nitration of N-Acetyl-5H-Benzo[b]carbazole

StepProcedureRationale & Key Checkpoints
1. Protection Dissolve this compound (1.0 eq) in acetic anhydride. Heat gently (e.g., reflux for 1-2h) to form N-acetyl-5H-benzo[b]carbazole. Isolate the product.The acetyl group deactivates the ring slightly, preventing over-nitration and protecting the nitrogen. Verify completion by TLC.
2. Nitration Dissolve the N-acetylated substrate (1.0 eq) in acetic acid at 0 °C. Slowly add a solution of fuming nitric acid (1.05 eq) in acetic acid.Low temperature is critical to control the reaction rate and selectivity. Slow addition prevents localized overheating and side reactions.
3. Monitoring Stir at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.The reaction is often complete within a few hours. Over-reaction can still occur if left for too long.
4. Quenching Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice water.This stops the reaction and precipitates the crude product.
5. Isolation Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.This removes residual acid and other impurities.
6. Deprotection The isolated nitro-product can be deprotected by heating in a solution of alcoholic potassium hydroxide to yield the nitrated this compound.This step cleaves the acetyl group to return to the free N-H carbazole.

This is a representative protocol. Conditions should be optimized for specific substrates and desired outcomes.

Key Positions on the this compound Scaffold

Caption: Numbering scheme for the this compound core.

References

  • Vertex AI Search. The Chemistry of this compound: Properties and Synthesis.
  • ChemTalk. Directing Effects.
  • Organic Chemistry Tutor.
  • Wikipedia.
  • Chemistry LibreTexts. 15.03.1: Theory of Directing effects.
  • Recent developments in c−h functionaliz
  • Journal of the Chemical Society C: Organic. Carcinogenic nitrogen compounds. Part LXII. A note on substitution in this compound.
  • ResearchGate. Friedel-Crafts Chemistry.
  • PubMed Central (PMC).
  • ResearchGate.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • RSC Publishing.

Sources

Technical Support Center: Catalyst Deactivation in 5H-Benzo[b]carbazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5H-Benzo[b]carbazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to catalyst performance and stability. Here, we move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to diagnose, troubleshoot, and ultimately prevent catalyst deactivation.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses fundamental questions regarding the catalytic systems used for modifying the this compound scaffold. A solid grasp of these principles is the first step toward effective troubleshooting.

Q1: What are the primary palladium-catalyzed cross-coupling reactions used for this compound, and what is the active catalytic species?

A1: The functionalization of 5H-Benzo[b]carbazoles predominantly relies on two key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For C-C bond formation, coupling the carbazole (as a halide or triflate) with an organoboron reagent.

  • Buchwald-Hartwig Amination: For C-N bond formation, coupling the carbazole (as a halide or triflate) with an amine, or vice-versa.[1]

In both cases, the catalytically active species is a low-coordinate, electron-rich Palladium(0) complex, typically written as Pd(0)Ln (where n is usually 1 or 2).[2] This species is generated in situ from a more stable Pd(II) precatalyst.[3][4] The entire process hinges on the ability of this Pd(0) species to enter the catalytic cycle by reacting with the aryl halide/triflate in an oxidative addition step.[2][5]

cluster_cycle Simplified Pd(0)/Pd(II) Catalytic Cycle cluster_activation Precatalyst Activation Pd0 Pd(0)Ln (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Coupling L-Pd(II)(Ar)(Nu) PdII_Aryl->PdII_Coupling Transmetalation (Suzuki) or Amine Coordination (B-H) PdII_Coupling->Pd0 Reductive Elimination (Forms Ar-Nu Product) Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Reduction (Base/Reagent Mediated)

Caption: The catalytic cycle relies on the regeneration of the active Pd(0) species.

Q2: What are the most common modes of catalyst deactivation I should be aware of?

A2: Catalyst deactivation is the loss of catalytic activity over time.[6] In the context of palladium-catalyzed reactions, it primarily occurs through three mechanisms:

  • Palladium Agglomeration (Palladium Black Formation): The active, soluble Pd(0) species can aggregate into larger, insoluble palladium nanoparticles or bulk metal, commonly known as "palladium black".[7][8] This process removes the catalyst from the solution phase, rendering it inactive. It is often caused by an insufficient concentration of stabilizing ligands or excessively high temperatures.[7][9]

  • Ligand Degradation or Modification: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the Pd(0) center and facilitating the reaction can degrade under harsh conditions (e.g., high temperature, strong base). Phosphines can be oxidized, and both ligand types can be modified by side reactions, altering their steric and electronic properties.

  • Catalyst Poisoning: Certain chemical species can irreversibly bind to the palladium center, blocking active sites.[10] For carbazole chemistry, two key poisons are:

    • The Substrate Itself: The nitrogen atom in the this compound ring is a Lewis base. It can coordinate to the palladium center, potentially inhibiting substrate binding or other key steps.[1][11]

    • Impurities: Trace impurities in reagents or solvents, particularly those containing sulfur or other unshielded heteroatoms, are notorious catalyst poisons.[10][12][13]

Q3: How does the this compound substrate's N-H group affect the reaction?

A3: The acidic N-H proton of the carbazole core presents a significant challenge. In the presence of a base (which is required for most cross-coupling reactions), the carbazole is deprotonated to form a carbazolide anion. This anion can act as a nucleophile and a ligand, leading to several potential problems:

  • Competitive Binding: The carbazolide can compete with the desired coupling partner for coordination to the palladium center.

  • Formation of Inactive Complexes: It can form stable, inactive bis(carbazolide)palladium(II) complexes, sequestering the catalyst.

  • Side Reactions: It can participate in undesired side reactions.

For this reason, when performing C-C or C-N coupling at other positions on the carbazole ring, it is often essential to first protect the N-H position (e.g., with a Boc, SEM, or aryl group).

Section 2: Troubleshooting Guide - From Problem to Solution

This section is formatted to help you quickly diagnose and solve specific experimental failures.

Problem: My reaction is stalled or shows very low conversion, and I still have starting material.

This is the most common issue and can have multiple root causes. Follow this diagnostic workflow to identify the problem.

Start Low Conversion Observed Check_Inert 1. Verify Inert Atmosphere (O₂ present?) Start->Check_Inert Check_Reagents 2. Assess Reagent Quality (Wet solvent? Impure SM?) Check_Inert->Check_Reagents No Sol_Inert Solution: Improve degassing. Use a glovebox. Check_Inert->Sol_Inert Yes Check_Catalyst 3. Evaluate Catalyst System (Precatalyst activation failed? Wrong ligand?) Check_Reagents->Check_Catalyst No Sol_Reagents Solution: Dry solvents rigorously. Purify starting materials. Check_Reagents->Sol_Reagents Yes Check_Conditions 4. Review Reaction Conditions (Temp too low? Wrong base?) Check_Catalyst->Check_Conditions No Sol_Catalyst Solution: Switch to a modern precatalyst. Screen bulkier, electron-rich ligands. Check_Catalyst->Sol_Catalyst Yes End Reaction Optimized Check_Conditions->End No Sol_Conditions Solution: Increase temperature incrementally. Screen different bases. Check_Conditions->Sol_Conditions Yes Sol_Inert->End Sol_Reagents->End Sol_Catalyst->End Sol_Conditions->End

Caption: Diagnostic workflow for troubleshooting low reaction conversion.

Detailed Q&A:

Q: I suspect an issue with my inert atmosphere. How critical is it? A: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[7]

  • Causality: The electron-rich Pd(0) center is readily oxidized. This oxidation prevents the initial, crucial oxidative addition step, halting the catalytic cycle before it even begins.[5]

  • Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[9] Assemble your reaction in a glovebox or use robust Schlenk line techniques. A facile nitrogen sparge just before adding the catalyst can also help minimize residual oxygen.[14][15]

Q: Could my reagents or solvents be the problem? A: Yes. Water and other protic impurities can interfere with the base and other reaction components. More insidiously, trace impurities can act as catalyst poisons.

  • Causality: Water can hydrolyze reagents and react with strong bases. Sulfur-containing impurities from starting materials (e.g., residual thiols from synthesis) can irreversibly bind to palladium, poisoning it.[12][13] The carbazole nitrogen itself can act as a ligand, leading to catalyst inhibition.[11]

  • Solution: Use anhydrous, high-purity solvents.[9] If you suspect impurities in your starting materials, purify them via recrystallization or column chromatography before use.

Q: My catalyst system (e.g., Pd(OAc)₂ with a ligand) is unreliable. Why? A: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent. The reduction from Pd(II) to Pd(0) may be slow, incomplete, or lead to palladium black if not properly managed.[16][17]

  • Causality: The efficiency of the initial reduction step is highly dependent on the specific reagents, temperature, and ligand used. An inefficient reduction leads to a low concentration of the active catalyst.

  • Solution: Switch to a modern, well-defined Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst, or an NHC-based PEPPSI-type precatalyst).[3][4] These are designed for clean, rapid, and quantitative conversion to the active Pd(0) species under the reaction conditions, leading to more reproducible results.[4][18]

Problem: I'm observing a black precipitate (Palladium Black) forming early in my reaction.

Q: What does the formation of palladium black signify, and how can I prevent it? A: The appearance of a black precipitate is the visual evidence of catalyst agglomeration, a primary deactivation pathway.[7][8] It means the ligands are failing to stabilize the individual Pd(0) atoms, which then clump together.

  • Causality: The monoligated Pd(0)L species is often the most active, but it is also the most prone to aggregation. This is often an equilibrium problem: if the ligand concentration is too low, or the ligand itself is not bulky or electron-donating enough, the equilibrium shifts away from the stable L₂Pd(0) or L-Pd(0) species toward aggregation.

  • Solutions:

    • Optimize the Ligand: Use bulkier, more electron-rich phosphine ligands (see table below).[7][9] Ligands like XPhos or RuPhos for Buchwald-Hartwig amination, or SPhos for Suzuki couplings, are designed specifically to prevent this issue. N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donation.[2][3]

    • Adjust the Ligand:Palladium Ratio: While modern precatalysts have a built-in 1:1 or 2:1 ratio, if you are forming the catalyst in situ, slightly increasing the ligand ratio (e.g., from 2:1 to 2.5:1 Pd:Ligand) can sometimes help, but avoid large excesses which can inhibit the reaction.

    • Control Temperature: Excessively high temperatures can accelerate both ligand degradation and palladium agglomeration.[9] Do not overheat the reaction. Find the minimum temperature required for efficient turnover.

Ligand TypeKey FeatureApplication Notes
Buchwald-type Biarylphosphines Bulky & Electron-RichExcellent for stabilizing Pd(0). XPhos, SPhos, RuPhos are standards. Choice depends on specific substrates.[9]
N-Heterocyclic Carbenes (NHCs) Strong σ-DonorsForm very stable Pd-NHC bonds, highly resistant to agglomeration. Often used in PEPPSI-type precatalysts.[2][3]
Chelating Phosphines (e.g., Xantphos) Wide Bite AngleCan enforce specific geometries and prevent ligand dissociation that leads to aggregation.

Problem: I'm seeing significant side products like hydrodehalogenation or homocoupling.

Q: What causes these side reactions, and are they related to catalyst deactivation? A: Yes, these side reactions are often linked to off-cycle pathways that can be exacerbated by suboptimal catalyst stability or reaction conditions.

  • Hydrodehalogenation (Ar-X → Ar-H): This occurs when the oxidative addition product, L-Pd(II)(Ar)(X), is intercepted by a hydride source before it can couple with the nucleophile. The hydride source can be trace water, the amine, or even the solvent.

  • Homocoupling (Ar-X → Ar-Ar): This can arise from a Pd(II)-mediated pathway, especially if there is an oxidant (like trace O₂) present that prevents the efficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[14][15]

  • Causality & Solutions:

    • Slow Transmetalation/Amine Coordination: If the desired coupling step is slow, it gives the intermediate more time to decompose. Using a stronger base or a more nucleophilic coupling partner can accelerate the desired pathway.

    • Presence of Water/Protic Sources: Rigorously drying all reagents and solvents is crucial.

    • Inefficient Precatalyst Activation: The presence of unreduced Pd(II) can promote homocoupling.[14] Using a well-defined precatalyst and ensuring fully anaerobic conditions minimizes this. Adding a mild reducing agent can sometimes suppress homocoupling.[14][15]

Section 3: Proactive Strategies & Best Practices

Preventing deactivation is always better than troubleshooting it. Adhere to the following protocols to maximize your success.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Freeze: Place your solvent in a robust Schlenk flask and freeze it completely using liquid nitrogen. Ensure the flask is only ~50% full to allow for expansion.

  • Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this entire cycle two more times (for a total of three cycles) to ensure all dissolved oxygen is removed.

  • Store: Backfill the flask with an inert gas (Argon or Nitrogen) and store under a positive pressure.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination with a Precatalyst
  • Setup: In a glovebox, add the N-protected this compound halide (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the appropriate Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).[19]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Section 4: Advanced Diagnostics

Q: How can I analyze my reaction to confirm catalyst poisoning or degradation?

A: While challenging without specialized equipment, some techniques can provide insight:

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons (like sulfur) on the surface of a recovered, deactivated catalyst.[6]

  • Elemental Analysis (ICP-MS): Can quantify the amount of palladium that has leached or precipitated from the reaction mixture.

  • 31P NMR Spectroscopy: If using phosphine ligands, you can monitor the reaction mixture over time. The appearance of new peaks, particularly in the region of phosphine oxides, can indicate ligand degradation.

For most synthetic labs, the most practical approach is empirical: systematically screening ligands, bases, solvents, and catalyst sources while adhering to strict inert atmosphere techniques will solve the vast majority of issues related to catalyst deactivation.[16]

References

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  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]

  • Szostak, M., et al. (2019). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 7(13), 11475-11487.
  • Jazdzewski, B. A., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(22), 4041-4049.
  • Li, Y., et al. (2022). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Chemical Reviews, 122(17), 14046-14136.
  • Salnikova, M. A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Salnikova, M. A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. Retrieved from [Link]

  • Ai, Y., et al. (2018). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 83(15), 8493-8501.
  • Al-Naddaf, Q., et al. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Jazdzewski, B. A., et al. (2020).
  • Ai, Y., et al. (2018). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Sharma, S., et al. (2021). Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. Chemistry – A European Journal, 27(12), 4058-4062.
  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ghorai, M. K., et al. (2019). recent developments in c−h functionalization of carbazoles. Tetrahedron, 75(30), 3895-3918.

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Technical Support Center: Scaling Up the Synthesis of 5H-Benzo[b]carbazole for Bulk Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-Benzo[b]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up the production of this important heterocyclic compound. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during laboratory and bulk production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

The primary methods for constructing the this compound skeleton, with considerations for scalability, include:

  • Fischer Indole Synthesis: A classic and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2][3] For this compound, this typically involves the reaction of 2-naphthylhydrazine with a suitable cyclohexanone derivative, followed by aromatization. While robust, the harsh acidic conditions and potential for side reactions can be challenging to manage on a large scale.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and often milder approach.[1][4] It can be employed for intramolecular C-N bond formation to construct the carbazole core.[5] The choice of ligand and base is critical for optimizing the reaction for a specific substrate and can be adapted for scale-up.[1]

  • Graebe-Ullmann Reaction: This method involves the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles to form carbazoles.[6][7] While it can be effective, the high temperatures often required may not be suitable for all substrates and can pose safety challenges in large-scale production.[6]

Q2: What are the key parameters to control during the scale-up of this compound synthesis?

When moving from laboratory to bulk production, several parameters become critical:

  • Temperature Control: Exothermic or endothermic reactions that are easily managed in the lab can become hazardous on a large scale. Proper reactor design and heat exchange systems are crucial.

  • Reagent Addition Rate: The rate of addition of reagents, especially catalysts and strong acids or bases, can significantly impact reaction selectivity and safety.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is essential for consistent reaction progress and to avoid localized "hot spots."

  • Work-up and Purification: Extraction and crystallization procedures need to be adapted for large volumes. The choice of solvents for extraction and purification should consider safety, cost, and environmental impact. Column chromatography, common in the lab, is often not feasible for bulk production, making crystallization a more critical purification step.[1]

Q3: How do I choose the best synthetic route for my specific needs?

The selection of a synthetic route depends on several factors:

  • Cost of Starting Materials: For bulk production, the cost of raw materials is a major consideration.

  • Atom Economy: Routes with higher atom economy are more efficient and generate less waste.

  • Reaction Conditions: Milder reaction conditions are generally safer and require less specialized equipment for scale-up.

  • Ease of Purification: A route that yields a product that can be easily purified by crystallization is highly desirable for large-scale synthesis.

Here is a comparative overview of common synthetic routes:

Synthetic RouteAdvantages for Scale-UpDisadvantages for Scale-Up
Fischer Indole Synthesis Inexpensive starting materials, well-established method.[1][3]Harsh acidic conditions, potential for side reactions, can be difficult to control exotherms.[1]
Buchwald-Hartwig Amination Mild reaction conditions, high functional group tolerance, good yields.[1][4]Cost of palladium catalyst and ligands, requires inert atmosphere.[1]
Graebe-Ullmann Reaction Can provide good yields.[6][7]High temperatures required, potential for hazardous intermediates, may not be suitable for all substrates.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Fischer Indole Synthesis

Symptom: The final yield of this compound is significantly lower than expected.

Possible Causes:

  • Incomplete Hydrazone Formation: The initial condensation reaction between the hydrazine and the ketone may not have gone to completion.

  • Side Reactions: Under harsh acidic conditions, side reactions such as aldol condensation of the ketone or Friedel-Crafts type reactions can occur.[1]

  • Degradation of Product: The product may be sensitive to the strong acid and high temperatures used for cyclization and aromatization.

Solutions:

  • Optimize Hydrazone Formation: Ensure anhydrous conditions and consider using a mild acid catalyst for this step. Monitor the reaction by TLC or GC-MS to confirm completion before proceeding.

  • Control Reaction Temperature: Carefully control the temperature during the acid-catalyzed cyclization. A gradual increase in temperature may be beneficial.

  • Choice of Acid: Experiment with different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) to find one that promotes cyclization without causing significant degradation.

  • Stepwise Aromatization: Consider a two-step process where the initial cyclization is followed by a separate aromatization step under milder conditions, for example, using a dehydrogenating agent like DDQ or palladium on carbon.

Problem 2: Impure Product After Buchwald-Hartwig Amination

Symptom: The crude product contains significant impurities that are difficult to remove by crystallization.

Possible Causes:

  • Catalyst Deactivation: The palladium catalyst may have deactivated before the reaction reached completion.

  • Incorrect Ligand Choice: The phosphine ligand used may not be optimal for the specific substrates, leading to side reactions or slow conversion.[1]

  • Inappropriate Base: The strength and solubility of the base are crucial. An unsuitable base can lead to poor reaction rates or side reactions.[1]

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts.

Solutions:

  • Use a Robust Catalyst System: Consider using a pre-catalyst that is more stable to air and moisture.

  • Ligand Screening: Screen a variety of phosphine ligands to identify the one that gives the best conversion and selectivity for your specific reaction. Sterically hindered and electron-rich ligands are often effective.[1]

  • Base Optimization: Test different bases such as NaOtBu, KOtBu, or Cs2CO3 to find the optimal one for your system.[1]

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen from the reaction mixture. Degas all solvents and reagents before use.

Experimental Workflows and Protocols

Workflow for Fischer Indole Synthesis of this compound

fischer_indole_synthesis start Starting Materials: 2-Naphthylhydrazine Cyclohexanone derivative hydrazone Hydrazone Formation (Acid catalyst, e.g., Acetic Acid) start->hydrazone cyclization Cyclization (Strong acid, e.g., PPA, heat) hydrazone->cyclization aromatization Aromatization (Dehydrogenation, e.g., DDQ or Pd/C) cyclization->aromatization workup Work-up (Quenching, Extraction) aromatization->workup purification Purification (Crystallization/Column Chromatography) workup->purification product This compound purification->product

Caption: Fischer Indole Synthesis Workflow for this compound.

Detailed Protocol: Fischer Indole Synthesis

Step 1: Hydrazone Formation

  • To a solution of 2-naphthylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of cyclohexanone (1.1 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • The resulting hydrazone may precipitate from the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

Step 2: Cyclization and Aromatization

  • Add the crude hydrazone to polyphosphoric acid (PPA) at a temperature of 80-100 °C.

  • Heat the mixture to 140-160 °C and maintain this temperature for 1-2 hours. The reaction is often vigorous, so careful temperature control is essential.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., NaOH solution) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.

Workflow for Buchwald-Hartwig Amination for Carbazole Synthesis

buchwald_hartwig_amination start Starting Materials: o-Haloaniline or o-Aminobiphenyl derivative Aryl Halide (if applicable) reaction_setup Reaction Setup: Pd Catalyst (e.g., Pd(OAc)2) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) start->reaction_setup reaction Intramolecular C-N Coupling (Heat under inert atmosphere) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization/Column Chromatography) workup->purification product Carbazole Derivative purification->product

Caption: Buchwald-Hartwig Amination Workflow for Carbazole Synthesis.

Detailed Protocol: Intramolecular Buchwald-Hartwig Amination

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)2, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene), followed by the o-halo-N-arylaniline substrate (1.0 eq).

  • Degas the reaction mixture by bubbling argon through it for 10-15 minutes.

Step 2: Reaction and Work-up

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.[1]

References

  • Vertex AI Search. The Chemistry of this compound: Properties and Synthesis.
  • Benchchem.
  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561.
  • Indumathi, T., Fronczek, F. R., & Prasad, K. J. R. (2014). Novel synthesis of benzo[b]carbazoles. Tetrahedron Letters, 55(39), 5363-5366.
  • ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction.
  • Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer.
  • ResearchGate. Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction.
  • ACS Publications. (2014).
  • ResearchGate.
  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. Carbazolo[2,1-a]carbazole derivatives via fischer indole synthesis | Request PDF.
  • Benchchem. Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole.
  • ResearchGate. The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF.
  • ChemicalBook. This compound - 243-28-7, C16H11N, density, melting point, boiling point, structural formula, synthesis.
  • ResearchGate. A synthesis of 6,11-disubstituted benzo[b]carbazoles.
  • ACS Publications. Studies on the Fischer indole synthesis | Chemical Reviews.
  • ResearchGate. 25 questions with answers in CARBAZOLES | Science topic.
  • World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
  • Organic Syntheses. 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure.
  • ResearchGate. (PDF)
  • YouTube. (2022).
  • ResearchGate. A synthesis of 6,11-disubstituted benzo[b]carbazoles.
  • ESSLAB. This compound.
  • Organic Chemistry Portal. Carbazole synthesis.
  • Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-medi
  • Synthesis of carbazoles and derivatives
  • SciSpace. The Fischer Indole Synthesis.
  • NIH. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.
  • Tokyo Chemical Industry Co., Ltd. This compound 243-28-7.
  • ResearchGate.
  • RSC Publishing. (2023).
  • ResearchGate. (PDF)
  • PMC - NIH. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones.

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Managing side reactions in the synthesis of 5H-Benzo[b]carbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5H-Benzo[b]carbazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound derivatives. As a Senior Application Scientist, I understand the intricate challenges you face in the laboratory. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to manage and overcome common side reactions encountered during the synthesis of these valuable compounds. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

The synthesis of this compound derivatives can be complex, with the potential for various side reactions that can significantly impact the efficiency of your process. Below, we address some of the most common issues encountered in the lab.

Issue 1: Low Yields and Regioisomeric Impurities in Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the carbazole core. However, it is often plagued by low yields and the formation of unwanted regioisomers, especially with unsymmetrical ketones.

Question: My Fischer indole synthesis of a this compound derivative is resulting in a low yield and a mixture of regioisomers. How can I improve the outcome?

Answer: This is a very common challenge with the Fischer indole synthesis. The formation of regioisomers arises from the competing pathways of enamine formation when using an unsymmetrical ketone. The overall low yield can be attributed to several factors, including decomposition of the starting materials or intermediates under the harsh acidic conditions, and the formation of tar-like byproducts.

Troubleshooting Protocol:

  • Catalyst Screening: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are traditional choices, they can also promote side reactions. Consider screening a panel of milder Lewis acids or solid-supported acids.

    • Lewis Acids: ZnCl₂, BF₃·OEt₂, InCl₃, or Sc(OTf)₃ can offer better selectivity and milder reaction conditions.

    • Solid-supported Acids: Amberlyst-15 or Nafion-NR50 can simplify workup and potentially reduce side reactions.

  • Solvent Optimization: The polarity of the solvent can influence the reaction rate and selectivity. High-boiling point, non-polar solvents like toluene or xylene are often used to facilitate the removal of water. However, in some cases, ionic liquids have been shown to improve yields and selectivity.

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can lead to decomposition and the formation of tars. A stepwise temperature gradient can be beneficial, with a lower temperature for the initial condensation and a higher temperature for the cyclization step.

Visualizing the Reaction Pathway and Side Reaction:

Below is a simplified diagram illustrating the desired reaction pathway versus the formation of a regioisomeric side product in the Fischer indole synthesis.

Fischer_Indole_Synthesis Start Unsymmetrical Ketone + Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Enamine_A Enamine Intermediate (Pathway A) Hydrazone->Enamine_A Tautomerization (More substituted) Enamine_B Enamine Intermediate (Pathway B) Hydrazone->Enamine_B Tautomerization (Less substituted) Desired_Product Desired this compound (Regioisomer 1) Enamine_A->Desired_Product [3,3]-Sigmatropic Rearrangement & Cyclization Side_Product Regioisomeric Impurity (Regioisomer 2) Enamine_B->Side_Product [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Fischer Indole Synthesis: Competing pathways leading to desired product and regioisomeric impurity.

Issue 2: Catalyst Deactivation and Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are powerful tools for constructing the precursors to this compound derivatives. However, catalyst deactivation and the formation of homocoupling byproducts can be significant hurdles.

Question: I am attempting a Suzuki coupling to synthesize a biaryl precursor for my this compound derivative, but I am observing significant amounts of homocoupling product and my catalyst appears to be deactivating. What can I do?

Answer: This is a classic issue in palladium-catalyzed cross-coupling. Homocoupling of the boronic acid or organohalide starting materials can be a major side reaction, and catalyst deactivation, often observed as the formation of palladium black, can halt the reaction prematurely. These issues are often interconnected and can be addressed by carefully optimizing the reaction conditions.

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand is paramount in stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over side reactions. For Suzuki couplings, consider using bulky, electron-rich phosphine ligands.

    LigandStructureKey Features
    SPhos
    
    
    High activity for a wide range of substrates, often suppresses homocoupling.
    XPhos
    
    
    Similar to SPhos, excellent for sterically hindered couplings.
    RuPhos
    
    
    Effective for challenging couplings, particularly with heteroaromatic substrates.
  • Base and Solvent Choice: The base and solvent system can significantly influence the reaction outcome. A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH, as it can minimize side reactions. The solvent should be rigorously deoxygenated to prevent oxidative degradation of the catalyst. A mixture of toluene and water or dioxane and water is commonly used.

  • Control of Reaction Stoichiometry: A slight excess of the boronic acid reagent (1.1 to 1.5 equivalents) can help to drive the reaction to completion and suppress homocoupling of the organohalide.

Visualizing the Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting a problematic Suzuki coupling reaction.

Suzuki_Troubleshooting Start Problem: Low Yield & Homocoupling in Suzuki Coupling Check_Reagents 1. Verify Reagent Purity (Aryl Halide, Boronic Acid) Start->Check_Reagents Degas 2. Ensure Rigorous Degassing of Solvent and Reaction Mixture Check_Reagents->Degas Optimize_Ligand 3. Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) Degas->Optimize_Ligand Optimize_Base 4. Screen Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp 5. Optimize Reaction Temperature Optimize_Base->Optimize_Temp Success Successful Cross-Coupling Optimize_Temp->Success

Caption: A stepwise workflow for troubleshooting Suzuki cross-coupling reactions.

Issue 3: Incomplete Cyclization and Dimerization in Cadogan-Sundberg Reaction

The Cadogan-Sundberg reaction is an elegant method for synthesizing carbazoles via reductive cyclization of o-nitrobiphenyls. However, incomplete cyclization and the formation of dimeric or polymeric byproducts can be problematic.

Question: My Cadogan-Sundberg cyclization to form a this compound derivative is giving me a low yield of the desired product along with a significant amount of a high molecular weight byproduct. What is happening and how can I fix it?

Answer: The issue you are facing is likely due to intermolecular side reactions competing with the desired intramolecular cyclization. The high molecular weight byproduct is probably a dimer or oligomer formed from the reaction of the reactive intermediate with another molecule of starting material or intermediate. Incomplete cyclization can also occur if the reducing agent is not efficient enough or if the reaction conditions are not optimal.

Troubleshooting Protocol:

  • Choice of Reducing Agent: The choice of phosphite reagent is crucial. Triethyl phosphite (P(OEt)₃) is commonly used, but sometimes a bulkier phosphite like triphenyl phosphite (P(OPh)₃) can favor the intramolecular cyclization by sterically hindering intermolecular reactions.

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular side reactions, running the reaction under high dilution is a key strategy. This can be achieved by slowly adding the o-nitrobiphenyl substrate to a solution of the phosphite reagent over an extended period.

  • Solvent and Temperature: High-boiling, non-polar solvents are typically used to achieve the necessary temperatures for the reaction. However, excessively high temperatures can promote decomposition. It is important to find the optimal temperature that allows for efficient cyclization without significant degradation.

Experimental Protocol for High Dilution Cadogan-Sundberg Cyclization:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the phosphite reagent (e.g., triethyl phosphite, 3-5 equivalents) and the solvent (e.g., o-dichlorobenzene).

  • Heat the solution to the desired reaction temperature (e.g., 160-180 °C).

  • Dissolve the o-nitrobiphenyl starting material in a minimal amount of the same solvent and add it to the dropping funnel.

  • Add the solution of the starting material dropwise to the hot phosphite solution over a period of 2-4 hours.

  • After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and proceed with the workup and purification.

Visualizing the Competing Pathways:

Cadogan_Sundberg Start o-Nitrobiphenyl Precursor Intermediate Reactive Nitrene Intermediate Start->Intermediate Reduction with P(OR)₃ Intramolecular Intramolecular Cyclization (Favored by High Dilution) Intermediate->Intramolecular Intermolecular Intermolecular Reaction (Favored by High Concentration) Intermediate->Intermolecular Desired_Product This compound Intramolecular->Desired_Product Side_Product Dimeric/Polymeric Byproducts Intermolecular->Side_Product

Caption: Competing intramolecular and intermolecular pathways in the Cadogan-Sundberg reaction.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Kamal, A., & Qureshi, A. A. (2011). Ionic liquid as a recyclable and reusable medium for the synthesis of indoles by Fischer-indole synthesis. Tetrahedron Letters, 52(34), 4453-4456. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cadogan, J. I. G. (1962). 157. A new synthesis of carbazoles. Journal of the Chemical Society (Resumed), 779. [Link]

  • Sundberg, R. J. (1965). Deoxygenation of Nitro-aromatic Compounds by Trivalent Phosphorus. A New Synthesis of Carbazoles. The Journal of Organic Chemistry, 30(11), 3604–3610. [Link]

Validation & Comparative

Validating the purity of synthesized 5H-Benzo[b]carbazole using HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

<-3a _2f_br>## A Senior Application Scientist's Guide to the Purity Validation of Synthesized 5H-Benzo[b]carbazole: An HPLC and NMR Comparison

In the realms of medicinal chemistry and materials science, the structural integrity and purity of synthesized compounds are paramount. For novel heterocyclic molecules like this compound, which holds significant promise in applications ranging from organic electronics to pharmaceutical development, rigorous purity validation is not merely a procedural formality but a cornerstone of reliable research. The presence of even minute quantities of impurities—such as unreacted starting materials, by-products, or residual solvents—can profoundly alter a compound's physicochemical properties, biological activity, and safety profile.

This guide presents a comprehensive comparison of two indispensable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to validate the purity of synthesized this compound with confidence.

The Criticality of Purity in this compound Research

This compound is a fused-ring aromatic heterocycle, and its synthesis often involves multi-step pathways like the Fischer indole synthesis or palladium-catalyzed methods such as the Buchwald-Hartwig amination.[1][2][3] Each synthetic step is a potential source of impurities. For instance, the Fischer indole synthesis can be sensitive to reaction conditions, potentially leading to unwanted by-products.[4] Similarly, Buchwald-Hartwig aminations can sometimes result in side reactions like hydrodehalogenation.[5][6]

The consequences of such impurities can be severe:

  • In Materials Science: The performance of organic electronic devices is highly sensitive to the purity of the active materials. Impurities can act as charge traps or quenching sites, drastically reducing device efficiency and operational lifetime.

Therefore, a stringent analytical workflow is essential to confirm both the identity and purity of synthesized this compound, ensuring the integrity and reproducibility of the research.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining chemical purity.[7] For a polycyclic aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[8]

Experimental Protocol: RP-HPLC for this compound Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or a 1:1 mixture of acetonitrile and water, to create a 1 mg/mL stock solution. Use of sonication can aid in complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the HPLC column.

2. HPLC System and Conditions:

ParameterRecommended SettingRationale
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)The nonpolar C18 stationary phase provides excellent retention and separation for aromatic, nonpolar molecules like this compound.
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)The use of a water/acetonitrile gradient allows for the effective separation of compounds with a range of polarities. The acidic modifier improves peak shape and resolution.
Gradient Elution A typical gradient might start at 50% B and increase to 95% B over 20 minutes.This ensures that both more polar starting materials and less polar by-products are effectively eluted and resolved from the main product peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, offering a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm, 280 nm, and 330 nm.This compound possesses a strong UV chromophore. Monitoring at multiple wavelengths helps in the detection of impurities with different absorption maxima. A DAD provides the full UV spectrum for each peak, which is invaluable for assessing peak purity.
Injection Volume 10 µLA small injection volume prevents column overloading and maintains sharp, symmetrical peaks.

3. Data Analysis and Interpretation: The primary output is a chromatogram, which plots detector response versus time.

  • Purity Calculation: The purity of this compound is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For a high-purity sample, this value should be ≥97%.

  • Peak Purity Analysis: The DAD allows for the comparison of UV-Vis spectra across the width of a single chromatographic peak. Consistent spectra across the peak provide strong evidence of its homogeneity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis DAD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Fig. 1: A generalized workflow for the purity validation of this compound using RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at separation and quantification, NMR spectroscopy provides unparalleled insight into the chemical structure of the main compound and any impurities.[9] For a molecule like this compound, ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment. Quantitative NMR (qNMR) can also be a powerful tool for determining purity without the need for a certified reference standard of the synthesized molecule.[9][10]

Experimental Protocol: ¹H and ¹³C NMR for this compound Purity and Structural Confirmation

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

2. NMR Instrument Parameters:

Parameter¹H NMR¹³C NMRRationale
Spectrometer Field Strength ≥ 400 MHz≥ 100 MHzHigher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex aromatic signals of this compound.
Number of Scans 16-641024 or more¹H is a highly sensitive nucleus, requiring fewer scans. ¹³C has a much lower natural abundance and sensitivity, necessitating a greater number of scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1) 1-2 seconds2-5 secondsA sufficient relaxation delay is crucial for ensuring accurate signal integration, which is the basis of quantitative analysis.

3. Data Analysis and Interpretation:

  • ¹H NMR:

    • Chemical Shift (δ): The position of each signal reveals the electronic environment of the protons. The aromatic protons of this compound will typically resonate in the downfield region (7-9 ppm).

    • Integration: The area under each peak is proportional to the number of protons it represents, which should be consistent with the expected structure.

    • Coupling Constants (J): The splitting patterns of the signals provide information about adjacent protons, which is vital for confirming the connectivity of the molecule.

    • Impurity Detection: The presence of small, unassigned peaks can indicate impurities. Residual solvents and starting materials have characteristic signals that can often be readily identified.

  • ¹³C NMR:

    • The spectrum should display a single peak for each unique carbon atom in the this compound molecule.

    • The chemical shifts of the carbon signals provide further structural confirmation.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_data_nmr Spectral Analysis weigh_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire_1h Acquire ¹H NMR Spectrum transfer_nmr->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process_fid Process FID acquire_13c->process_fid analyze_shifts Analyze Chemical Shifts process_fid->analyze_shifts analyze_integrals Analyze Integrations process_fid->analyze_integrals analyze_coupling Analyze Coupling process_fid->analyze_coupling identify_impurities Identify Impurity Signals process_fid->identify_impurities

Fig. 2: A procedural diagram for the structural and purity verification of this compound via NMR spectroscopy.

A Symbiotic Approach: Integrating HPLC and NMR for Unambiguous Purity Validation

While powerful individually, HPLC and NMR are most effective when used in a complementary fashion to provide a comprehensive and self-validating assessment of purity.

Logic_Diagram cluster_hplc HPLC Analysis cluster_nmr NMR Analysis synthesis Synthesized this compound hplc_analysis Separates components based on polarity synthesis->hplc_analysis nmr_analysis Provides detailed structural information synthesis->nmr_analysis hplc_quant Quantifies relative amounts of all components final_purity Comprehensive Purity Assessment hplc_quant->final_purity nmr_ident Identifies the main component and any impurities nmr_ident->final_purity

Fig. 3: The synergistic logic of employing both HPLC and NMR for a comprehensive purity determination of synthesized compounds.

The integration of data from both techniques provides a powerful validation workflow:

  • HPLC Detects an Impurity: The chromatogram reveals a minor peak, indicating the presence of a substance with a different polarity than this compound.

  • NMR Identifies the Impurity: The ¹H NMR spectrum may show a set of signals that do not correspond to the desired product but are characteristic of a known starting material or a likely by-product.

  • Confident Purity Assessment: By combining the quantitative data from HPLC (e.g., the impurity is present at a level of 2.1%) with the structural identification from NMR, a complete and defensible assessment of the sample's purity is achieved.

Conclusion: A Commitment to Scientific Rigor

References

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  • Benchchem. Preventing side reactions in Buchwald-Hartwig amination with Tbuxphos Pd G3.
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  • ChemSrc. This compound. Published May 20, 2025.
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A Comparative Analysis of 5H-Benzo[b]carbazole and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, benzocarbazoles represent a pivotal class of compounds, forming the structural core of numerous functional materials and biologically active molecules. Their rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making them prime candidates for applications in organic electronics, photovoltaics, and medicinal chemistry. This guide provides a comprehensive comparative analysis of 5H-Benzo[b]carbazole and its key linear isomers, 11H-Benzo[a]carbazole and 7H-Benzo[c]carbazole. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to select and utilize the optimal isomeric scaffold for their specific applications.

Structural and Physicochemical Properties: A Tale of Three Isomers

The seemingly subtle difference in the fusion position of the additional benzene ring onto the carbazole nucleus gives rise to significant variations in the steric and electronic properties of the three isomers. These differences manifest in their melting points, solubility, and, most notably, their photophysical and electrochemical characteristics.

Table 1: Comparison of Physicochemical Properties of Benzocarbazole Isomers

Property11H-Benzo[a]carbazoleThis compound7H-Benzo[c]carbazole
CAS Number 239-01-0243-28-7[1]205-25-4[2]
Molecular Formula C₁₆H₁₁NC₁₆H₁₁N[1]C₁₆H₁₁N[2]
Molecular Weight 217.27 g/mol 217.27 g/mol [3][4]217.27 g/mol
Melting Point (°C) 226-231[5]~330-331[3]134-138[6]
Appearance Powder to crystal[5]Solid[3]White to light yellow powder/crystal[6]
Solubility Slightly soluble in Acetonitrile and DMSO[5][7]Generally soluble in non-polar solvents like chloroform and cyclohexane; poorly soluble in polar solvents like ethanol[8].Soluble in common organic solvents like THF, chloroform.

The linear annulation in this compound results in the most extended π-conjugation, which is reflected in its significantly higher melting point, suggesting stronger intermolecular π-π stacking interactions in the solid state. In contrast, the more angular structures of the [a] and [c] isomers lead to lower melting points. The solubility of these compounds generally follows the "like dissolves like" principle, with better solubility in non-polar organic solvents.[7][8]

Spectroscopic Fingerprints: Unraveling Electronic Differences

The isomeric arrangement profoundly influences the electronic transitions within the molecules, leading to distinct absorption and emission spectra.

Table 2: Comparative Spectroscopic Data of Benzocarbazole Isomers

Spectroscopic Property11H-Benzo[a]carbazoleThis compound7H-Benzo[c]carbazole
UV-Vis Abs (λmax, nm) ~298, ~340[9]~292, 323326, 361[9]
Fluorescence (λem, nm) Not explicitly found410-521 (for derivatives)[10]~390 (in THF)[9]
Photoluminescence Quantum Yield (ΦPL) Data not readily availableUp to 62% (for derivatives)[10]Data not readily available

Note: Spectroscopic data can vary depending on the solvent and substitution on the core structure.

As illustrated in Table 2, a red-shift in the absorption and emission maxima is observed when moving from the less conjugated systems to the more extended π-system of this compound derivatives. Benzo[c]carbazole exhibits a red-shifted absorption compared to Benzo[a]carbazole, indicating a more extended effective conjugation in the [c] isomer.[9] The photoluminescence quantum yields of this compound derivatives can be quite high, reaching up to 62%, making them attractive for optoelectronic applications.[10]

Electrochemical Properties and Frontier Molecular Orbitals

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for designing materials for organic electronics. These can be experimentally determined using cyclic voltammetry and correlated with computational studies.

G a_homo HOMO a_lumo LUMO a_homo->a_lumo b_homo HOMO b_lumo LUMO b_homo->b_lumo Smaller Energy Gap c_homo HOMO c_lumo LUMO c_homo->c_lumo Intermediate Energy Gap G start Aryl Halide + Aryl Boronic Acid suzuki Suzuki Coupling (Pd catalyst) start->suzuki biaryl 2-Amino-2'-nitrobiphenyl derivative suzuki->biaryl cadogan Cadogan Cyclization (P(OEt)₃) biaryl->cadogan carbazole Substituted Benzocarbazole cadogan->carbazole

Figure 2: General workflow for benzocarbazole synthesis via Suzuki coupling.

Biological Activity: A Arena of Isomeric Differentiation

The isomeric form of benzocarbazoles plays a crucial role in their interaction with biological targets, leading to distinct pharmacological profiles.

Anticancer Potential

Carbazole derivatives are well-known for their anticancer properties, which often stem from their ability to intercalate DNA, inhibit topoisomerases, or modulate key signaling pathways. The planarity and extended π-system of benzocarbazoles make them particularly interesting in this regard.

  • 11H-Benzo[a]carbazole: Derivatives of this isomer have been shown to interact with the estrogen receptor, suggesting potential applications in hormone-dependent cancers or as endocrine disruptors.

  • This compound: The extended planarity of this isomer makes it an attractive scaffold for DNA intercalators.

  • 7H-Benzo[c]carbazole: This isomer and its derivatives are often studied in the context of carcinogenesis, as they can act as ligands for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can induce metabolic enzymes that may lead to the formation of reactive, DNA-damaging metabolites.

Other Biological Activities

Beyond cancer, carbazole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific isomeric form can influence both the potency and the spectrum of these activities.

G cluster_a 11H-Benzo[a]carbazole cluster_c 7H-Benzo[c]carbazole cluster_b This compound a_target Estrogen Receptor c_target Aryl Hydrocarbon Receptor (AhR) b_target DNA Intercalation

Sources

A Comparative Spectroscopic Guide to 5H-Benzo[b]carbazole and Other Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5H-Benzo[b]carbazole with other key carbazole derivatives. It is designed for researchers, scientists, and professionals in drug development who utilize these heterocyclic compounds in their work. The focus is on the practical application and interpretation of UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure-property relationships that govern the utility of these molecules in materials science and medicinal chemistry.

Introduction: The Versatile Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and pharmacology. Its rigid, planar structure and rich electron density make it an excellent building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a core motif in numerous biologically active compounds. The functionalization of the carbazole core, either through substitution or annulation (the fusion of additional rings), allows for the fine-tuning of its electronic and photophysical properties.

This guide focuses on this compound, a derivative where a benzene ring is fused to the carbazole core, extending the π-conjugated system.[1] To understand the impact of this structural modification, we will compare its spectroscopic characteristics against the parent carbazole and other derivatives, including N-vinylcarbazole and 3,6-dibromocarbazole. This comparative approach will illuminate how different structural features influence the spectroscopic signatures of these compounds.

Fundamentals of Spectroscopic Analysis

A brief overview of the spectroscopic techniques discussed in this guide is essential for interpreting the subsequent data.

  • UV-Visible (UV-Vis) Absorption Spectroscopy : This technique probes the electronic transitions within a molecule.[2][3] The wavelengths of maximum absorbance (λmax) are indicative of the energy required to promote an electron to a higher energy state. Extended π-conjugation, as seen in larger aromatic systems, typically results in a bathochromic (red) shift to longer λmax values.[4]

  • Fluorescence Spectroscopy : This method measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state.[5][6][7] The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence intensity and quantum yield are sensitive to molecular structure and environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[8][9] Chemical shifts (δ), coupling constants (J), and signal integrations reveal the connectivity and chemical environment of atoms within the molecule.

Spectroscopic Profile of this compound

This compound is a solid with a melting point of approximately 330-331°C and a molecular weight of 217.26 g/mol .[1] Its extended aromatic system, formed by the fusion of a benzene ring onto the carbazole framework, is the primary determinant of its unique spectroscopic properties.

  • UV-Vis Absorption : The extended π-conjugation in this compound is expected to result in absorption bands at longer wavelengths compared to the parent carbazole. This red-shift is a direct consequence of the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Fluorescence : As a fluorescent molecule, this compound is utilized in the design of fluorescent probes and in the development of OLEDs.[10] Its emission properties are intrinsically linked to its absorption profile, with the emission spectrum appearing at a longer wavelength than the absorption spectrum.

  • NMR Spectroscopy : The ¹H NMR spectrum of this compound will display a complex set of signals in the aromatic region, corresponding to the eleven protons on the fused ring system. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic rings and the electron-donating character of the nitrogen atom. The ¹³C NMR spectrum will similarly show a series of resonances for the sixteen carbon atoms, with their chemical shifts providing insight into the electronic distribution within the molecule.

Comparative Spectroscopic Analysis

To contextualize the spectroscopic features of this compound, we will compare it with three other carbazole derivatives, each chosen to highlight a specific structural effect.

  • UV-Vis : The absorption spectrum of carbazole in ethanol shows two main absorption bands around 292 nm and 322 nm.[11] These correspond to π-π* transitions within the aromatic system.[12]

  • Fluorescence : Carbazole exhibits fluorescence with an emission peak around 359.5 nm when excited at 310 nm in ethanol.[11]

  • NMR : The ¹H NMR spectrum of carbazole is characterized by signals in the aromatic region, typically between 7.1 and 8.1 ppm.[13][14] The proton on the nitrogen atom (N-H) appears as a broad singlet. The ¹³C NMR spectrum shows distinct signals for the different carbon environments in the molecule.[14][15]

Comparison with this compound : The annulated benzene ring in this compound extends the π-system, leading to a bathochromic shift in both the absorption and emission spectra compared to the parent carbazole. This is a classic example of how increasing the size of the conjugated system lowers the energy of electronic transitions.

  • UV-Vis and Fluorescence : The introduction of a vinyl group at the nitrogen position (N-vinylcarbazole) slightly perturbs the electronic structure of the carbazole core. The spectral features are characteristic of N-substituted carbazoles.[12]

  • NMR : The most significant change in the NMR spectrum of N-vinylcarbazole compared to carbazole is the appearance of signals for the vinyl protons, typically in the range of 4.5 to 7.0 ppm. The absence of the N-H proton signal is also a key differentiator.

Comparison with this compound : While both are derivatives of carbazole, the nature of the modification is different. In N-vinylcarbazole, the substituent is not part of the fused aromatic system, leading to less dramatic shifts in the UV-Vis and fluorescence spectra compared to the annulation in this compound.

  • UV-Vis and Fluorescence : The bromine atoms at the 3 and 6 positions are electron-withdrawing groups, which can influence the electronic transitions.[16] Furthermore, the "heavy atom effect" of bromine can lead to increased intersystem crossing and potentially quench fluorescence.

  • NMR : In the ¹H NMR spectrum of 3,6-dibromocarbazole, the symmetry of the molecule simplifies the spectrum compared to carbazole. The bromine substitution also causes downfield shifts for the adjacent protons. The ¹³C NMR spectrum is also informative, with the carbons attached to bromine showing characteristic chemical shifts.[15]

Comparison with this compound : This comparison highlights the effect of electron-withdrawing substituents versus an extended π-system. The spectroscopic changes in 3,6-dibromocarbazole are primarily due to inductive and resonance effects of the bromine atoms, whereas in this compound, the changes are dominated by the increased conjugation.

Structure-Property Relationships: A Visual Guide

The relationship between the chemical structure of carbazole derivatives and their spectroscopic properties can be visualized as follows:

G cluster_structure Structural Modification cluster_property Spectroscopic Effect Structure Carbazole Core Annulation Annulation (e.g., this compound) Structure->Annulation Extend π-System N_Sub N-Substitution (e.g., N-Vinylcarbazole) Structure->N_Sub Modify N-environment C_Sub C-Substitution (e.g., 3,6-Dibromocarbazole) Structure->C_Sub Introduce Functional Groups Red_Shift Bathochromic (Red) Shift in UV-Vis & Fluorescence Annulation->Red_Shift Minor_Shift Minor Electronic Perturbation N_Sub->Minor_Shift Sub_Effect Substituent Electronic Effects (Inductive/Resonance) C_Sub->Sub_Effect Property Spectroscopic Properties Red_Shift->Property Minor_Shift->Property Sub_Effect->Property

Caption: Influence of structural modifications on the spectroscopic properties of carbazole derivatives.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed in this guide.

  • Sample Preparation : Prepare a dilute solution of the carbazole derivative in a UV-transparent solvent (e.g., ethanol, dichloromethane) in a quartz cuvette. A typical concentration is in the micromolar range.[17] Prepare a blank cuvette containing only the solvent.

  • Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stabilization.[18]

  • Baseline Correction : Record a baseline spectrum with the blank cuvette to subtract the solvent's absorbance.[18][19]

  • Data Acquisition : Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[18]

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup : Turn on the spectrofluorometer. Set the excitation wavelength (λex), typically at or near the absorption maximum of the compound.

  • Data Acquisition : Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.[6]

  • Sample Preparation : Dissolve 5-20 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8][20] Ensure the sample is fully dissolved.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to improve homogeneity.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve Sample in Appropriate Solvent start->dissolve transfer Transfer to Cuvette/NMR Tube dissolve->transfer instrument Instrument Setup (Warm-up, Baseline/Lock & Shim) transfer->instrument acquire Acquire Spectrum instrument->acquire process Process Data (e.g., Fourier Transform) acquire->process analyze Analyze Spectrum (Peak Picking, Integration) process->analyze interpret Structural Interpretation analyze->interpret end End interpret->end

Caption: General experimental workflow for spectroscopic analysis.

Data Summary

The following table summarizes the key spectroscopic data for the discussed carbazole derivatives. Note that these are representative values and can vary with solvent and experimental conditions.

Compoundλabs (nm)λem (nm)Key ¹H NMR Signals (δ, ppm)
Carbazole ~292, 322[11]~360[11]7.1-8.1 (aromatic), broad N-H[13][14]
This compound >322>360Complex aromatic signals
N-Vinylcarbazole ~295, 346[12]>3507.0-8.1 (aromatic), 4.5-7.0 (vinyl)
3,6-Dibromocarbazole VariesVariesSimplified aromatic signals, downfield shifts

Conclusion

The spectroscopic analysis of this compound in comparison to other carbazole derivatives provides a clear illustration of fundamental structure-property relationships. The extension of the π-conjugated system through annulation, as in this compound, results in significant bathochromic shifts in both absorption and emission spectra. In contrast, substitution at the nitrogen or carbon positions leads to more subtle electronic perturbations or effects dictated by the electron-donating or -withdrawing nature of the substituent. A thorough understanding of these spectroscopic signatures is paramount for the rational design of novel carbazole-based materials and therapeutics with tailored photophysical and electronic properties.

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A Comparative Benchmarking Guide to 5H-Benzo[b]carbazole-Based OLEDs for Advanced Display Technologies

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of next-generation display and lighting technologies, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. While significant strides have been made in red and green emitting materials, the development of efficient, stable, and deep-blue emitters remains a critical bottleneck. This guide provides an in-depth comparative analysis of OLEDs based on 5H-Benzo[b]carbazole derivatives, a promising class of materials, benchmarked against other leading blue-emitting technologies. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental data to inform material selection and device design.

The Enduring Challenge of High-Performance Blue OLEDs

The wider energy gap required for blue emission inherently makes these materials more susceptible to degradation, leading to shorter operational lifetimes compared to their red and green counterparts.[1][2] This "blue problem" has driven extensive research into novel molecular architectures that can deliver high efficiency, deep-blue color purity, and robust operational stability.[1][3] Emitter materials for OLEDs have evolved through three distinct generations:

  • 1st Generation (Fluorescence): These emitters are limited by a theoretical maximum internal quantum efficiency (IQE) of 25% because they only utilize singlet excitons for light emission. However, they often exhibit good color purity and longer lifetimes.[4]

  • 2nd Generation (Phosphorescence): By harnessing both singlet and triplet excitons through heavy metal-induced intersystem crossing, phosphorescent OLEDs (PHOLEDs) can achieve a theoretical IQE of 100%. While highly efficient red and green PHOLEDs are commercially available, stable and efficient deep-blue phosphorescent emitters have proven difficult to develop.[1][4]

  • 3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials also have the potential for 100% IQE by converting non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). This is achieved by minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.[4][5]

The Rise of this compound Derivatives

Carbazole-based compounds have long been a cornerstone in the development of OLED materials due to their excellent hole-transporting properties, high thermal stability, and versatile functionalization.[6][7] Fusing a benzene ring to the carbazole core to form this compound extends the π-conjugation, offering a pathway to tune the electronic and photophysical properties for deep-blue emission.[2][6]

The rigid and planar structure of the this compound core contributes to high photoluminescence quantum yields (PLQY) by reducing non-radiative decay pathways.[6] Furthermore, the nitrogen atom and various positions on the aromatic rings provide sites for chemical modification, allowing for the fine-tuning of energy levels, charge transport characteristics, and solid-state packing.[8] These attributes make this compound a compelling scaffold for designing high-performance blue emitters.

Performance Benchmarking: this compound vs. Alternatives

A direct, objective comparison of different classes of OLED emitters is challenging due to the significant impact of device architecture on performance. For this guide, we have collated data from various studies and present a comparative overview of representative high-performing blue OLEDs.

Emitter ClassRepresentative Material/DeviceMax. External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Lifetime (LT₅₀ or LT₉₅)Key AdvantagesKey Disadvantages
Fluorescent Anthracene Derivatives~5-8%(0.15, 0.08)>10,000 hours @ 1000 cd/m² (LT₅₀)Excellent stability, deep-blue emissionLow theoretical efficiency
This compound-based (Fluorescent) BCzB-PPI based non-doped device4.43%(0.159, 0.080)0.242 hours @ 500 cd/m² (LT₅₀)Good color purity, potential for high stabilityEfficiency can be lower than TADF/PhOLEDs, stability needs further improvement
Phosphorescent (PhOLED) Iridium(III) complex-based~22.3%(0.14, 0.13)~100 hours @ 1000 cd/m² (LT₅₀)High efficiencyPoor stability, use of expensive and rare metals
Thermally Activated Delayed Fluorescence (TADF) DPEPO-hosted device29.6%(0.12, 0.20)Not widely reported, but generally shorter than fluorescentHigh theoretical efficiency, metal-freeOften broader emission spectra, stability is a concern
Hyperfluorescence (HF) TADF-sensitized fluorescent emitter35.4%Deep-blueImproved stability over pure TADFHigh efficiency and good color purityComplex device structure

Data compiled from: [5][8][9]

Analysis:

  • Efficiency: this compound-based fluorescent emitters, while promising, currently demonstrate efficiencies that are generally lower than state-of-the-art phosphorescent and TADF devices. However, their performance is competitive within the fluorescent emitter class.

  • Color Purity: As shown in the table, this compound derivatives can achieve deep-blue emission with CIE coordinates comparable to other leading technologies.[9] The rigid molecular structure helps in achieving narrow emission spectra, which is crucial for high-quality displays.

  • Stability: While fluorescent emitters, in general, offer better stability than their phosphorescent and TADF counterparts, the reported lifetime for the specific this compound device is relatively short.[8] This highlights a key area for further molecular engineering and device optimization. Recent breakthroughs in hyperfluorescent OLEDs, which combine a TADF sensitizer with a fluorescent emitter, have shown promise for enhancing both efficiency and stability, a strategy that could be beneficial for this compound-based emitters.

Experimental Section: A Guide to Synthesis, Fabrication, and Characterization

To provide a practical framework for researchers, this section outlines a representative experimental workflow for the development and evaluation of this compound-based OLEDs.

Synthesis of a Representative this compound Derivative

The synthesis of functionalized this compound derivatives often involves multi-step reactions. A common approach is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to introduce various substituents.[10] Below is a generalized, illustrative synthesis protocol.

Illustrative Synthesis Workflow

cluster_synthesis Synthesis of a Functionalized this compound Emitter Start Starting Materials: 2,3-dibromo-1,4-naphthoquinone and an appropriate boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) to form a brominated intermediate Start->Suzuki_Coupling Buchwald_Hartwig Double Buchwald-Hartwig Amination (Pd catalyst, ligand, base) with a substituted aniline Suzuki_Coupling->Buchwald_Hartwig Final_Product Purification (Column chromatography, recrystallization, sublimation) to yield the final this compound derivative Buchwald_Hartwig->Final_Product

Caption: A generalized synthetic pathway for this compound derivatives.

Detailed Protocol (Conceptual):

  • Synthesis of the Brominated Intermediate: A Suzuki-Miyaura coupling reaction is performed between 2,3-dibromo-1,4-naphthoquinone and a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like toluene/water. The reaction mixture is heated under an inert atmosphere.

  • Double Buchwald-Hartwig Amination: The resulting brominated intermediate is then reacted with a substituted aniline via a double Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., K₂CO₃) in a high-boiling point solvent like toluene or DMSO. The reaction is heated under an inert atmosphere.

  • Purification: The crude product is purified using column chromatography on silica gel. Further purification can be achieved by recrystallization from appropriate solvents. For OLED applications, final purification by temperature-gradient sublimation is crucial to achieve the high purity required for device fabrication.

For a detailed, specific protocol, refer to peer-reviewed literature on the synthesis of this compound-6,11-diones.[11]

OLED Fabrication

A standard multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The organic layers and the metal cathode are deposited sequentially in a high-vacuum thermal evaporation system.

OLED Fabrication Workflow

cluster_fabrication OLED Fabrication Process Substrate_Cleaning ITO Substrate Cleaning (Detergent, DI water, acetone, isopropanol sonication) Plasma_Treatment UV-Ozone or Oxygen Plasma Treatment Substrate_Cleaning->Plasma_Treatment HIL_Deposition Hole Injection Layer (HIL) Deposition Plasma_Treatment->HIL_Deposition HTL_Deposition Hole Transport Layer (HTL) Deposition HIL_Deposition->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition (Host doped with this compound emitter) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition EML_Deposition->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition ETL_Deposition->EIL_Deposition Cathode_Deposition Metal Cathode Deposition EIL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

Caption: A standard workflow for the fabrication of multi-layer OLEDs.

Step-by-Step Methodology:

  • Substrate Preparation: ITO-coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: The device is fabricated by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The organic layers are deposited in the following sequence:

    • Hole Injection Layer (HIL), e.g., HAT-CN.

    • Hole Transport Layer (HTL), e.g., NPB or TAPC.

    • Emissive Layer (EML): A host material (e.g., mCP) is co-evaporated with the this compound-based emitter at a specific doping concentration (e.g., 5-10 wt%).

    • Electron Transport Layer (ETL), e.g., TPBi.

  • Cathode Deposition: An electron injection layer (EIL) of LiF or Liq is deposited, followed by a metal cathode (e.g., Al).

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a set of standardized measurements.[12]

OLED Characterization Workflow

cluster_characterization OLED Performance Characterization JVL_Measurement Current Density-Voltage-Luminance (J-V-L) Measurement EL_Spectra Electroluminescence (EL) Spectra and CIE Coordinate Measurement JVL_Measurement->EL_Spectra EQE_Calculation External Quantum Efficiency (EQE) Calculation JVL_Measurement->EQE_Calculation EL_Spectra->EQE_Calculation Lifetime_Testing Operational Lifetime Measurement EQE_Calculation->Lifetime_Testing

Caption: Key steps in the characterization of OLED performance.

Methodologies:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a programmable voltage-current source and a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded at various driving voltages to assess the color stability. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from these spectra.[12]

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: The device is subjected to a constant current density, and the luminance is monitored over time. The lifetime is typically reported as LT₅₀ (the time for the luminance to decay to 50% of its initial value) or LT₉₅ (95% of initial luminance).[4]

Future Outlook and Conclusion

This compound-based materials represent a promising avenue for the development of high-performance blue OLEDs. Their rigid molecular structure and tunable electronic properties offer a solid foundation for achieving deep-blue emission with good color purity. However, to compete with the leading TADF and emerging hyperfluorescent technologies, further research is needed to enhance their efficiency and, critically, their operational stability.

Future molecular design strategies should focus on:

  • Improving Photoluminescence Quantum Yield: Introducing bulky substituents to suppress aggregation-caused quenching in the solid state.

  • Enhancing Stability: Incorporating robust chemical bonds and designing molecules with high glass transition temperatures (Tg) to improve morphological stability.

  • Optimizing Device Architecture: Exploring novel host materials and device structures that promote balanced charge injection and transport, and efficient energy transfer to the this compound emitter.

The development of standardized testing protocols and device architectures will be crucial for enabling direct and objective comparisons between different classes of blue emitters, thereby accelerating the discovery of materials that can finally solve the "blue problem" in OLED technology.

References

  • A Comparative Guide to High-Performance Blue Emitter and Host Materials in OLEDs. Benchchem. Accessed January 1, 2026.
  • Recent advances of the emitters for high performance deep-blue organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Accessed January 1, 2026.
  • Researchers Discover Breakthrough for Brighter, More Stable, Energy-Efficient Blue OLEDs. Tech Times. Published February 13, 2024.
  • Advances in High-Efficiency Blue OLED Materials. MDPI. Published September 13, 2024.
  • Researchers design the world's highest-efficiency narrow-emission deep-blue TADF OLED emitter. OLED-Info. Published July 3, 2023.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Published June 28, 2023.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Accessed January 1, 2026.
  • How to evaluate the performance of OLED?. Tailor Pixels. Accessed January 1, 2026.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
  • The Chemistry of this compound: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 1, 2026.
  • Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. Accessed January 1, 2026.
  • P‐120: Accelerated Lifetime Testing and Degradation Mechanisms of a Blue TADF OLED. SID Symposium Digest of Technical Papers. Published August 10, 2025.
  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. Request PDF. Accessed January 1, 2026.
  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. PubMed. Published November 13, 2024.
  • A Comparative Analysis of High-Performance Blue Emitters for Organic Light-Emitting Diodes (OLEDs). Benchchem. Accessed January 1, 2026.
  • Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing). Accessed January 1, 2026.
  • CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
  • A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. Request PDF. Accessed January 1, 2026.
  • ChemInform Abstract: Novel Synthesis of 5-Substituted this compound-6,11-diones via Double Buchwald—Hartwig Reaction.
  • Status and Challenges of Blue OLEDs: A Review. PMC - PubMed Central. Accessed January 1, 2026.
  • Poly(2,7-carbazole)s: Structure−Property Relationships. Accounts of Chemical Research. Accessed January 1, 2026.
  • Highly efficient orange and deep-red organic light emitting diodes with long operational lifetimes using carbazole–quinoline based bipolar host materials. RSC Publishing. Accessed January 1, 2026.
  • A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C (RSC Publishing). Accessed January 1, 2026.
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
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A Senior Application Scientist's Guide to the Cytotoxicity of 5H-Benzo[b]carbazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[b]carbazole Scaffold

In the landscape of oncological research, the search for novel chemical entities with potent and selective anticancer activity is perpetual. The carbazole skeleton, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] These molecules are known to exert their anticancer effects through various mechanisms, including DNA intercalation, cell cycle arrest, and the induction of apoptosis.[3][4]

This guide focuses specifically on the 5H-Benzo[b]carbazole moiety, a fused-ring system that extends the carbazole core with a benzene ring.[5] This structural modification offers a unique template for developing novel cytotoxic agents. We will objectively compare the performance of various derivatives, provide the experimental data supporting these comparisons, and detail the robust methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Comparative Cytotoxicity of Carbazole Derivatives

The efficacy of a potential anticancer compound is quantified by its IC50 value—the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against a panel of human cancer cell lines. This comparative data is crucial for identifying lead compounds and understanding their spectrum of activity.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference Compound
Compound 14a (o-vanillin derived) A875Human Melanoma9.77 ± 8.325-FU
7901Gastric Adenocarcinoma11.8 ± 1.265-FU
Compound 36a (Palindromic) HCT-116Colon Carcinoma0.48 ± 0.06Etoposide
U87-MGGlioblastoma2.19 ± 0.30Etoposide
Compound 4 (5,8-Dimethyl-9H-carbazole) MDA-MB-231Triple-Negative Breast Cancer0.73 ± 0.74Ellipticine
Compound 10 (Carbazole derivative) MCF-7Breast Adenocarcinoma6.445-FU
HepG2Hepatocellular Carcinoma7.685-FU
HeLaCervical Carcinoma10.095-FU
LCY-2-CHO CEMT-cell Leukemia~1.0N/A
HL-60Myeloid Leukemia~10.0N/A

Data synthesized from multiple studies to provide a comparative overview.[1][2][3][6][7]

Expert Analysis: The data reveals that structural modifications to the carbazole scaffold significantly impact cytotoxic potency and selectivity. For instance, palindromic derivative 36a shows remarkable sub-micromolar activity against the HCT-116 colon cancer cell line.[3] Similarly, derivative 4 is highly effective against the aggressive triple-negative breast cancer cell line MDA-MB-231.[2] It is noteworthy that some derivatives, like LCY-2-CHO, exhibit selectivity for hematopoietic cancer cells over adherent solid tumor cells, highlighting the potential for targeted therapies.[7]

Mechanisms of Action: Inducing Programmed Cell Death

The cytotoxic effects of many this compound derivatives are not merely cytostatic but are rooted in the induction of apoptosis, or programmed cell death. This is a critical feature for an effective anticancer agent, as it ensures the orderly elimination of malignant cells. Key mechanisms include:

  • Topoisomerase Inhibition : Several carbazole derivatives function as topoisomerase poisons.[4] They stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks that trigger cell cycle arrest and apoptosis.[2][4]

  • Mitochondrial (Intrinsic) Pathway Activation : A common mechanism involves the disruption of the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytoplasm, a point-of-no-return in the apoptotic cascade.[7]

  • Caspase Cascade Execution : Released cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-9 and caspase-3). These enzymes execute the apoptotic program by cleaving essential cellular proteins, leading to the characteristic morphological changes of apoptosis.[7]

The following diagram illustrates the intrinsic apoptotic pathway commonly activated by these compounds.

G cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Compound This compound Derivative Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 -> Active Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 -> Active Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound derivatives.

Experimental Protocols: A Framework for Self-Validating Cytotoxicity Assessment

To ensure data is reliable and reproducible, standardized and well-controlled assays are paramount. The following protocols represent the gold standard for in vitro cytotoxicity and apoptosis analysis.

General Experimental Workflow

The diagram below outlines the typical workflow for screening the cytotoxic potential of novel compounds.

Caption: Standard workflow for in vitro cytotoxicity screening of novel compounds.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable estimate of cell biomass and, by extension, cell viability.[8][9] It is a robust and highly reproducible endpoint assay.

Principle: Sulforhodamine B, a bright pink dye, binds electrostatically to basic amino acid residues in cellular proteins under mildly acidic conditions.[10] The amount of bound dye is directly proportional to the total protein mass.[9]

Materials:

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[11]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[10]

    • Scientist's Note: Fixation with TCA precipitates proteins and adheres the cells to the bottom of the well, preventing cell loss during subsequent washing steps.

  • Washing: Carefully discard the TCA. Wash the plate five times with 200 µL of 1% acetic acid to remove unbound dye.[10] Allow the plate to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Final Wash: Quickly discard the SRB solution and wash the plates again five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Ensure plates are completely dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[8]

  • Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.[9][11]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry

This assay is the gold standard for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.[12]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • Phosphate-buffered saline (PBS)

  • 10X Binding Buffer (e.g., 100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at the desired concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well into a flow cytometry tube.

  • Washing: Centrifuge the cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS.[13]

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

    • Scientist's Note: The binding of Annexin V to PS is calcium-dependent. Therefore, all washes and incubations must be performed in a calcium-containing binding buffer. Avoid any buffers containing chelators like EDTA.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The derivatives discussed demonstrate potent cytotoxic activity across a range of cancer cell lines, often through the targeted induction of apoptosis via the intrinsic mitochondrial pathway.[7] The provided protocols offer a robust framework for researchers to validate these findings and screen new chemical entities with confidence.

Future research should focus on optimizing the structure-activity relationship to enhance both potency and selectivity, thereby minimizing potential off-target toxicity. Further investigation into their in vivo efficacy and pharmacokinetic profiles will be essential steps in translating these promising laboratory findings into clinically viable cancer treatments.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Retrieved from [Link]

  • Frontiers. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic in. Retrieved from [Link]

  • ResearchGate. (2016). Docking, Synthesis and Anticancer Activity of Some Newer Carbazole Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Properties and Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of carbazole derivatives with known anticancer mode of action. Retrieved from [Link]

  • PubMed. (2005). Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

  • PubMed. (2016). Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line. Retrieved from [Link]

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A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for determining the absolute purity of 5H-Benzo[b]carbazole. It is intended for researchers, scientists, and drug development professionals who require highly accurate and traceable purity assessments. The guide will compare qNMR with other common chromatographic and thermal analysis techniques, offering experimental insights and data to support the selection of the most appropriate analytical method.

The Critical Role of Absolute Purity in Pharmaceutical Development

In the journey of a drug from discovery to market, the unambiguous determination of a compound's purity is a cornerstone of quality control and regulatory compliance. For novel heterocyclic compounds like this compound, which serve as building blocks in medicinal chemistry, establishing absolute purity is not merely a procedural step but a fundamental requirement. Absolute purity, expressed as a mass fraction (e.g., g/kg), directly impacts dosing accuracy, toxicity studies, and the validation of other analytical methods.

Unlike relative purity assessments provided by techniques like High-Performance Liquid Chromatography (HPLC), which determine the percentage of the main component relative to detected impurities, absolute purity methods provide a direct measurement of the analyte's mass fraction without relying on a reference standard of the same compound. Among the available analytical techniques, quantitative NMR (qNMR) has emerged as a powerful and universally applicable primary ratio method of analysis, as recognized by leading pharmacopeias and metrological institutes.

The Principle of qNMR: A Primary Ratio Method

The strength of qNMR lies in its direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. This fundamental principle allows for the direct comparison of the molar ratio between an analyte and a co-dissolved internal standard of known purity and weight.

The purity of the analyte (PurityAnalyte) can be calculated using the following master equation:

PurityAnalyte = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

Where:

  • I : Integral area of the signal for the analyte or standard

  • N : Number of protons generating the signal

  • MW : Molar mass of the analyte or standard

  • m : Mass of the analyte or standard

  • PurityStd : Purity of the internal standard

This equation underscores why qNMR is a primary method: it determines the quantity of the analyte by ratioing its signal to that of a standard, relying on fundamental constants and well-characterized properties (molar mass, proton count) rather than a like-for-like comparison.

Experimental Protocol: Absolute Purity of this compound by ¹H-qNMR

This section details a robust, self-validating protocol for determining the absolute purity of this compound.

Rationale for Key Experimental Choices
  • Analyte Signal Selection: For this compound (Molar Mass: 217.27 g/mol ), several aromatic protons are available. The ideal signal should be well-resolved, free from overlap with impurity or solvent signals, and represent a known number of protons.

  • Internal Standard (IS) Selection: The choice of IS is critical. Maleic acid (Molar Mass: 116.07 g/mol ) is a suitable option here.

    • Traceability: It is available as a certified reference material (CRM) with a well-documented purity value.

    • Signal Position: Its olefinic protons resonate around 6.3 ppm, an area typically clear of signals from aromatic compounds like this compound.

    • Stability: It is non-volatile and stable in solution.

    • Simplicity: It has a simple spectrum with two protons giving a single sharp peak.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It effectively dissolves both the non-polar carbazole analyte and the polar maleic acid standard, and its residual proton signals do not interfere with the signals of interest.

Step-by-Step Workflow
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of certified maleic acid into a tared vial using an analytical balance. Record the mass to at least 0.01 mg.

    • Dissolve the maleic acid in a precise volume (e.g., 1.00 mL) of DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a separate tared vial.

    • Add a precise volume (e.g., 0.50 mL) of the internal standard stock solution to this vial.

    • Add an additional 0.50 mL of pure DMSO-d₆ to ensure complete dissolution and achieve the desired concentration.

    • Vortex the sample for 1 minute to ensure homogeneity.

  • NMR Data Acquisition:

    • Transfer the solution to a high-precision NMR tube.

    • Acquire the ¹H-NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Crucial Acquisition Parameters:

      • Pulse Angle: Set to a 90° pulse to ensure maximum signal for all nuclei.

      • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard's signals of interest. A value of 30-60 seconds is often sufficient and ensures complete relaxation, preventing signal saturation which would lead to inaccurate integrals.

      • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline correction manually to ensure the accuracy of the integration.

    • Integrate the selected signals for this compound and maleic acid. Define the integral of the IS (e.g., the maleic acid peak at ~6.3 ppm) to a fixed value (e.g., 2.00, representing its two protons).

    • Use the master equation to calculate the absolute purity of this compound.

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Weigh Analyte (this compound) weigh_is 2. Weigh Internal Std (Maleic Acid CRM) dissolve 3. Dissolve in DMSO-d6 homogenize 4. Homogenize (Vortex) nmr_tube 5. Transfer to NMR Tube homogenize->nmr_tube Transfer acquire 6. Acquire Spectrum (d1 > 5*T1) nmr_tube->acquire process 7. Phase/Baseline Correction acquire->process Analyze integrate 8. Integrate Signals process->integrate calculate 9. Calculate Purity (Master Equation) integrate->calculate result Absolute Purity (%) calculate->result

Caption: Workflow for qNMR absolute purity determination.

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used techniques for purity analysis.

Overview of Alternatives
  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates components of a mixture based on their differential partitioning between a mobile and stationary phase. Purity is typically reported as a relative percentage based on the area of the main peak versus the total area of all detected peaks (Area % method). It requires a highly pure reference standard of the analyte for quantitative mass balance analysis.

  • Gas Chromatography (GC): Similar to HPLC but used for volatile and thermally stable compounds. Separation occurs in the gas phase. It is also primarily a relative purity method unless calibrated with a certified standard.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For high-purity crystalline compounds, it can estimate absolute purity based on the melting point depression caused by impurities.

Head-to-Head Performance Comparison
FeatureqNMR HPLC (UV detection) GC (FID detection) DSC
Method Type Primary Ratio Method (Absolute)Relative (Area %) or requires specific standardRelative (Area %) or requires specific standardAbsolute (based on thermal properties)
Reference Standard Requires a certified internal standard (structurally different)Requires a certified standard of the same analyte for mass balanceRequires a certified standard of the same analyte for mass balanceDoes not require a chemical standard
Accuracy & Traceability Very High, directly traceable to SI units via CRMModerate to High (dependent on reference standard purity)Moderate to High (dependent on reference standard purity)Moderate (highly dependent on sample crystallinity and impurity type)
Universality Universal (any soluble compound with NMR-active nuclei)Dependent on analyte having a chromophoreLimited to volatile and thermally stable compoundsLimited to high-purity (>98.5%), crystalline, non-decomposing solids
Precision High (RSD < 1%)Very High (RSD < 0.5%)Very High (RSD < 0.5%)Low to Moderate (RSD 1-5%)
Impurity Detection Detects all proton-containing impuritiesOnly detects impurities with a UV chromophoreOnly detects volatile impuritiesOnly detects eutectic impurities that are soluble in the melt
Sample Throughput Low to ModerateHighHighLow
Illustrative Data: Purity of a this compound Batch

The following table presents hypothetical but realistic purity data for a single batch of this compound, illustrating the insights each technique provides.

Analytical MethodResultInterpretation & Insights
qNMR 98.8% w/w Provides the most accurate mass fraction of the analyte. This value is considered the benchmark for absolute purity.
HPLC (Area %) 99.5%This value is higher because a non-chromophoric impurity (e.g., residual solvent like hexane) is present but not detected by the UV detector.
GC (Area %) 99.2%Detects a small volatile impurity missed by HPLC, resulting in a slightly lower purity value, but still misses non-volatile impurities.
DSC 98.5%The result is lower due to the presence of an amorphous fraction or an impurity that forms a solid solution, violating the assumptions of the van't Hoff equation used for calculation.

This data highlights the orthogonal nature of these techniques. HPLC may overestimate purity if "invisible" impurities are present, while DSC is highly sensitive to the sample's physical properties. qNMR provides a holistic and accurate measure of purity, as it is generally agnostic to the structure of impurities, as long as their signals do not overlap with the signals of interest.

Decision Logic for Method Selection

Method_Selection start Purity Analysis Required q1 Need Absolute Purity (Mass Fraction)? start->q1 q3 Need to Quantify Known Impurities? q1->q3 No qnmr Use qNMR q1->qnmr Yes q2 Analyte is >98.5% & Crystalline? q2->qnmr No dsc Consider DSC q2->dsc Yes hplc_gc Use HPLC/GC (Area %) q3->hplc_gc No (Relative Purity OK) hplc_gc_quant Use HPLC/GC with Certified Standards q3->hplc_gc_quant Yes qnmr->q2 Orthogonal Check

Caption: Decision tree for selecting a purity determination method.

Conclusion: The Authoritative Power of qNMR

For the absolute purity determination of key pharmaceutical intermediates like this compound, qNMR stands out as an unparalleled analytical technique. Its status as a primary method, free from the requirement of a structurally identical reference standard, provides a direct, accurate, and traceable measurement of the analyte's mass fraction. While chromatographic and thermal methods are indispensable for impurity profiling and relative quantification, they do not offer the same level of confidence for absolute purity assessment.

By integrating a well-designed qNMR protocol into the analytical workflow, researchers and drug development professionals can establish a solid foundation of quality for their compounds, ensuring data integrity from early-stage research through to regulatory submission.

References

  • Title: The validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: The Role of qNMR in the Characterization of new Certified Reference Materials Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: ¹H and ¹³C NMR Reference Data for Common Laboratory Solvents and Impurities Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Good Practice Guide for Accurate Quantitative NMR Measurements Source: LGC (UK's National Measurement Laboratory) URL: [Link]

Comparing the charge transport properties of 5H-Benzo[b]carbazole and other hole-transporting materials

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Charge Transport Properties of Carbazole-Based Hole-Transporting Materials

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, particularly in the development of high-performance devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a pivotal role. This layer facilitates the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode, significantly influencing device efficiency, stability, and overall performance. While materials like Spiro-OMeTAD and PTAA have become benchmarks in the field, the search for novel, cost-effective, and highly efficient hole-transporting materials (HTMs) is a continuous endeavor.

Key Performance Metrics for Hole-Transporting Materials

To objectively compare different HTMs, several key performance metrics are considered:

  • Hole Mobility (μh): This parameter quantifies the ease with which holes move through the material under an applied electric field. Higher hole mobility is generally desirable for efficient charge extraction and to minimize charge recombination, thereby enhancing device performance.

  • Highest Occupied Molecular Orbital (HOMO) Energy Level: The HOMO level of the HTM needs to be well-aligned with the valence band of the active layer (e.g., the perovskite in a solar cell) to ensure efficient hole injection with minimal energy loss.[3]

  • Thermal Stability: The ability of the material to withstand high temperatures without degrading is crucial for the long-term operational stability of electronic devices.[4][5]

Comparative Analysis of Charge Transport Properties

The following table summarizes the key charge transport properties of selected carbazole-based HTMs alongside the benchmark materials, Spiro-OMeTAD and PTAA. This data provides a quantitative basis for comparing their potential performance in electronic devices.

MaterialHole Mobility (μh) (cm²/Vs)HOMO Level (eV)Decomposition Temp. (Td) (°C)
Carbazole Derivatives
V1209, V1221, V1225~10⁻⁵-430-440
KZRD---
spiro-PS3.48 x 10⁻³--
spiro-CN1.04 x 10⁻³--
DCZH--5.26-
Benchmark HTMs
Spiro-OMeTAD4.71 x 10⁻⁴ - 2 x 10⁻⁴-5.15 - -5.22~417
PTAA~4 x 10⁻³-5.23 - -5.39>400

Note: The values presented are representative and can vary depending on the specific experimental conditions, including the measurement technique, device architecture, and the presence of dopants.

From the data, it is evident that carbazole derivatives exhibit a wide range of hole mobilities, with some, like spiro-PS and spiro-CN, demonstrating values higher than that of Spiro-OMeTAD.[6] The thermal stability of carbazole-based materials is also noteworthy, with decomposition temperatures often exceeding 400°C, indicating their suitability for applications requiring robust thermal performance.[2][7] The HOMO levels of carbazole derivatives can be tuned through chemical modification, allowing for the optimization of energy level alignment with various active materials.[8]

Experimental Methodologies for Characterizing Hole-Transporting Materials

To ensure the scientific integrity of the comparative data, it is crucial to understand the experimental techniques used for characterization. The following sections provide detailed, step-by-step methodologies for the key experiments.

Space-Charge Limited Current (SCLC) for Hole Mobility Measurement

The SCLC method is a widely used technique to determine the charge carrier mobility in organic semiconductors.[6] It involves fabricating a single-carrier device and analyzing its current-voltage (I-V) characteristics in the dark.

Experimental Protocol:

  • Device Fabrication:

    • A hole-only device is fabricated with the structure: Substrate/Anode/HTM/Cathode.

    • The anode should have a high work function (e.g., ITO, PEDOT:PSS) to facilitate efficient hole injection.

    • The cathode should have a low work function (e.g., Al, Ca) to block electron injection.

  • I-V Measurement:

    • The I-V characteristics of the device are measured in the dark using a source-measure unit.

    • The voltage is swept from zero to a sufficiently high value to observe the SCLC regime.

  • Data Analysis:

    • The current density (J) is plotted against the square of the applied voltage (V²).

    • In the SCLC regime, the J-V relationship is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μh is the hole mobility, V is the applied voltage, and L is the thickness of the HTM layer.

    • The hole mobility (μh) is extracted from the slope of the linear region of the J vs. V² plot.

dot graph TD { A[Device Fabrication: Substrate/Anode/HTM/Cathode] --> B[I-V Measurement in Dark]; B --> C[Plot J vs. V²]; C --> D[Identify SCLC Regime (Linear Region)]; D --> E[Extract Hole Mobility using Mott-Gurney Law]; } caption: "Workflow for SCLC Measurement"

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.[9]

Experimental Protocol:

  • Sample Preparation:

    • A solution of the HTM is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Measurement:

    • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis:

    • The onset oxidation potential (E_ox) is determined from the cyclic voltammogram.

    • The HOMO energy level is calculated using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • The LUMO level can be estimated from the onset reduction potential or by adding the optical bandgap (determined from UV-Vis spectroscopy) to the HOMO level.

dot graph TD { A[Prepare HTM Solution with Electrolyte] --> B[Three-Electrode CV Measurement]; B --> C[Determine Onset Oxidation Potential (E_ox)]; C --> D[Calculate HOMO Level vs. Fc/Fc⁺]; } caption: "Workflow for CV Measurement"

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.[10][11]

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the HTM powder is placed in a TGA sample pan.

  • TGA Measurement:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis:

    • A TGA thermogram is generated, plotting the percentage of weight loss versus temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss occurs.

dot graph TD { A[Place HTM Sample in TGA Pan] --> B[Heat at a Constant Rate under N₂]; B --> C[Monitor Weight Loss vs. Temperature]; C --> D[Determine Decomposition Temperature (Td)]; } caption: "Workflow for TGA Measurement"

Conclusion

The carbazole scaffold, as exemplified by its various derivatives, presents a compelling platform for the design of next-generation hole-transporting materials. While direct experimental data for 5H-Benzo[b]carbazole remains elusive, the broader class of carbazole-based HTMs demonstrates competitive and often superior charge transport properties compared to the established benchmarks, Spiro-OMeTAD and PTAA. Their high hole mobilities, tunable energy levels, and excellent thermal stabilities make them highly attractive for a range of organic electronic applications. The continued exploration and functionalization of the carbazole core are expected to yield even more efficient and robust HTMs, paving the way for further advancements in OLEDs, perovskite solar cells, and other emerging technologies. The experimental protocols detailed in this guide provide a standardized framework for the characterization and comparison of these promising materials, ensuring the generation of reliable and reproducible data within the research community.

References

Sources

A Comparative Guide to the Antifungal and Antibacterial Efficacy of 5H-Benzo[b]carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds with potent antimicrobial properties is of paramount importance. Among these, carbazole derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive comparison of the antifungal and antibacterial activities of 5H-Benzo[b]carbazole derivatives against standard therapeutic agents, supported by experimental data and standardized protocols.

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of multidrug-resistant pathogens necessitates a departure from conventional antibiotic discovery pipelines. The chemical versatility of heterocyclic compounds offers a rich landscape for the development of new drugs. Carbazole and its derivatives, a group of aromatic heterocyclic compounds, have garnered considerable attention for their wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] The unique electronic and charge-transport properties of the carbazole nucleus, coupled with the ease of introducing various functional groups, make it an attractive scaffold for medicinal chemists.[1][4]

This guide will focus specifically on this compound derivatives, a class of carbazoles with a fused benzene ring that has shown potential as a core structure for antimicrobial agents. We will delve into their comparative efficacy against clinically relevant bacteria and fungi, benchmarked against standard-of-care drugs.

Comparative Antimicrobial Activity: this compound Derivatives vs. Standard Drugs

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the available data on the antimicrobial activity of various carbazole derivatives, including those with the benzo[b]carbazole scaffold, in comparison to standard drugs.

Antibacterial Activity

The antibacterial efficacy of carbazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria.

Compound/DrugS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)Reference(s)
Carbazole Derivatives
Substituted Carbazole 150>70~20 (50% inhibition)
Substituted Carbazole 230-50>70Not Reported[5]
7H-Benzo[c]carbazol-10-ol Deriv. 3a & 3c8Not Reported8[6]
N-substituted Carbazole Hybrid 44g1.56Not ReportedNot Reported[7]
Carbazole-Oxadiazole Hybrid 52aNot Reported1.25Not Reported[8]
Standard Antibiotics
Ciprofloxacin0.12 - 160.008 - 40.06 - >32[5]
AmoxicillinNot ReportedNot Reported16[6]
CeftazidimeNot ReportedNot Reported>128[6]
Penicillin0.06 - 32>128>128[5]
Tetracycline0.25 - 160.5 - 648 - 256[5]

Note: The data for carbazole derivatives are from various studies and represent a range of different substitutions on the carbazole scaffold. The MIC values for standard antibiotics are generalized and can vary based on the specific strain and resistance profile.

From the available data, it is evident that certain carbazole derivatives exhibit potent antibacterial activity. For instance, some 7H-benzo[c]carbazole derivatives have shown MIC values as low as 8 µg/mL against both S. aureus and P. aeruginosa[6]. Furthermore, specific carbazole hybrids have demonstrated remarkable activity against S. aureus with MICs as low as 1.56 µg/mL[7]. These findings underscore the potential of the broader carbazole scaffold in combating bacterial pathogens, including those that are Gram-positive and Gram-negative.

Antifungal Activity

Fungal infections, particularly those caused by Candida and Aspergillus species, are a growing concern, especially in immunocompromised individuals. The antifungal potential of carbazole derivatives has been a subject of significant research.

Compound/DrugC. albicans (MIC in µg/mL)A. niger (MIC in µg/mL)Reference(s)
Carbazole Derivatives
N-substituted Carbazole Hybrid 53c0.625Not Reported[8]
N-substituted Carbazole with triazole moiety2-4Not Reported[9]
Carbazole-Oxadiazole Hybrid0.625Not Reported[10]
Carbazole derivative 13iNot ReportedNot Reported[11]
Standard Antifungals
FluconazoleVariesVaries[12]
KetoconazoleVariesVaries[8][12]
GriseofulvinVariesVaries[2]

Several carbazole derivatives have demonstrated promising antifungal activity. Notably, an N-substituted carbazole hybrid and a carbazole-oxadiazole hybrid have reported MIC values as low as 0.625 µg/mL against C. albicans[8][10]. Another study highlighted N-substituted carbazoles with a triazole moiety exhibiting MICs in the range of 2-4 µg/mL against C. albicans[9]. These findings suggest that the carbazole scaffold is a viable starting point for the development of novel antifungal agents.

Experimental Protocols: A Foundation for Reliable Data

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. Adherence to standardized protocols is crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[7][13][14][15]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI and EUCAST guidelines.[7][14][16]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh the this compound derivative or standard drug.

    • Dissolve in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution in Microtiter Plate:

    • Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the antimicrobial stock solution across the plate to achieve a range of concentrations.

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to the final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the diluted microbial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plate at 35-37°C for 16-24 hours for bacteria, or as specified for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Diagram of Broth Microdilution Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Compound Stock Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Antimicrobial_Mechanisms cluster_cell Microbial Cell DNA DNA Enzyme Essential Enzyme (e.g., DHFR) Membrane Cell Membrane Carbazole This compound Derivative Carbazole->DNA Intercalation, Inhibits Replication Carbazole->Enzyme Inhibition Carbazole->Membrane Disruption

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5H-Benzo[b]carbazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise characterization of heterocyclic compounds like 5H-Benzo[b]carbazole is paramount. This polycyclic aromatic hydrocarbon, a structural motif in various pharmacologically active compounds and a potential process-related impurity, demands rigorous analytical scrutiny.[1][2] This guide provides an in-depth comparison of common analytical techniques for the characterization of this compound, underpinned by a robust cross-validation strategy to ensure data integrity and inter-method consistency. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to foster a self-validating and trustworthy analytical workflow.[3][4][5]

The Imperative of Cross-Validation

In the landscape of pharmaceutical development and quality control, relying on a single analytical method can introduce unforeseen biases. Cross-validation, the process of comparing results from two or more distinct analytical methods, serves as a critical tool to demonstrate the interchangeability and reliability of analytical data.[6][7][8] This is particularly crucial when methods are transferred between laboratories or when different techniques are employed across various stages of drug development. The primary objective is to ensure that the chosen analytical procedures are fit for their intended purpose.[5]

Core Analytical Techniques for this compound Characterization

The selection of an analytical method is dictated by the specific information required, such as purity determination, structural elucidation, or quantification in complex matrices. Here, we compare four workhorse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity assessment and quantification of non-volatile and thermally labile compounds like this compound.[9] Its high resolving power makes it ideal for separating the main component from closely related impurities. A typical reverse-phase HPLC (RP-HPLC) method provides robust and reproducible results.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS offers unparalleled separation efficiency and definitive identification through mass fragmentation patterns. While this compound has a relatively high boiling point, GC-MS can be a powerful tool for its analysis, especially for identifying trace-level impurities.[12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules.[15][16][17] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the identity and substitution pattern of the this compound scaffold.[18][19]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and to confirm the presence of the chromophoric system of this compound.[20][21][22][23] It is a simple, cost-effective, and robust technique, often employed for routine analyses.[24]

A Framework for Cross-Validation

The cross-validation of these analytical methods should be approached systematically. The following workflow illustrates the key stages involved in ensuring the reliability and comparability of data generated by different techniques.

cluster_0 Phase 1: Method Development & Individual Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Structural Confirmation Method_Dev_HPLC HPLC Method Development Val_HPLC Validation (ICH Q2(R2)) Method_Dev_HPLC->Val_HPLC Method_Dev_GCMS GC-MS Method Development Val_GCMS Validation (ICH Q2(R2)) Method_Dev_GCMS->Val_GCMS Method_Dev_NMR NMR Analysis Protocol Val_NMR Suitability Testing Method_Dev_NMR->Val_NMR Method_Dev_UV UV-Vis Method Development Val_UV Validation (ICH Q2(R2)) Method_Dev_UV->Val_UV Sample_Prep Prepare Standard & Spiked Samples Val_HPLC->Sample_Prep Val_GCMS->Sample_Prep Analysis_NMR Analyze Reference Standard by NMR Val_NMR->Analysis_NMR Val_UV->Sample_Prep Analysis_HPLC Analyze Samples by HPLC Sample_Prep->Analysis_HPLC Analysis_GCMS Analyze Samples by GC-MS Sample_Prep->Analysis_GCMS Analysis_UV Analyze Samples by UV-Vis Sample_Prep->Analysis_UV Data_Comparison Compare Quantitative Results (Purity, Concentration) Analysis_HPLC->Data_Comparison Analysis_GCMS->Data_Comparison Analysis_UV->Data_Comparison Structure_Confirm Confirm Structure & Identify Key Impurities Data_Comparison->Structure_Confirm Correlate with Structural Data Analysis_NMR->Structure_Confirm NMR NMR (Definitive Structure) HPLC HPLC (Purity & Quantification) NMR->HPLC Validates Standard GCMS GC-MS (Impurity Profile & MW) NMR->GCMS Validates Standard Comprehensive_Profile Comprehensive Characterization Profile NMR->Comprehensive_Profile Confirms Identity HPLC->GCMS Cross-Validates Purity UVVis UV-Vis (Quantification & Chromophore) HPLC->UVVis Cross-Validates Quantification HPLC->Comprehensive_Profile Provides Purity Data GCMS->Comprehensive_Profile Identifies Impurities UVVis->Comprehensive_Profile Supports Quantification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Imperative for Specialized Disposal

5H-Benzo[b]carbazole (CAS No. 243-28-7) is a polycyclic aromatic hydrocarbon (PAH) derivative, a class of compounds recognized for their utility in organic electronics and pharmaceutical synthesis, but also for their potential environmental and health risks.[1] As with many PAHs, this compound and its related structures are classified as hazardous materials, with evidence suggesting potential carcinogenicity and mutagenicity.[2][3][4] The presence of the carbazole nitrogen-heterocyclic moiety further contributes to its environmental persistence and toxicity, particularly to aquatic life.[3][5]

Improper disposal, such as discarding it with common laboratory trash or flushing it down the drain, can lead to significant environmental contamination of soil and groundwater and pose a long-term threat to human health.[6][7][8] Therefore, adherence to stringent, evidence-based disposal protocols is not merely a regulatory formality but a critical component of responsible laboratory practice and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and ultimate disposal of this compound waste streams, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound, a thorough risk assessment is mandatory. The compound is suspected of causing cancer and may cause respiratory irritation, skin irritation, and serious eye irritation.[2][5]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[9]

  • Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: All manipulations involving the solid powder or concentrated solutions of this compound must be performed within a certified chemical fume hood to prevent inhalation.[7]

The causality here is direct: creating a physical barrier with appropriate PPE is the primary method to prevent the compound's entry into the body via inhalation, ingestion, or dermal absorption.[8]

Waste Characterization and Segregation: The Foundation of Safe Disposal

The first and most critical step in the disposal process is accurate waste characterization and meticulous segregation. All materials that have come into contact with this compound must be classified as hazardous waste .[6][7] Mixing this waste with non-hazardous materials is a serious compliance violation that contaminates the entire waste stream, significantly increasing disposal costs and environmental risk.

Waste Stream Categories:

  • Solid Waste: This includes unused or expired this compound powder, contaminated weighing paper, pipette tips, gloves, and any materials used for spill cleanup.[7]

  • Liquid Waste: This stream comprises all solutions containing this compound and the initial solvent rinses used to decontaminate glassware.[7] It is crucial to separate halogenated and non-halogenated solvent waste where required by your institution's policies.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes must be placed in a designated, puncture-resistant sharps container clearly labeled as hazardous chemical waste.[7]

The logic behind segregation is twofold: it prevents potentially violent chemical reactions between incompatible waste types and allows for the most appropriate and efficient treatment method to be applied by the disposal facility.[10][11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and preparing this compound waste for pickup by a licensed hazardous waste management service.

Container Selection and Labeling
  • Choose a Compatible Container: Select a waste container made of a material chemically compatible with the waste. For liquid waste, borosilicate glass or high-density polyethylene (HDPE) bottles with secure, screw-top caps are recommended.[7] For solid waste, use a lined drum or a wide-mouth plastic container with a sealed lid.[12] The container must be in good condition, free of leaks or cracks.[13]

  • Affix a Hazardous Waste Label: As soon as the first drop or gram of waste is added, immediately affix a "Hazardous Waste" label.[10][13]

  • Complete the Label: Using full chemical names (no abbreviations or formulas), list all constituents, including solvents.[13] Estimate the percentage of each component. Include the name of the principal investigator and the laboratory location. An incomplete label is a common reason for a waste pickup rejection.

Waste Accumulation
  • Location: Store the designated waste container in a satellite accumulation area (SAA) within the laboratory, under the control of laboratory personnel.[11] The SAA should have secondary containment (e.g., a tray) to contain any potential leaks.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[11][13] Using a funnel left open in a container is a frequent and serious violation.

  • Segregate Incompatibles: Ensure the this compound waste container is stored separately from incompatible materials, such as strong oxidizing agents.[10][11]

Arranging for Final Disposal
  • Primary Disposal Method: The universally accepted and required method for disposing of carcinogenic PAHs like this compound is high-temperature incineration at a licensed hazardous waste facility.[7][14] This process ensures the complete thermal destruction of the hazardous molecule.

  • Requesting Pickup: Once the container is nearly full (do not overfill) or has reached the storage time limit set by your institution or local regulations, arrange for collection by your institution's Environmental Health and Safety (EHS) department or their contracted hazardous waste disposal company.[7]

The workflow from waste generation to disposal is a self-validating system; each step, from labeling to segregation, is designed to ensure the next step can be performed safely and in compliance with regulations.

Decontamination and Spill Management

Decontamination of Laboratory Equipment

Glassware and other reusable equipment must be decontaminated before standard washing.

  • Initial Solvent Rinse: Rinse the contaminated item with a minimal amount of a suitable solvent (e.g., acetone, ethanol).[7]

  • Collect Rinsate: This initial solvent rinse is now hazardous liquid waste and must be collected in the appropriate, labeled container.[7][13]

  • Subsequent Rinses: Repeat the rinse two more times (triple-rinse). These subsequent rinses should also be collected as hazardous waste.

  • Final Wash: After the solvent rinses, the glassware can be washed normally with soap and water.

Spill Response

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform others in the lab of the spill.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect Debris: Carefully sweep or wipe up the absorbed material, working from the outside in to minimize spreading.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, are considered hazardous solid waste and must be placed in the designated container.[12]

  • Decontaminate Surface: Wipe the spill area with a solvent-moistened towel, collecting the towel as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste, Suspected Carcinogen, EcotoxicBased on the toxicological and environmental data for carbazoles and related PAHs.[2][5][6]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the hazardous organic compound.[7][14]
Container Type Chemically compatible, leak-proof, with a secure cap (e.g., HDPE, borosilicate glass).[7]To prevent leaks and reactions between the waste and the container material.
Labeling "Hazardous Waste" with full chemical names and percentages of all constituents.[13]To comply with regulations and ensure safe handling and disposal by waste management personnel.
On-site Storage In a designated Satellite Accumulation Area with secondary containment.[11]To prevent spills and ensure the waste is under the control of trained laboratory staff.
Drain/Trash Disposal Strictly Prohibited To prevent contamination of waterways and the environment.[5][7][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper management of this compound waste in a laboratory setting.

G Workflow for this compound Waste Management cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Pickup A Experiment Generates This compound Waste B Is the waste solid, liquid, or sharp? A->B C Solid Waste (e.g., gloves, tips) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Sharps Waste (e.g., needles) B->E Sharp F Select Compatible Container & Affix 'Hazardous Waste' Label C->F D->F E->F G Add Waste & Record on Label F->G H Keep Container Securely Closed G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Container Full or Time Limit Reached? I->J J->G No K Request Pickup from EHS / Licensed Waste Contractor J->K Yes

Caption: Decision workflow for handling this compound waste.

References

  • [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamin
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Arom
  • Safety D
  • SAFETY D
  • SAFETY D
  • Carbazole. Santa Cruz Biotechnology.
  • SAFETY D
  • Properties, environmental fate and biodegrad
  • Proper Disposal of 1H-Benzo(a)
  • Polycyclic Aromatic Hydrocarbons (PAHs)
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose. Department of Chemistry | University of Toronto.
  • The Chemistry of this compound: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Occurrence of carbazoles in dust and air samples from different locations in Germany. Science of The Total Environment.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Provisional Peer Reviewed Toxicity Values for Carbazole. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. Northwestern University - Office for Research Safety.
  • This compound | C16H11N | CID 9202. PubChem - NIH.

Sources

Hazard Profile: Understanding the Intrinsic Risks of 5H-Benzo[b]carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 5H-Benzo[b]carbazole: Essential Protective Measures and Protocols

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for handling this compound, a valuable compound in materials science and drug development. By moving beyond a simple checklist, we will explore the rationale behind each safety protocol, building a self-validating system of laboratory practice that protects both the researcher and the integrity of the experiment.

A foundational principle of laboratory safety is a deep understanding of the materials in use. This compound, a member of the carbazole family of polycyclic aromatic compounds, presents specific hazards that must be rigorously managed. Its GHS (Globally Harmonized System) classification dictates the necessary precautions.

While specific GHS data for this compound primarily points to irritation, it is structurally related to carbazole, which is classified as a suspected carcinogen. A conservative and safe laboratory practice involves treating it with the precautions appropriate for the entire chemical class.

Table 1: GHS Hazard Classification for this compound and Related Compounds

Hazard StatementGHS CodeClassificationPrimary Precautionary MeasuresSource
Causes skin irritationH315Skin Irritant, Category 2Wear protective gloves; wash skin thoroughly after handling.[1]
Causes serious eye irritationH319Eye Irritant, Category 2Wear eye protection; rinse cautiously with water if contact occurs.[1]
May cause respiratory irritationH335STOT SE, Category 3Avoid breathing dust; use only outdoors or in a well-ventilated area.[2]
Suspected of causing cancerH351Carcinogen, Category 2Obtain special instructions before use; use personal protective equipment as required.[2]

The primary routes of potential exposure are inhalation of the powder, direct skin contact, and eye contact. The designation as a suspected carcinogen (H351) is the most critical driver of our handling protocols, necessitating stringent engineering controls and personal protective equipment to minimize any risk of exposure.

Core Directive: A Multi-Layered Personal Protective Equipment (PPE) Strategy

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process tailored to the specific experimental procedure. The following outlines the essential PPE for handling this compound, grounded in the risk profile detailed above.

Engineering Controls: The First Line of Defense

Before discussing wearable PPE, it is crucial to emphasize that all handling of solid this compound (e.g., weighing, transferring) and its solutions must be performed within a certified chemical fume hood.[3] This primary engineering control is non-negotiable as it contains aerosols and vapors at the source.

Personal Protective Equipment Ensemble
  • Respiratory Protection: Due to the risk of respiratory irritation and the potential for inhaling fine particulates of a suspected carcinogen, respiratory protection is mandatory when handling the solid compound.

    • Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator.

    • Best Practice for High-Energy Operations (e.g., scraping, sonicating): A half-mask or full-face elastomeric respirator with P100 (HEPA) filters.

    • Causality: Fine powders can easily become airborne. A respirator prevents the direct inhalation of these particles into the respiratory tract, which is a primary route for systemic exposure.[4]

  • Hand Protection: The risk of skin irritation and potential dermal absorption necessitates robust hand protection.

    • Protocol: Always double-glove with nitrile gloves.[5]

    • Causality: The outer glove absorbs any immediate contamination. If a splash occurs, the outer glove can be safely removed without exposing the skin, leaving the inner glove as a clean barrier. Always inspect gloves for tears or pinholes before use.

  • Eye and Face Protection: Preventing eye irritation from airborne powder or splashes is critical.

    • Standard: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • Enhanced Protection: A full-face shield must be worn over safety glasses during procedures with a higher risk of splashing, such as when transferring solutions or during a reaction quench.[4]

  • Body Protection: A lab coat is essential to protect skin and personal clothing from contamination.

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.

    • Causality: The lab coat provides a removable barrier. In case of a spill, the contaminated coat can be removed immediately to prevent prolonged skin contact with the chemical.

The following workflow diagram illustrates the decision-making process for PPE selection.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Task: Handling This compound FumeHood Work Inside Certified Chemical Fume Hood Start->FumeHood BasePPE Standard PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat FumeHood->BasePPE CheckSolid Handling Solid Form? BasePPE->CheckSolid AddRespirator Add N95 Respirator (or higher) CheckSolid->AddRespirator Yes CheckSplash High Splash Potential? CheckSolid->CheckSplash No AddRespirator->CheckSplash AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with Experiment CheckSplash->Proceed No AddFaceShield->Proceed caption Fig 1. PPE selection workflow for handling this compound. Chemical_Lifecycle cluster_prep Preparation & Handling cluster_waste Waste Management Acquisition Acquire Chemical (Verify SDS) Handling Weighing & Reaction (in Fume Hood with PPE) Acquisition->Handling Decon Decontaminate Glassware (Collect Rinsate) Handling->Decon Segregation Segregate Waste Streams (Solid, Liquid, Sharps) Handling->Segregation Generates Waste Labeling Label Waste Containers (Hazardous Waste Label) Segregation->Labeling Disposal Arrange Pickup (via EHS) Labeling->Disposal caption Fig 2. Safe handling and disposal lifecycle.

Caption: Fig 2. Safe handling and disposal lifecycle.

By rigorously adhering to these protocols, you build a culture of safety that becomes second nature. This comprehensive approach ensures that your valuable research can proceed with confidence and without compromising the well-being of your team.

References

  • PubChem. this compound (Compound). National Center for Biotechnology Information. [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Carbazole. World Health Organization. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.[Link]

  • Carl ROTH. Safety Data Sheet: Carbazole.[Link]

  • CPAChem. Safety Data Sheet: 7-H-Dibenzo(c,g)carbazole.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.